5,6-Diphenyl-1,2,4-triazine-3-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149017. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5,6-diphenyl-2H-1,2,4-triazine-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S/c19-15-16-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESHFZNRQCTMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)NN=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56223-64-4 (ammonium salt) | |
| Record name | 5,6-Diphenyl-1,2,4-triazine-3-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037469242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50190905 | |
| Record name | 5,6-Diphenyl-1,2,4-triazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37469-24-2 | |
| Record name | 3-Mercapto-5,6-diphenyl-1,2,4-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37469-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Diphenyl-1,2,4-triazine-3-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037469242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37469-24-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Diphenyl-1,2,4-triazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5,6-Diphenyl-1,2,4-triazine-3-thiol
This guide provides a comprehensive overview of the essential physicochemical properties of 5,6-diphenyl-1,2,4-triazine-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both foundational knowledge and practical insights into the synthesis, characterization, and potential applications of this molecule.
Introduction: The Significance of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring system is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. These six-membered heterocyclic compounds, containing three nitrogen atoms, have been explored for their potential as anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral agents.[1] The introduction of bulky phenyl groups at the 5 and 6 positions, coupled with a reactive thiol group at the 3 position, endows this compound with unique structural and electronic properties, making it a valuable starting material for the synthesis of novel therapeutic agents.[2] Notably, derivatives of this core structure have shown promise as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.[3][4]
Molecular Structure and Identification
The fundamental structure of this compound is characterized by a central 1,2,4-triazine ring substituted with two phenyl groups and a thiol moiety. The systematic IUPAC name for this compound is 5,6-diphenyl-2H-1,2,4-triazine-3-thione, which reflects the thione tautomer that is often favored in the solid state.[5]
Thiol-Thione Tautomerism
A critical physicochemical feature of this molecule is its existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is influenced by the physical state (solid or solution) and the nature of the solvent. The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form contains a sulfur-hydrogen bond (S-H). Understanding this tautomerism is crucial for predicting the compound's reactivity and its interactions with biological targets. While the thione form is often predominant, the thiol form allows for facile S-alkylation and other reactions at the sulfur atom.[6]
Caption: Thiol-Thione Tautomerism of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁N₃S | [5] |
| Molecular Weight | 265.34 g/mol | [5][7] |
| Appearance | Crystalline solid | [8] |
| Melting Point | 218 °C (for a closely related derivative) | [9] |
| Solubility | Soluble in chloroform, ethanol, ethyl acetate | [8] |
| CAS Number | 37469-24-2 | [5][7] |
Note: The melting point provided is for a pyridinium dichloroiodate derivative and should be considered an approximation for the parent thiol. Experimental determination for the pure compound is recommended.
Synthesis and Purification
The synthesis of this compound is typically achieved through the cyclization of a suitable precursor. A common and effective method involves the reaction of benzil with thiosemicarbazide.[10]
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Benzil
-
Thiosemicarbazide
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
A mixture of benzil and thiosemicarbazide in equimolar amounts is refluxed in glacial acetic acid. The acetic acid acts as both a solvent and a catalyst for the cyclization reaction.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, which typically results in the precipitation of the crude product.
-
The precipitate is collected by filtration and washed with a small amount of cold ethanol to remove residual acetic acid and other impurities.
-
For purification, the crude product is recrystallized from ethanol to yield the pure this compound as a crystalline solid.[8]
Spectral Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic peaks for derivatives of this compound include:
-
N-H stretch: A broad band in the region of 3300-3400 cm⁻¹ is indicative of the N-H bond in the triazine ring.
-
C=N stretch: A sharp peak around 1620-1635 cm⁻¹ corresponds to the stretching vibration of the C=N bond within the triazine ring.[8]
-
C=S stretch: The presence of a peak in the region of 1100-1200 cm⁻¹ can be attributed to the C=S bond of the thione tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to determine the number and types of protons in the molecule. For derivatives of this compound, the following signals are typically observed:
-
Aromatic Protons: A complex multiplet in the range of 7.0-8.0 ppm corresponds to the protons of the two phenyl rings.
-
N-H Proton: A broad singlet, often downfield (around 9.5-12.5 ppm), is characteristic of the N-H proton of the triazine ring. The chemical shift of this proton can be influenced by the solvent and concentration.[8]
-
S-H Proton: In the thiol tautomer, a signal for the S-H proton would be expected, though it may be broad and its observation can be solvent-dependent.
Reactivity and Applications in Drug Development
The thiol group at the 3-position is a key site of reactivity, allowing for a variety of chemical modifications to synthesize a library of derivatives with diverse biological activities. The sulfur atom can act as a nucleophile, readily undergoing reactions such as S-alkylation and S-acylation.
This reactivity has been extensively utilized in the development of novel therapeutic agents. For instance, a series of this compound derivatives have been synthesized and evaluated as potent and selective inhibitors of COX-2 and 5-LOX.[3][4] This dual-inhibition profile is highly desirable for anti-inflammatory drugs as it may offer a better safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[3] Furthermore, the 1,2,4-triazine scaffold has been investigated for its potential in developing α-glucosidase inhibitors for the management of diabetes.[10][2]
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Solubility Profile of 5,6-Diphenyl-1,2,4-triazine-3-thiol: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
5,6-Diphenyl-1,2,4-triazine-3-thiol (DPTT) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in synthetic protocols and its biological activity are fundamentally governed by its behavior in solution. This guide provides an in-depth analysis of the factors controlling the solubility of DPTT in organic solvents. We explore the critical role of thione-thiol tautomerism, the interplay of its polar and nonpolar structural features, and provide a qualitative solubility summary based on available literature. Furthermore, this document outlines a definitive, best-practice protocol for the experimental determination of thermodynamic solubility, empowering researchers to generate reliable and reproducible data essential for drug discovery and development workflows.
Introduction: Why Solubility of DPTT is a Critical Parameter
This compound is a versatile scaffold used in the synthesis of novel bioactive molecules, including potential anti-inflammatory, analgesic, and Alzheimer's disease modifying agents.[1][2] In any application, from chemical synthesis to pharmacological screening, understanding and controlling the compound's solubility is a primary concern. Poor solubility can hinder reaction kinetics, complicate purification, and lead to erroneous results in biological assays. For drug development professionals, solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), directly influencing a drug candidate's bioavailability and subsequent formulation strategy.[3][4] This guide serves as a foundational resource for navigating the complexities of DPTT solubility.
The Core Chemistry: Molecular Characteristics Governing Solubility
The solubility of DPTT is not governed by a single property but by the interplay of its distinct structural components. The molecule possesses a dual nature: two large, nonpolar diphenyl substituents and a polar 1,2,4-triazine-3-thione core.
-
Nonpolar Character: The two phenyl groups at the 5- and 6-positions are bulky and hydrophobic. These regions favor interactions with nonpolar or moderately polar solvents through van der Waals forces and π-π stacking.
-
Polar Character: The triazine ring system, containing four nitrogen atoms and a sulfur atom, is inherently polar. This moiety is responsible for interactions with polar solvents.
-
Thione-Thiol Tautomerism: The most critical factor influencing DPTT's solubility is its existence as a mixture of two tautomeric forms in equilibrium: the thione form and the thiol form.[5][6][7] The position of this equilibrium is highly dependent on the solvent environment, temperature, and pH. The thione form is generally understood to be the dominant tautomer in the solid state and in most neutral solutions.[6]
Each tautomer presents a different set of intermolecular interaction capabilities:
-
Thione Tautomer (Dominant): Contains a C=S (thiocarbonyl) group and an N-H bond. It can act as a hydrogen bond donor (via N-H) and an acceptor. Its higher polarity generally favors solubility in polar aprotic solvents.
-
Thiol Tautomer: Contains an S-H group and no N-H bond on the ring. It can act as a weak hydrogen bond donor. This form is less polar than the thione tautomer.
The ability of a solvent to stabilize one tautomer over the other directly impacts the overall measured solubility.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid DPTT (e.g., 5-10 mg) to a glass vial containing a known volume of the test solvent (e.g., 1 mL). The key is to ensure that undissolved solid remains visible throughout the experiment, guaranteeing that the solution is saturated.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C for physiological relevance). Agitate for a predetermined period. A minimum of 24 hours is standard, but 48-72 hours is recommended for heterocyclic compounds which may have slower dissolution kinetics.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 1-2 hours to allow the excess solid to settle. Alternatively, centrifugation can be used.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. Causality Note: This step is critical. Failure to filter properly is a common source of erroneously high solubility values.
-
Dilution and Analysis: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of a pre-calibrated standard curve. Analyze the concentration using a validated HPLC-UV method.
-
Validation of Equilibrium: To ensure true equilibrium was reached, it is best practice to take samples at multiple time points (e.g., 24h and 48h). If the measured concentrations are statistically identical, equilibrium can be confirmed.
Practical Implications & Field Insights
-
For Synthetic Chemists: The moderate solubility in THF/CH₂Cl₂ mixtures makes them suitable reaction media. For purification, recrystallization from hot ethanol is an effective and documented strategy. [5][8]* For Pharmacologists & Toxicologists: The high solubility in DMSO is advantageous for preparing high-concentration stock solutions for in vitro screening. [8]However, it is crucial to be aware of the potential for precipitation when the DMSO stock is diluted into aqueous assay buffers (kinetic solubility). [3]Running a kinetic solubility assay is highly recommended before commencing biological screening. [9]* For Formulation Scientists: The dual chemical nature of DPTT suggests that solubility may be enhanced using co-solvents or excipients that can interact with both the polar core and the nonpolar phenyl groups. The pH of aqueous media may also influence solubility, especially if the thiol tautomer can be deprotonated.
Conclusion
The solubility of this compound is a complex parameter dictated by its unique molecular structure, most notably the solvent-dependent thione-thiol tautomeric equilibrium. While it exhibits high solubility in polar aprotic solvents like DMSO and moderate, temperature-dependent solubility in alcohols like ethanol, its behavior in other systems must be determined empirically. By employing robust, validated methods such as the isothermal shake-flask protocol, researchers can generate the high-quality, reliable data needed to accelerate synthesis, obtain meaningful biological results, and make informed decisions in the drug development pipeline.
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- Mroczek, T., et al. (2020). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Frontiers in Chemistry.
- Abood, N. K. (2016). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol).
- Povarov, V. G., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC, NIH.
- Al-Soud, Y. A., et al. (2003).
- Pawar, P. A., & Mahadik, V. S. (2013).
- Chornous, V. O., et al. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
- El-Metwaly, N. M., et al. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing.
- Kazeminejad, Z., et al. (2021). The thione‐thiol tautomerism in 1,2,4‐triazoles.
- Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Gholamzadeh, S., et al. (2021). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)–one derivatives bearing 5–substituted 1,3,4–oxadiazole as potential anti–inflammatory and analgesic agents.
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Mercapto-5,6-diphenyl-1,2,4-triazine. PubChem Compound Database. Available at: [Link]
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Edraki, N., et al. (2019). 5,6-Diphenyl triazine-thio methyl triazole hybrid as a new Alzheimer's disease modifying agents. PubMed. Available at: [Link]
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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 5,6-Diphenyl-1,2,4-triazine-3-thiol
Abstract
This technical guide provides a comprehensive exploration of the crystal structure analysis of 5,6-diphenyl-1,2,4-triazine-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While a definitive, publicly archived crystal structure for this specific molecule is not available, this guide establishes a robust analytical framework based on the well-documented structures of its close analogs. We delve into the critical experimental methodologies, from synthesis and crystal growth to advanced crystallographic and spectroscopic characterization. The ensuing discussion synthesizes data from related structures to project the anticipated molecular geometry, intermolecular interactions, and supramolecular architecture of the title compound. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical procedural overview and a deep insight into the structural nuances that govern the physicochemical properties and biological activity of this important class of molecules.
Introduction: The Significance of this compound in Drug Discovery
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] The specific derivative, this compound, has garnered attention for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.[3] The efficacy of a drug candidate is intrinsically linked to its three-dimensional structure, which dictates its interaction with biological targets. Understanding the solid-state conformation, crystal packing, and intermolecular interactions of this molecule is therefore paramount for rational drug design, polymorphism screening, and formulation development.
A crucial aspect of the chemistry of 1,2,4-triazine-3-thiol is the existence of thiol-thione tautomerism.[4][5][6] The equilibrium between the thiol (-SH) and thione (=S) forms can significantly influence the molecule's hydrogen bonding capabilities and, consequently, its crystal packing and biological receptor interactions. X-ray crystallography provides the definitive means to establish the dominant tautomeric form in the solid state.
This guide will walk through the essential steps to perform a comprehensive crystal structure analysis, providing both the "how" and the "why" behind each methodological choice.
Methodologies: A Validating Workflow for Structural Elucidation
The following sections outline a self-validating workflow for the synthesis, purification, crystal growth, and comprehensive analysis of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through the cyclocondensation of benzil with thiosemicarbazide.[7] This established method provides a reliable route to the target compound.
Experimental Protocol: Synthesis
-
Reaction Setup: A mixture of benzil (1 equivalent) and thiosemicarbazide (1.1 equivalents) is refluxed in a suitable solvent, such as a mixture of acetic acid and water.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.
Single-Crystal Growth: The Gateway to Diffraction
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[8][9] The choice of method and solvent is critical and often requires empirical screening.
Experimental Protocol: Crystal Growth
-
Solvent Selection: A solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility.
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at room temperature.[10]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[11]
-
Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, they are carefully harvested for X-ray analysis.[12]
Logical Workflow for Synthesis and Crystal Growth
Caption: Workflow from synthesis to single crystal growth.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[12][13][14]
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, and X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data Reduction: The collected diffraction data are processed to yield a set of structure factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using a program such as SHELXL.[15][16][17] The refinement process involves adjusting atomic positions, displacement parameters, and other model parameters to achieve the best fit between the calculated and observed structure factors.
Spectroscopic Characterization
Spectroscopic techniques provide complementary information to confirm the identity and purity of the synthesized compound.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[18][19][20]
-
Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.[21][22][23][24]
Results and Discussion: Unraveling the Crystal Structure
As no public crystal structure of this compound is available, this section will present an analysis based on closely related, structurally characterized 5,6-diphenyl-1,2,4-triazine derivatives. This approach allows us to predict the key structural features with a high degree of confidence.
Molecular Structure and Conformation
The molecular structure of this compound consists of a central 1,2,4-triazine ring substituted with two phenyl groups at the 5 and 6 positions and a thiol/thione group at the 3 position.
-
Thiol-Thione Tautomerism: In the solid state, heterocyclic compounds containing a mercapto group adjacent to a nitrogen atom predominantly exist in the thione form due to the greater stability of the C=S double bond and the ability to form strong N-H···S hydrogen bonds.[4][6] Therefore, it is highly probable that this compound crystallizes as the 5,6-diphenyl-1,2,4-triazine-3(2H)-thione tautomer.
-
Conformation: The two phenyl rings are expected to be twisted out of the plane of the triazine ring due to steric hindrance. The dihedral angles between the triazine ring and the phenyl rings in related structures are typically in the range of 35-60°.
Table 1: Expected Crystallographic and Refinement Data
| Parameter | Expected Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 25 |
| β (°) | 90 - 110 (for monoclinic) |
| V (ų) | 1500 - 2000 |
| Z | 4 |
| R-factor (R₁) | < 0.05 |
| Goodness-of-fit (S) | ~1.0 |
Spectroscopic Signatures
FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands:
-
N-H stretch: A broad band in the region of 3100-3300 cm⁻¹, indicative of the thione tautomer.
-
C=S stretch (Thione): A band around 1200-1300 cm⁻¹.
-
C=N stretch: Bands in the 1600-1650 cm⁻¹ region.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
NMR Spectroscopy (in DMSO-d₆):
-
¹H NMR: A broad singlet for the N-H proton is expected in the downfield region (around 13-14 ppm). The aromatic protons of the phenyl rings would appear as multiplets in the range of 7.0-8.0 ppm.
-
¹³C NMR: The carbon of the thione group (C=S) is expected to resonate at approximately 160-180 ppm. The carbons of the phenyl and triazine rings will appear in the aromatic region (120-150 ppm).
Intermolecular Interactions and Supramolecular Assembly
The crystal packing is anticipated to be dominated by a network of intermolecular interactions, which can be visualized and quantified using Hirshfeld surface analysis.[7][25][26][27][28]
-
Hydrogen Bonding: The primary interaction is expected to be N-H···S hydrogen bonds, forming centrosymmetric dimers or extended chains. This is a strong and directional interaction that plays a crucial role in the supramolecular assembly.
-
π-π Stacking: The phenyl rings are likely to engage in π-π stacking interactions with neighboring molecules, contributing to the overall stability of the crystal lattice.
-
C-H···π Interactions: Weaker C-H···π interactions between the phenyl C-H groups and the π-systems of adjacent triazine or phenyl rings are also probable.
Diagram of Key Intermolecular Interactions
Caption: Primary intermolecular forces in the crystal lattice.
Implications for Drug Development
A thorough understanding of the crystal structure of this compound provides critical insights for drug development:
-
Structure-Activity Relationship (SAR): The precise molecular geometry and conformation inform SAR studies, allowing for the rational design of more potent and selective analogs.
-
Polymorphism: Different crystal packing arrangements (polymorphs) can have different solubilities, dissolution rates, and bioavailability. A detailed structural analysis is the first step in identifying and characterizing potential polymorphs.
-
Formulation: Knowledge of the intermolecular interactions and crystal stability is crucial for developing stable and effective pharmaceutical formulations.
Conclusion
While a definitive crystal structure of this compound remains to be publicly reported, this guide has established a comprehensive framework for its analysis. By leveraging data from analogous structures and employing a rigorous, multi-technique approach encompassing synthesis, crystal growth, SC-XRD, and spectroscopy, researchers can gain a deep and actionable understanding of its solid-state properties. The anticipated dominance of the thione tautomer and the key role of N-H···S hydrogen bonding and π-π stacking interactions provide a solid foundation for future research. These structural insights are not merely academic; they are fundamental to unlocking the full therapeutic potential of this promising class of molecules in the ongoing quest for novel and effective medicines.
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A Technical Guide to the Synthesis and Characterization of Novel 5,6-Diphenyl-1,2,4-triazine-3-thiol Derivatives
Abstract
This guide provides a comprehensive technical overview for the synthesis and structural elucidation of novel derivatives based on the 5,6-diphenyl-1,2,4-triazine-3-thiol scaffold. The 1,2,4-triazine nucleus is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] This document details the foundational synthesis of the core molecule and explores subsequent derivatization strategies, focusing on the versatile thiol group. We present validated, step-by-step experimental protocols, in-depth discussions of the underlying chemical principles, and a systematic approach to the characterization of the synthesized compounds using modern spectroscopic and analytical techniques. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering both practical instruction and theoretical insight.
Introduction: The Significance of the 1,2,4-Triazine Scaffold
Heterocyclic compounds are the bedrock of modern pharmacology. Among them, the 1,2,4-triazine moiety has garnered significant attention due to its broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2] The specific 5,6-diphenyl substitution pattern provides a rigid, lipophilic framework that can be strategically modified to enhance target engagement and pharmacokinetic profiles.
The introduction of a thiol (-SH) group at the 3-position creates a critical reactive handle. This nucleophilic thiol exists in a tautomeric equilibrium with its thione form, offering multiple pathways for chemical modification. By targeting this group, a diverse library of derivatives can be generated, allowing for systematic exploration of structure-activity relationships (SAR). This guide will focus on the synthesis of the parent compound, this compound, and its subsequent S-alkylation to produce novel thioether derivatives, which are of significant interest for their potential biological activities.[4]
Synthesis of the Core Scaffold: this compound (3)
The cornerstone of this work is the efficient synthesis of the parent triazine thiol. The most established and reliable method involves a one-pot condensation reaction between benzil (1) and thiosemicarbazide (2).[5][6]
Underlying Mechanism and Rationale
This reaction is a classic example of a condensation cyclization. The process begins with the nucleophilic attack of the terminal hydrazine nitrogen of thiosemicarbazide onto one of the carbonyl carbons of benzil. This is followed by a second intramolecular condensation, where the other amino group attacks the remaining carbonyl, leading to the formation of a dihydotriazine intermediate. Subsequent dehydration and tautomerization yield the stable aromatic 1,2,4-triazine ring. The use of a weak acid catalyst, such as acetic acid, is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[5]
General Synthetic Scheme
The overall reaction pathway is illustrated below.
Caption: General synthesis of the parent triazine and its derivatives.
Detailed Experimental Protocol: Synthesis of (3)
Materials:
-
Benzil (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Glacial Acetic Acid (as solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add benzil and thiosemicarbazide.
-
Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate).
-
Upon completion, allow the mixture to cool to room temperature. A yellow precipitate will form.
-
Pour the reaction mixture into a beaker of cold water with stirring.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with distilled water to remove residual acetic acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a yellow crystalline solid.
-
Dry the product under vacuum. Determine the melting point and proceed with characterization.
Synthesis of Novel Derivatives via S-Alkylation
The thiol group of the parent compound (3) is readily deprotonated by a mild base to form a potent thiolate nucleophile. This anion can then react with various electrophiles, most commonly alkyl halides, in a classic SN2 reaction to form stable thioether derivatives.[4]
Rationale for S-Alkylation
Alkylation of the thiol group is a cornerstone strategy in medicinal chemistry for several reasons:
-
Modulation of Lipophilicity: Introducing alkyl chains can systematically alter the compound's lipophilicity (logP), which is a critical parameter for membrane permeability and overall pharmacokinetics.
-
Introduction of Functional Groups: The alkylating agent can contain other functional groups (e.g., esters, amides, aromatic rings), allowing for the introduction of new pharmacophores or points for further conjugation.
-
Blocking Tautomerism: Alkylation locks the molecule in the thiol form, preventing tautomerization to the thione, which can be important for consistent receptor binding.
Detailed Experimental Protocol: Synthesis of Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate (4a)
This protocol describes a representative S-alkylation using ethyl chloroacetate.
Materials:
-
This compound (3) (1.0 eq)
-
Potassium Hydroxide (KOH) (1.1 eq)
-
Ethyl Chloroacetate (1.1 eq)
-
Absolute Ethanol (as solvent)
Procedure:
-
Dissolve the parent triazine (3) in absolute ethanol in a round-bottom flask.
-
Add powdered potassium hydroxide (KOH) to the solution and stir for 20-30 minutes at room temperature. The formation of the potassium thiolate salt is often accompanied by a color change.
-
To this stirred solution, add ethyl chloroacetate dropwise.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring by TLC.[7]
-
After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated residue into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol to obtain the pure thioether derivative (4a).
Systematic Characterization of Synthesized Compounds
Confirming the structure and purity of the synthesized compounds is a critical, multi-step process. A combination of spectroscopic and physical methods provides irrefutable evidence of the target molecule's identity.
Characterization Workflow
A logical workflow ensures that each synthesized compound is rigorously validated before further use.
Caption: Workflow for the characterization of synthesized compounds.
Analytical Techniques and Data Interpretation
A. Melting Point (M.P.): A sharp and defined melting point range is a primary indicator of a compound's purity. Impurities typically depress and broaden the melting range.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is invaluable for identifying key functional groups.
-
Parent Compound (3): Expect to see a broad N-H stretch (around 3100-3300 cm⁻¹) and a characteristic C=S (thione) stretch (around 1200-1300 cm⁻¹), confirming the thione tautomer. The S-H stretch is often weak and may be difficult to observe.
-
S-Alkylated Derivative (4a): The N-H and C=S bands should disappear. The most significant new peak will be a strong C=O stretch from the ester group, typically appearing around 1730-1750 cm⁻¹.[4]
C. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
Parent Compound (3): The aromatic protons of the two phenyl rings will appear as a complex multiplet in the range of 7.2-8.0 ppm. A broad singlet for the N-H proton may appear far downfield (>13 ppm).[8]
-
S-Alkylated Derivative (4a): The aromatic signals will remain. Key new signals will confirm the S-alkylation: a singlet for the S-CH₂ protons (around 4.0 ppm), a quartet for the O-CH₂ protons of the ethyl group (around 4.2 ppm), and a triplet for the CH₃ protons (around 1.2 ppm).
-
-
¹³C NMR:
-
This technique confirms the total number of unique carbon atoms. For the derivative (4a), the appearance of a signal for the ester carbonyl carbon (C=O) at ~170 ppm and signals for the new aliphatic carbons provides definitive proof of the reaction's success.
-
D. Mass Spectrometry (MS): MS provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy by providing a mass measurement to four or more decimal places. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.
Summary of Characterization Data
| Compound ID | Molecular Formula | M.W. ( g/mol ) | M.P. (°C) | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Shifts (δ, ppm) |
| 3 | C₁₅H₁₁N₃S | 265.34 | 248-250 | ~3150 (N-H), ~1600 (C=N), ~1280 (C=S) | 7.3-7.8 (m, 10H, Ar-H), 13.5 (s, 1H, N-H) |
| 4a | C₁₉H₁₇N₃O₂S | 367.43 | 155-157 | ~1740 (C=O), ~1600 (C=N), ~1250 (C-O) | 1.25 (t, 3H, CH₃), 4.10 (s, 2H, S-CH₂), 4.22 (q, 2H, O-CH₂), 7.3-7.9 (m, 10H, Ar-H) |
Note: Spectral data are representative and may vary slightly based on instrumentation and solvent.
Conclusion and Future Directions
This guide has outlined a robust and reproducible methodology for the synthesis of this compound and its S-alkylated derivatives. The detailed protocols and characterization framework provide a solid foundation for researchers to build upon. The true value of this scaffold lies in its versatility. Future work should focus on:
-
Diverse Alkylating Agents: Employing a wide range of alkyl halides to build a diverse chemical library for biological screening.
-
Other Derivatizations: Exploring reactions at the triazine nitrogen atoms or electrophilic aromatic substitution on the phenyl rings.
-
Biological Evaluation: Screening the synthesized compounds for various biological activities, such as antimicrobial, antifungal, and anticancer properties, is a logical next step to uncover their therapeutic potential.[9][10]
By systematically applying the principles and techniques described herein, scientists can efficiently generate and validate novel 1,2,4-triazine derivatives, contributing to the discovery of new therapeutic agents.
References
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Mishustina, V., et al. (2024). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available at: [Link]
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Hassan, F., & Hameed, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
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Hassan, F., & Hameed, A. A. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
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Abood, N. K. (2016). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). ResearchGate. Available at: [Link]
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Wang, C., et al. (2020). Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives substituted with N-arylacetamides at 3-thiol group. ResearchGate. Available at: [Link]
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Al-Soud, Y. A., et al. (2015). Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors. PubMed. Available at: [Link]
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Rostami, S., et al. (2022). Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System. Taylor & Francis Online. Available at: [Link]
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Titi, A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
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Braibante, M. E. F., et al. (2007). The use of benzil to obtain functionalized N-heterocycles. SciELO. Available at: [Link]
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Fernández-Botello, A., et al. (2020). Synthesis of hybrid ligands derived from benzil, thiosemicarbazide and heteroaromatic hydrazides and their reactivity with group 12 metals. ResearchGate. Available at: [Link]
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5,6-Diphenyl-1,2,4-triazine-3-thiol: A Versatile Ligand for the Synthesis of Bioactive Transition Metal Complexes
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The confluence of coordination chemistry and medicinal chemistry has paved the way for novel therapeutic agents with unique mechanisms of action. Transition metal complexes, in particular, offer a vast design space owing to their variable oxidation states, coordination numbers, and geometries, which can be finely tuned by the organic ligands bound to the metal center. Within the diverse world of heterocyclic ligands, 1,2,4-triazine derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1]
This guide focuses on a particularly promising member of this family: 5,6-diphenyl-1,2,4-triazine-3-thiol . The strategic incorporation of a thiol (-SH) group at the 3-position of the triazine ring introduces a crucial soft donor site (sulfur) alongside the inherent hard nitrogen donors of the heterocyclic core. This dual-donor capability makes it an exceptionally versatile chelating agent for a wide range of transition metals. The presence of the bulky phenyl groups at the 5- and 6-positions provides a rigid, lipophilic scaffold that can enhance biological membrane permeability and facilitate specific interactions with biomolecular targets.
Derivatives of this core structure have already shown significant promise as potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), highlighting their potential as anti-inflammatory agents with reduced cardiotoxicity.[2] By forming complexes with transition metals such as copper, nickel, cobalt, and zinc, we can hypothesize an enhancement of this biological activity. Chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes, and the metal ion itself can act as a crucial node for interacting with biological targets.[3]
This technical guide serves as a comprehensive resource for researchers in inorganic chemistry and drug development. It provides a detailed exploration of the synthesis of this compound, its coordination behavior with transition metals, protocols for complex synthesis and characterization, and an overview of the potential applications of the resulting metal complexes as next-generation therapeutic agents.
Part 1: Synthesis of the Ligand
The synthesis of the this compound (L) core is foundational to its use in coordination chemistry. A common and effective method involves the cyclocondensation of a 1,2-dicarbonyl compound (benzil) with thiosemicarbazide.[4] This reaction provides a straightforward route to the desired heterocyclic scaffold.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of similar 5,6-diaryl-1,2,4-triazine-3-thiols.[4]
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve benzil (1,2-diphenylethane-1,2-dione) (0.1 mol) in 100 mL of glacial acetic acid.
-
Addition of Thiosemicarbazide: To this solution, add thiosemicarbazide (0.1 mol) portion-wise while stirring.
-
Reaction Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Scientific Rationale: Heating under reflux provides the necessary activation energy for the condensation and subsequent cyclization reactions. Acetic acid serves as both a solvent and a mild acidic catalyst for the reaction.
-
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate will form.
-
Purification: Pour the cooled reaction mixture into 500 mL of ice-cold water with constant stirring. Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with distilled water to remove residual acetic acid, and then with a small amount of cold ethanol.
-
Drying and Recrystallization: Dry the crude product in a vacuum oven at 60°C. For further purification, the solid can be recrystallized from a suitable solvent such as ethanol or an ethanol-DMF mixture to yield pure this compound.
Part 2: Coordination Chemistry
The versatility of this compound as a ligand stems from its potential for tautomerism and its multiple donor sites.
Tautomerism and Donor Sites
The ligand can exist in two tautomeric forms: the thiol form and the thione form. In solution, an equilibrium exists between these two forms, although the thione form is often favored in the solid state. The deprotonation of the thiol proton (-SH) or the N-H proton in the thione form creates an anionic ligand that is a potent chelating agent.
The primary donor atoms available for coordination are:
-
Sulfur Atom (S): From the deprotonated thiol group, acting as a soft donor.
-
Nitrogen Atoms (N): The triazine ring contains three nitrogen atoms. Steric hindrance from the phenyl groups suggests that N2 or N4 are the most likely coordination sites.
Studies on analogous 1,2,4-triazole-3-thiol ligands have consistently shown that they act as bidentate chelating agents, coordinating to the metal center through the deprotonated sulfur atom and one of the adjacent ring nitrogen atoms (N4), forming a stable five-membered chelate ring.[5] This N,S bidentate coordination is the most probable binding mode for this compound as well.
Part 3: Synthesis and Characterization of Transition Metal Complexes
General Experimental Protocol for Complex Synthesis
The following is a generalized procedure for the synthesis of M(L)₂ type complexes, which is applicable for various divalent transition metals like Ni(II), Cu(II), and Co(II). This protocol is adapted from methods used for similar triazole-thiol ligands.[6]
-
Ligand Solution: Dissolve this compound (2 mmol) in 30 mL of hot ethanol in a 100 mL round-bottom flask. If solubility is an issue, a small amount of DMF can be added. Add a few drops of an alcoholic KOH solution to deprotonate the ligand, facilitating coordination.
-
Metal Salt Solution: In a separate beaker, dissolve the metal salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O, CoCl₂·6H₂O) (1 mmol) in 20 mL of ethanol.
-
Complexation Reaction: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and/or the formation of a precipitate is typically observed immediately.
-
Scientific Rationale: A 2:1 ligand-to-metal molar ratio is used to favor the formation of a neutral M(L)₂ complex where two deprotonated ligands satisfy the charge and coordination sphere of a divalent metal ion.
-
-
Reflux: Heat the resulting mixture under reflux for 2-3 hours to ensure the reaction goes to completion.
-
Isolation and Purification: Cool the mixture to room temperature. Collect the solid complex by filtration, wash it with ethanol to remove any unreacted starting materials, and then with diethyl ether.
-
Drying: Dry the final product in a vacuum desiccator over anhydrous CaCl₂.
Structural Elucidation and Characterization
A combination of spectroscopic and analytical techniques is essential to confirm the structure and coordination mode of the synthesized complexes.
| Technique | Purpose & Expected Observations | Causality |
| FT-IR Spectroscopy | To identify the coordination sites of the ligand. Expected Changes: 1. Disappearance of the ν(S-H) band (around 2550-2600 cm⁻¹) indicates deprotonation and coordination via sulfur.[7] 2. A shift in the ν(C=N) band of the triazine ring to a lower frequency suggests the involvement of a ring nitrogen atom in coordination.[8] 3. Appearance of new, weak bands in the far-IR region (400-600 cm⁻¹) can be assigned to ν(M-N) and ν(M-S) vibrations. | The formation of a coordinate bond alters the electron density and bond order of the functional groups involved, causing a shift in their vibrational frequencies. |
| ¹H NMR Spectroscopy | To confirm the structure in solution for diamagnetic complexes (e.g., Zn(II), Cd(II)). Expected Changes: 1. The disappearance of the broad singlet corresponding to the -SH or N-H proton upon complexation confirms deprotonation.[9] 2. A downfield or upfield shift of the aromatic proton signals of the phenyl rings indicates a change in the electronic environment upon coordination. | Chelation changes the electronic shielding around the protons, leading to shifts in their resonance frequencies. |
| UV-Visible Spectroscopy | To study the electronic transitions and infer the geometry of the complex. Expected Observations: 1. Intra-ligand transitions: Bands corresponding to π→π* and n→π* transitions within the ligand may shift upon coordination. 2. d-d transitions: For complexes of metals like Co(II), Ni(II), and Cu(II), weak absorption bands in the visible region provide information about the geometry (e.g., octahedral vs. tetrahedral). | The ligand field created by the N,S donors splits the d-orbitals of the metal ion. The energy of the electronic transitions between these split orbitals is characteristic of the coordination geometry. |
| Magnetic Susceptibility | To determine the magnetic moment and, by extension, the geometry and spin state of paramagnetic complexes. Example: An octahedral Ni(II) complex (d⁸) is expected to have a magnetic moment of ~2.8-3.2 B.M., while a square planar Ni(II) complex is diamagnetic (0 B.M.). | The number of unpaired electrons in the metal's d-orbitals, which is dependent on the coordination geometry, determines the magnetic moment of the complex. |
| Elemental Analysis | To confirm the empirical formula and the ligand-to-metal stoichiometry of the complex. | Provides fundamental quantitative data on the mass percentages of C, H, N, and S, which are compared against the calculated values for the proposed formula. |
Part 4: Applications in Drug Development
The true potential of these transition metal complexes lies in their enhanced biological activity compared to the free ligand. Chelation can be a powerful tool to modulate the pharmacological properties of an organic molecule.
Antimicrobial Activity
Many studies have shown that the antimicrobial activity of a ligand is significantly enhanced upon complexation with a metal ion.[3] According to Tweedy’s chelation theory, coordination reduces the polarity of the metal ion, mainly because of the partial sharing of its positive charge with the donor groups of the ligand. This increase in lipophilicity enhances the penetration of the complex through the lipid bilayer of bacterial and fungal cell membranes. Once inside, the metal ion can disrupt cellular processes by binding to essential enzymes or interfering with DNA replication.
-
Hypothesized Mechanism: The this compound complexes of Cu(II) and Zn(II), for example, could be potent antimicrobial agents. The complex could penetrate the microbial cell wall and then dissociate, allowing the biologically active metal ion to inhibit key enzymes, while the ligand itself may exert its own synergistic antimicrobial effects.
Anticancer Activity
The 1,2,4-triazine scaffold is a known pharmacophore in anticancer drug design.[10] Metal complexes can amplify this activity through several mechanisms:
-
DNA Intercalation/Binding: Planar aromatic systems, like the one in the ligand, are capable of intercalating between the base pairs of DNA. A metal complex can enhance this binding or introduce new binding modes, such as covalent binding to DNA bases, which can inhibit replication and transcription, leading to apoptosis.
-
Enzyme Inhibition: Many enzymes crucial for cancer cell proliferation are metalloenzymes. The synthesized complexes can compete with natural substrates or cofactors, leading to enzyme inhibition. Given the known COX-2 inhibitory activity of the ligand scaffold, its metal complexes could be potent and selective anti-inflammatory and anticancer agents.[2]
-
Generation of Reactive Oxygen Species (ROS): Some transition metals, particularly copper, can participate in redox cycling within the cell, leading to the generation of ROS. Elevated ROS levels induce oxidative stress and trigger apoptotic cell death in cancer cells, which often have a compromised antioxidant defense system compared to normal cells.
Representative Biological Data
While specific data for transition metal complexes of this compound is emerging, data from highly similar derivatives highlight the therapeutic potential.
| Compound Type | Target/Organism | Activity (IC₅₀ / Zone of Inhibition) | Reference |
| This compound derivative (6k) | COX-2 Enzyme | IC₅₀ = 0.33 µM | [2] |
| This compound derivative (6k) | 5-LOX Enzyme | IC₅₀ = 4.90 µM | [2] |
| Cu(II) Complex of a Triazine Schiff Base | B. subtilis | 25 mm Zone of Inhibition | [3] |
| Cu(II) Complex of a Triazine Schiff Base | A-549 Lung Cancer Cell Line | IC₅₀ = 5.94 µM | [3] |
Conclusion and Future Outlook
This compound is a ligand of significant interest, standing at the crossroads of coordination chemistry and pharmacology. Its straightforward synthesis, versatile N,S bidentate coordination mode, and inherent biological activity make it an ideal platform for developing novel metallodrugs. The transition metal complexes derived from this ligand are promising candidates for further investigation as antimicrobial and anticancer agents.
Future research should focus on the synthesis of a broader range of complexes with various transition metals (e.g., Ru, Pt, Au) and a systematic evaluation of their biological activities. Detailed mechanistic studies, including X-ray crystallography of the complexes and their interactions with biological targets like DNA and key enzymes, will be crucial for rational drug design. The insights gained from such studies will undoubtedly pave the way for the development of highly effective and targeted metal-based therapeutics.
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Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Available at: [Link]
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Oriental Journal of Chemistry. (2019). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Available at: [Link]
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Shrivastava, S. K., et al. (2022). Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. Bioorganic Chemistry. Available at: [Link]
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Altalbawy, F. M. A., et al. (2013). Synthesis, characterization, and biological activity of some transition metal complexes with Schiff base ligands derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and salicaldehyde. ResearchGate. Available at: [Link]
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Arote, R. B., et al. (2021). Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development. ResearchGate. Available at: [Link]
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Abood, N. K. (2016). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). ResearchGate. Available at: [Link]
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Comptes Rendus de l'Académie des Sciences. (2001). Coordination studies of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine towards Zn2+ cation. Synthesis and characterization by X-ray diffraction and spectroscopic methods. Available at: [Link]
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Majeed, A. H., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. Available at: [Link]
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Adly, O. M. I., et al. (2021). Novel Cu(II) and Zn(II) Nanocomplexes Based on 5,6‐Diphenyl‐1,2,4‐Triazine: Preparation, Spectroscopic, TD‐DFT Calculations, Molecular Docking and Solvatochromic Studies. ResearchGate. Available at: [Link]
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Gürbüz, D., et al. (2015). Synthesis and antioxidant activities of new nickel(II) complexes derived from 4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazones. NIH National Library of Medicine. Available at: [Link]
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Wang, M., et al. (2022). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. PubMed Central. Available at: [Link]
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Singh, K., et al. (2017). Synthesis, Characterization, DFT and Antimicrobial Study of Co(II), Ni(II), Cu(II) and Zn(II) Complexes of Novel Schiff Base Ligands Derived from 3-Amino-1,2,4-triazole-5-thiol. ResearchGate. Available at: [Link]
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ChemRxiv. (2024). Insights into the synthesis of a semiconducting nickel bis(dithiolene) coordination polymer. Available at: [Link]
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Al-Hamdani, A. A. S., et al. (2022). Nickel(II) complex derived from 5-phenyl-1,3,4-oxadiazole-2-thiol and dppe ligands: synthesis, crystal structure, cytotoxicity and theoretical studies. ResearchGate. Available at: [Link]
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Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Available at: [Link]
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Dalton Transactions. (2014). Syntheses, crystal structures, and optical properties of five metal complexes constructed from a V-shaped thiophene-containing ligand and different dicarboxylate ligands. Available at: [Link]
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Al-Hamdani, A. A. S., et al. (2024). Spectroscopic and Quantum Chemical Studies of some Novel Mixed-Ligand Complexes of Fe(II) and Cu(II) and Investigation of their Antimicrobial Actvities. ChemRxiv. Available at: [Link]
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Barwiolek, M., et al. (2021). Synthesis, Spectroscopic, and Theoretical Study of Copper and Cobalt Complexes with Dacarbazine. MDPI. Available at: [Link]
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Al-Hamdani, A. A. S., et al. (2022). Synthesis, X-ray Structure and Biological Studies of New Self-Assembled Cu(II) Complexes Derived from s-Triazine Schiff Base Ligand. NIH National Library of Medicine. Available at: [Link]
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Rasayan Journal of Chemistry. (2009). synthesis, characterization and applications of metal complexes of 5-nitrosalicylidene 4-amino 3-mercapto-1, 2, 4-triazine- 5-one. Available at: [Link]
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MDPI. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Available at: [Link]
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Yilmaz, I., et al. (2018). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. PubMed. Available at: [Link]
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PlumX. (2011). Synthesis, characterization, and biological activity of some transition metal complexes with Schiff base ligands derived from 4-amino-5-phenyl-4H-1,2,4- triazole-3-thiol and salicaldehyde. Available at: [Link]
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Lyubimova, A. G., et al. (2023). The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. PubMed Central. Available at: [Link]
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Al-Hamdani, A. A. S., et al. (2021). Synthesis, Spectral Characterization and Biological Activities of Co(II) and Ni(II) Mixed Ligand Complexes. PubMed Central. Available at: [Link]
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Gabryszewski, M. (2001). SPECTRAL AND MAGNETIC STUDIES OF THE Co(II), Ni(II), Zn(II), AND Cd(II) COMPLEXES WITH 1H-1,2,4-TRIAZOLE-3-THIOL AND 3-AMINO-5-MERCAPTO-1,2,4-TRIAZOLE. Sci-Hub. Available at: [Link]
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Whitepaper: Thermal Stability and Decomposition Profile of 5,6-Diphenyl-1,2,4-triazine-3-thiol
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathway of 5,6-Diphenyl-1,2,4-triazine-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Understanding the thermal characteristics of this molecule is paramount for establishing its viability in drug development, where processes such as formulation, storage, and sterilization involve thermal stress.[3][4] This document outlines the fundamental principles of its structural properties, detailed protocols for thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and a proposed, mechanistically-grounded decomposition pathway. The insights are synthesized from established data on related 1,2,4-triazine derivatives to provide a robust predictive model for researchers.[3][5][6]
Introduction: The Imperative for Thermal Characterization
The 1,2,4-triazine scaffold is a cornerstone in the design of novel therapeutic agents, with derivatives showing a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][7] Specifically, this compound and its analogues have emerged as promising candidates, notably as dual COX-2/5-LOX inhibitors.[2]
However, the journey from a promising lead compound to a viable drug product is contingent upon its physicochemical properties, with thermal stability being a critical gatekeeper.[3] A compound that degrades under thermal stress can lead to loss of potency, formation of toxic byproducts, and unpredictable shelf-life. Therefore, a thorough investigation of its thermal behavior is not merely a regulatory formality but a foundational step in preclinical development. This guide provides the scientific framework and practical methodologies for this essential characterization.
Molecular Structure and Physicochemical Properties
This compound (Molecular Formula: C₁₅H₁₁N₃S, Molar Mass: 265.3 g/mol ) possesses a core 1,2,4-triazine ring substituted with two phenyl groups and a thiol group.[8] A crucial aspect of its chemistry is the existence of thiol-thione tautomerism, an equilibrium between the thiol (-SH) form and the thione (=S) form, 5,6-diphenyl-1,2,4-triazin-3(2H)-thione.[9] This equilibrium influences its reactivity, bonding, and, consequently, its decomposition mechanism.
Caption: Thiol-thione tautomerism in this compound.
The large, aromatic structure conferred by the two phenyl groups and the heterocyclic triazine ring suggests a high degree of intrinsic thermal stability, a characteristic common to many triazine derivatives.[5][6] However, the thiol group represents a potential site for thermal- or oxidation-induced reactions.
Methodologies for Thermal Analysis
To comprehensively evaluate thermal stability, a combined approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry standard. This dual-pronged strategy allows for the correlation of mass loss events (from TGA) with energetic transitions (from DSC), such as melting and decomposition.
Causality Behind Experimental Design
-
Atmosphere Selection (Nitrogen vs. Air): The choice of purge gas is critical. An inert nitrogen atmosphere is used to study the intrinsic thermal decomposition of the molecule in the absence of oxygen. Conversely, conducting the analysis in an air (oxidative) atmosphere provides insight into the compound's stability in real-world storage conditions and can reveal different degradation pathways. For this guide, we will focus on an inert nitrogen atmosphere to probe the fundamental decomposition mechanism.
-
Heating Rate: A heating rate of 10 °C/min is a standard choice that offers a good compromise between resolving distinct thermal events and maintaining a reasonable experiment duration. Slower rates can offer better resolution of overlapping events, while faster rates can shift decomposition temperatures higher.
-
Sample Preparation: Using a small, consistent sample mass (3-5 mg) in an aluminum pan minimizes thermal gradients within the sample, ensuring that the recorded temperature is representative of the entire sample and the resulting data is sharp and reproducible.
Standard Operating Protocol: TGA/DSC Analysis
Caption: Standard workflow for TGA/DSC analysis of a pharmaceutical compound.
Self-Validating System and Data Interpretation
The protocol is self-validating through consistency checks. Running the sample in triplicate should yield onset decomposition temperatures within a narrow range (e.g., ±2 °C). The TGA data (mass loss) must correlate with the DSC data (heat flow). For example, a sharp mass loss in the TGA curve should correspond to a significant endothermic or exothermic peak in the DSC curve, confirming a decomposition event.
Anticipated Thermal Profile and Decomposition
While specific experimental data for this compound is not publicly available, a predictive profile can be constructed based on extensive studies of related triazine structures.[4][5][6] The decomposition is expected to be a multi-step process, reflecting the cleavage of different functional groups from the core structure.
Predicted TGA-DSC Data
The following table summarizes the anticipated thermal events for this compound under a nitrogen atmosphere.
| Temperature Range (°C) | Mass Loss (TGA) | Thermal Event (DSC) | Associated Process |
| 30 - 150 | ~0-1% | Minor Endotherm | Loss of adsorbed moisture or residual solvent. |
| ~240 - 260 | Negligible | Sharp Endotherm | Melting point of the pure compound. |
| ~280 - 380 | ~40-50% | Major Endotherm(s) | Stage 1: Initial fragmentation, likely involving the thiol and phenyl groups. |
| ~380 - 550 | ~25-35% | Complex Exo/Endotherms | Stage 2: Catastrophic breakdown and cleavage of the 1,2,4-triazine ring.[5] |
| > 550 | - | Stable Plateau | Formation of a stable carbonaceous residue. |
Note: These values are predictive and serve as a guideline for researchers. Actual values must be determined experimentally.
Proposed Decomposition Pathway
The thermal decomposition in an inert atmosphere is likely initiated by the weakest bonds in the molecule. The process can be hypothesized as follows:
-
Initial Fragmentation: The decomposition likely begins with the cleavage of the C-S bond or fragmentation involving the phenyl substituents. The initial mass loss would correspond to the release of sulfur-containing species (e.g., H₂S) and potentially benzene or diphenyl fragments.
-
Triazine Ring Scission: Following the initial fragmentation, the now-destabilized 1,2,4-triazine ring undergoes catastrophic breakdown.[5] This step is characterized by the evolution of nitrogen gas (N₂), a thermodynamically very stable molecule, which is a common decomposition product for nitrogen-rich heterocyclic compounds.[10]
-
Char Formation: The remaining phenyl fragments and carbon-nitrogen backbone polymerize and condense at high temperatures to form a stable carbonaceous residue.
Caption: Proposed high-level decomposition pathway under inert atmosphere.
Factors Influencing Stability: A Deeper Dive
The thermal stability of 1,2,4-triazine derivatives is not absolute and is governed by several factors:
-
Substituent Effects: The two phenyl groups on the triazine ring contribute significantly to the molecule's high thermal stability through resonance stabilization and steric hindrance. Studies on other triazines show that electron-donating groups generally enhance thermal stability, while electron-withdrawing groups can promote earlier decomposition.[5][6]
-
Crystalline vs. Amorphous Form: The polymorphic form of the compound can influence its melting point and the onset temperature of decomposition. A more stable crystalline lattice requires more energy to disrupt, often leading to higher decomposition temperatures compared to an amorphous solid.
-
Presence of Impurities: Impurities can act as catalysts, lowering the activation energy for decomposition and causing the process to begin at a lower temperature than for the pure compound. This underscores the importance of high sample purity for accurate thermal analysis.[4]
Conclusion for the Research Professional
This compound is a molecule of high therapeutic potential, and its successful development hinges on a clear understanding of its physicochemical limits. This guide establishes that the compound is expected to possess high intrinsic thermal stability, with decomposition likely commencing well above its melting point (~280 °C). The anticipated multi-step decomposition involves the sequential loss of its peripheral groups followed by the fragmentation of the triazine core.
Researchers are advised to use the detailed TGA/DSC protocol herein to generate precise, empirical data for their specific batches. This data is indispensable for defining safe handling temperatures, establishing appropriate storage conditions, and guiding formulation strategies to ensure the delivery of a safe and efficacious drug product.
References
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Murhekar, G. H., & Kukalkar, M. G. (2025). Thermogravimetric Analysis and Biological Evaluation Of 1, 3, 5 Trizines Derivatives with Substitutued Amines. International Journal of Innovative Research in Technology, 12(6).
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Katarzyna, W., et al. (2025). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. ResearchGate.
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(Author not listed). (n.d.). Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. American International Journal of Research.
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Rajan, M. P. (n.d.). Chemical and Spectrophotometric Investigations of 3-Mercapto-5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Asian Journal of Chemistry.
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Wujec, M., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6588.
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(Author not listed). (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate.
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Husted, K. E. L., et al. (2026). Dynamic Thiol–ene Polymer Networks Enabled by Bifunctional Silyl Ether Exchange. ACS Macro Letters.
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Kais, N., et al. (2020). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). ResearchGate.
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Manelis, G. B., et al. (2025). Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. ResearchGate.
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Sakr, M. A., et al. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well as Dye-sensitized Solar Cells Applications. Journal of Fluorescence, 32, 2235–2250.
-
(Author not listed). (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega.
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Singh, A., et al. (2022). Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. Bioorganic Chemistry, 128, 106147.
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Methodological & Application
Experimental protocol for the synthesis of 5,6-Diphenyl-1,2,4-triazine-3-thiol
An Application Note for the Synthesis of 5,6-Diphenyl-1,2,4-triazine-3-thiol
Introduction: The Versatile Heterocycle this compound
This compound, also known as 3-mercapto-5,6-diphenyl-1,2,4-triazine, is a significant heterocyclic compound. Its structure, featuring a triazine core with two phenyl substituents and a thiol group, makes it a valuable precursor in the synthesis of various biologically active molecules and a key component in medicinal chemistry research.[1] Derivatives of this triazine have shown potential as anticonvulsants, α-glucosidase inhibitors, and have been investigated for other pharmacological activities.[1] Furthermore, the thiol group serves as a reactive handle for further functionalization, for instance, in the development of novel carboxyl activating groups for peptide synthesis.[2]
This application note provides a detailed, field-proven protocol for the synthesis of this compound. The procedure is based on the well-established condensation reaction between benzil and thiosemicarbazide.[3][4] We will delve into the causality behind the experimental choices, ensuring a reproducible and efficient synthesis for researchers in organic chemistry and drug development.
Reaction Principle and Mechanism
The synthesis proceeds via a condensation reaction between the diketone, benzil, and the N,N-dinucleophile, thiosemicarbazide.[3] The reaction involves the initial formation of a thiosemicarbazone intermediate through the reaction of one of the carbonyl groups of benzil with the hydrazine moiety of thiosemicarbazide. This is followed by an intramolecular cyclization with the loss of a water molecule to form the stable 1,2,4-triazine ring. The reaction is typically catalyzed by an acid and driven to completion by heating under reflux.
Experimental Protocol
Materials and Equipment
Reagents:
-
Benzil (C₁₄H₁₀O₂)
-
Thiosemicarbazide (CH₅N₃S)
-
Ethanol (C₂H₅OH), 95% or absolute
-
Glacial Acetic Acid (CH₃COOH) (optional, as catalyst)
-
Distilled Water
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and pipettes
-
Spatulas and weighing balance
-
Melting point apparatus
-
Rotary evaporator (optional)
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
In a round-bottom flask, dissolve benzil in ethanol. A typical concentration is around 0.1 to 0.2 M.
-
Add a magnetic stir bar to the flask.
-
In a separate beaker, dissolve thiosemicarbazide in a minimal amount of hot ethanol or a mixture of ethanol and water. Thiosemicarbazide has lower solubility in cold ethanol.
-
Attach a reflux condenser to the round-bottom flask and place the setup on a heating mantle.
-
-
Reaction Execution:
-
Once the benzil has completely dissolved, add the thiosemicarbazide solution to the reaction flask.
-
If using a catalyst, add a few drops of glacial acetic acid to the reaction mixture. This can facilitate the condensation and cyclization steps.[1]
-
Heat the reaction mixture to reflux with continuous stirring. The reaction time can vary, but it is typically refluxed for several hours (e.g., 24-36 hours) to ensure completion.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) if desired.
-
-
Work-up and Isolation:
-
After the reflux period is complete, allow the reaction mixture to cool to room temperature.
-
As the solution cools, the product, this compound, should precipitate out as a solid. The color is often reported as yellow or pale yellow.[2]
-
If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid product on the filter paper with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Subsequently, wash the product with distilled water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, commonly ethanol or an ethanol-water mixture.[5]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, activated charcoal can be added to decolorize it, followed by hot filtration to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value (around 207-208 °C).[6]
-
Spectroscopic Methods:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic peaks corresponding to N-H, C=N, and C=S stretching vibrations.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show signals corresponding to the aromatic protons of the phenyl groups and the N-H proton of the triazine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the aromatic carbons and the carbons of the triazine ring, including the C=S carbon.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Molar Ratio (Benzil:Thiosemicarbazide) | 1:1 to 1:2 | An excess of thiosemicarbazide can be used to drive the reaction to completion.[3] |
| Solvent | Ethanol | Provides good solubility for the reactants at reflux temperature. |
| Catalyst | Glacial Acetic Acid (optional) | A few drops can be added to catalyze the reaction.[1] |
| Reaction Temperature | Reflux | Typically the boiling point of ethanol (~78 °C). |
| Reaction Time | 24-36 hours | Can be monitored by TLC for completion.[3] |
| Expected Yield | 70-85% | Yields can vary based on reaction scale and purification efficiency.[2][3] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the experiment in a well-ventilated fume hood.
-
Reagent Handling:
-
Thiosemicarbazide: Is toxic and should be handled with care. Avoid inhalation and skin contact.
-
Glacial Acetic Acid: Is corrosive. Handle with care and avoid contact with skin and eyes.
-
Ethanol: Is flammable. Keep away from open flames and ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activ
-
Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). (2020). ResearchGate. [Link]
-
Braibante, M. E. F., Braibante, H. T. S., Uliana, M. P., Costa, C. C., & Spenazzatto, M. (2011). The use of benzil to obtain functionalized N-heterocycles. Journal of the Brazilian Chemical Society, 22(7), 1361-1368. [Link]
- Glinma, B., Koné, M. W., Kouakou, K., & Kpan, B. B. (2020). Study of benzoin 4-phenyl-3-thiosemicarbazone and benzil bis(4-phenyl-3-thiosemicarbazone): Synthesis, characterization and in vitro evaluation of trypanocidal activity. Journal of Chemical, Biological and Physical Sciences, 10(4), 408-418.
-
Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development. (2020). ResearchGate. [Link]
-
Synthesis of hybrid ligands derived from benzil, thiosemicarbazide and heteroaromatic hydrazides and their reactivity with group 12 metals. (2017). ResearchGate. [Link]
-
Functionalizing Thiosemicarbazones for Covalent Conjugation. (2021). MDPI. [Link]
-
Synthesis of 5,6-Diaryl-1,2,4-triazines. (2013). ResearchGate. [Link]
-
Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide. (2012). PubMed. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). MDPI. [Link]
-
3-Mercapto-5,6-diphenyl-1,2,4-triazine. PubChem. [Link]
-
Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (2018). MDPI. [Link]
- Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
-
Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]
Sources
Application Note: A Method Development and Validation Protocol for the Spectrophotometric Analysis of Palladium Using 5,6-Diphenyl-1,2,4-triazine-3-thiol
Abstract
This document provides a comprehensive guide for researchers, analytical chemists, and professionals in drug development on the use of 5,6-Diphenyl-1,2,4-triazine-3-thiol as a chromogenic reagent for the spectrophotometric determination of palladium(II). While the existing literature supports the use of analogous triazine-thiol compounds for metal analysis, a standardized protocol for this specific reagent is not yet established. This application note, therefore, presents a detailed protocol for the development and validation of a novel spectrophotometric method. It covers the synthesis of the reagent, optimization of reaction conditions, a step-by-step analytical procedure, and a full validation workflow. The underlying chemical principles, potential challenges, and optimization strategies are discussed to ensure scientific integrity and a robust analytical outcome.
Introduction: The Rationale for a Novel Chromogenic Reagent
Palladium is a platinum group metal of significant industrial and pharmaceutical importance, primarily for its catalytic properties. Its increasing use necessitates the availability of simple, sensitive, and selective analytical methods for its quantification in various matrices. Spectrophotometry offers a cost-effective and accessible analytical tool for this purpose. The core of this technique lies in the reaction of the metal ion with a chromogenic reagent to form a colored complex, the absorbance of which is proportional to the metal's concentration.
Triazine-thiol derivatives are a class of organic compounds known to form stable, colored complexes with transition metals. The presence of nitrogen and sulfur donor atoms in their structure facilitates chelation with metal ions like palladium(II). While other triazine-based reagents have been successfully employed for palladium determination, this compound offers the potential for enhanced selectivity and sensitivity due to its specific steric and electronic properties conferred by the diphenyl substitution. This application note provides a roadmap for harnessing this potential by developing a robust analytical method.
Underlying Principles and Reaction Mechanism
The spectrophotometric determination of palladium(II) using this compound is based on the formation of a stable, colored palladium-ligand complex. The thiol group (-SH) of the reagent is expected to be the primary binding site for the soft acid palladium(II) ion. The reaction can be generalized as follows:
n(C₁₅H₁₁N₃S) + Pd²⁺ → [Pd(C₁₅H₁₀N₃S)ₙ]²⁻ⁿ + nH⁺
The stoichiometry of the complex (the value of 'n') is typically determined experimentally using methods like the mole-ratio method or Job's method of continuous variation. The formation of this complex results in a significant shift in the wavelength of maximum absorbance (λmax) to a region where the free ligand does not absorb, allowing for selective measurement.
Caption: Formation of a colored Palladium(II)-ligand complex for spectrophotometric analysis.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established synthetic procedures for similar triazine-thiol compounds.
Materials:
-
Benzil
-
Thiosemicarbazide
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve benzil (e.g., 2.10 g, 0.01 mol) and thiosemicarbazide (e.g., 0.91 g, 0.01 mol) in ethanol (e.g., 50 mL).
-
Add a solution of potassium hydroxide (e.g., 0.56 g, 0.01 mol) in water (e.g., 5 mL) to the flask.
-
Reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After cooling to room temperature, pour the reaction mixture into cold water (e.g., 200 mL).
-
Acidify the solution with dilute hydrochloric acid until precipitation is complete.
-
Filter the resulting solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
-
Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, FT-IR, and ¹H-NMR spectroscopy.
Preparation of Standard Solutions
-
Palladium(II) Stock Solution (1000 ppm): Dissolve an appropriate amount of palladium(II) chloride (PdCl₂) in a minimal amount of concentrated HCl and dilute with distilled water in a volumetric flask. Standardize this solution by a suitable gravimetric method.
-
Palladium(II) Working Solutions: Prepare a series of working solutions by appropriate dilution of the stock solution.
-
Reagent Solution (e.g., 0.1% w/v): Dissolve the synthesized this compound in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate, borate) covering a pH range from 2 to 12.
Method Development and Optimization
This section outlines the systematic approach to determine the optimal conditions for the spectrophotometric analysis.
Caption: Workflow for optimizing the spectrophotometric method.
Determination of Wavelength of Maximum Absorbance (λmax)
-
In a series of test tubes, add a fixed amount of palladium(II) working solution and an excess of the reagent solution.
-
Adjust the pH to a value where complex formation is observed (a neutral pH is a good starting point).
-
Prepare a reagent blank containing the same amount of reagent and buffer, but no palladium.
-
Scan the absorbance of the palladium-complex solution against the reagent blank over a suitable wavelength range (e.g., 350-700 nm).
-
The wavelength at which maximum absorbance is observed is the λmax.
Optimization of pH
-
Prepare a series of solutions, each containing a fixed amount of palladium(II) and the reagent.
-
Adjust the pH of each solution to a different value using the prepared buffer solutions (e.g., pH 2, 3, 4, ... 12).
-
Measure the absorbance of each solution at the predetermined λmax against its corresponding reagent blank.
-
Plot absorbance versus pH. The pH at which the absorbance is maximal and stable is the optimal pH for the analysis.
Effect of Reagent Concentration
-
To a series of solutions containing a fixed amount of palladium(II) at the optimal pH, add varying amounts of the reagent solution.
-
Measure the absorbance of each solution at λmax.
-
Plot absorbance versus the volume or concentration of the reagent. The point at which the absorbance becomes constant indicates the minimum amount of reagent required for complete complex formation. In practice, a slight excess is used to ensure the reaction goes to completion.
Stability of the Complex
-
Prepare a solution of the palladium complex under the optimized conditions (λmax, pH, and reagent concentration).
-
Measure its absorbance at regular time intervals (e.g., every 5, 10, 30, and 60 minutes).
-
A stable complex will show a constant absorbance reading over a reasonable period.
Standard Analytical Protocol
Once the optimal conditions are established, the following protocol can be used for the determination of palladium.
-
Preparation of Calibration Standards: Into a series of volumetric flasks, pipette increasing volumes of the palladium(II) working solution to cover the expected concentration range of the samples.
-
Color Development: To each flask, add the optimal amount of the reagent solution and the appropriate buffer to maintain the optimal pH.
-
Dilution: Dilute each flask to the mark with distilled water and mix well.
-
Absorbance Measurement: After allowing for color development and stabilization, measure the absorbance of each standard at the λmax against a reagent blank.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of palladium. The plot should be linear and pass through the origin.
Method Validation
The developed method must be validated to ensure its suitability for its intended purpose.
Linearity and Sensitivity
The linearity of the method is determined from the calibration curve. The range over which the absorbance is directly proportional to the concentration is the Beer's law range.
| Parameter | Description |
| Beer's Law Range | The concentration range over which the calibration curve is linear. |
| Molar Absorptivity (ε) | A measure of how strongly the complex absorbs light at a specific wavelength. Calculated from the slope of the calibration curve. A higher value indicates greater sensitivity. |
| Sandell's Sensitivity | The concentration of the analyte that gives an absorbance of 0.001 in a cuvette with a 1 cm path length. It is a measure of the sensitivity of the method. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. Typically calculated as 3.3 * (standard deviation of the blank / slope of the calibration curve). |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically calculated as 10 * (standard deviation of the blank / slope of the calibration curve). |
Selectivity: Interference Studies
The effect of foreign ions on the determination of palladium is a critical aspect of method validation.
-
Prepare a series of solutions, each containing a fixed concentration of palladium(II) and a varying concentration of a potential interfering ion (e.g., other platinum group metals, transition metals, common anions).
-
Perform the analysis according to the standard protocol.
-
The tolerance limit for an interfering ion is the concentration at which it causes an error of ±2% in the determination of palladium.
| Interfering Ion | Tolerance Ratio (Interferent:Pd) |
| Pt(IV) | To be determined |
| Rh(III) | To be determined |
| Ru(III) | To be determined |
| Ni(II) | To be determined |
| Co(II) | To be determined |
| Cu(II) | To be determined |
| Fe(III) | To be determined |
| Cl⁻, NO₃⁻, SO₄²⁻ | To be determined |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Sensitivity | Suboptimal pH or reagent concentration. | Re-optimize the experimental conditions. |
| Poor Linearity | High concentrations outside Beer's law range. | Dilute samples to fall within the linear range. |
| Inconsistent Readings | Unstable complex; temperature fluctuations. | Check the stability of the complex over time; use a thermostated cell holder. |
| Interference | Presence of other metal ions that form colored complexes. | Use masking agents to selectively complex interfering ions. |
Conclusion
The use of this compound as a chromogenic reagent for the spectrophotometric analysis of palladium presents a promising avenue for a simple, sensitive, and selective analytical method. This application note provides a comprehensive framework for the development and validation of such a method. By following the outlined protocols for synthesis, optimization, and validation, researchers can establish a robust and reliable analytical procedure tailored to their specific needs.
References
-
Nisreen Kais Abood (2016). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). Al-Mustansiriyah Journal of Science, 27(2). Available at: [Link]
- Goswami, A. K. (2023).
- Mathew, B., Mini, V., & Deepthi, B. (2010). Spectrophotometric Determination of Palladium(II) Using A Nitrogen, Sulphur and Oxygen Donor Triazine. Oriental Journal of Chemistry, 26(1).
- Mathew, B., & Innocent, D. (2010). Spectrophotometric Determination of Palladium(II) Using Thioglycollic Acid. Asian Journal of Chemistry, 22(10), 7551-7556.
-
Al-Jibori, S. A., Al-Janabi, A. S., & Al-Mouqdady, O. D. H. (2011). Mononuclear and heterobimetallic complexes of palladium(II) with 4,5-diphenyl-1,2,4-triazole-3-thione. Bioinorganic Chemistry and Applications, 2011, 854246. Available at: [Link]
- Purushothaman, E. (2003). Chemical and Spectrophotometric Investigations of 3-Mercapto-5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Asian Journal of Chemistry, 15(3-4), 1351-1356.
Application Notes & Protocols: 5,6-Diphenyl-1,2,4-triazine-3-thiol as a Carboxyl Activating Group in Peptide Synthesis
Introduction: A Novel Activating Agent for Robust Peptide Coupling
The synthesis of peptides with a defined sequence is a cornerstone of chemical biology and drug discovery. The critical step in this process is the formation of the amide bond, which requires the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of the next.[1] While numerous coupling reagents have been developed, the search for more efficient, versatile, and cost-effective activating groups continues.[2]
This document introduces 5,6-diphenyl-1,2,4-triazine-3-thiol (DPTT) , a heterocyclic compound featuring a thiol group that serves as a potent and versatile carboxyl activating agent for peptide synthesis.[3] Heterocyclic thiols have demonstrated considerable efficacy in carboxyl group activation, leading to enhanced reactivity and enabling synthesis under mild conditions.[3] DPTT distinguishes itself by offering a unique combination of high reactivity, ease of byproduct removal, and applicability in both solution-phase and potentially solid-phase peptide synthesis (SPPS).
The triazine moiety's weak basicity facilitates the straightforward removal of the DPTT byproduct and any excess reagent by a simple wash with a dilute acid, a significant advantage in downstream purification.[1] This guide will provide a comprehensive overview of DPTT, its mechanism of action, detailed protocols for its application, and a comparative analysis of its performance.
The Chemistry of Activation: Mechanism of Action
The efficacy of this compound in peptide synthesis lies in its ability to form a highly reactive acyl-thiol intermediate. The process can be conceptualized as a two-step sequence:
-
Activation of the Carboxylic Acid: The carboxyl group of an N-protected amino acid is activated by a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of DPTT. This results in the formation of a reactive S-acyl-isothiourea intermediate which then rearranges to form the active ester, an N-acyl-5,6-diphenyl-1,2,4-triazine-3-thione.[3]
-
Nucleophilic Attack and Peptide Bond Formation: The amino group of the incoming amino acid ester or peptide attacks the carbonyl carbon of the activated triazine-thiol ester. This nucleophilic acyl substitution reaction leads to the formation of the desired peptide bond and the regeneration of DPTT.[3] The reaction is typically rapid, often completing within minutes at ambient temperature.[3]
The regeneration of DPTT is visually indicated by a color change in the reaction mixture to a pale red-orange, providing a simple method for monitoring reaction progress.[3]
Workflow Visualization
Caption: Peptide coupling workflow using DPTT.
Synthesis of this compound
For researchers preferring to synthesize the reagent in-house, DPTT can be prepared through the condensation of benzil (1,2-diphenylethane-1,2-dione) with thiosemicarbazide.[4]
Protocol 3.1: Synthesis of DPTT
Materials:
-
Benzil
-
Thiosemicarbazide
-
Potassium Hydroxide (KOH)
-
Absolute Ethanol
-
Chloroform
Procedure:
-
Dissolve benzil (0.01 mol) and thiosemicarbazide (0.01 mol) in absolute ethanol (20 mL).
-
Add a solution of KOH (0.01 mol) in a minimal amount of water to the reaction mixture.
-
Reflux the mixture for 7 hours.[5]
-
After cooling, filter the resulting precipitate.
-
Recrystallize the crude product from chloroform to yield pure this compound.[5]
Application in Peptide Synthesis: Protocols
The following protocols detail the use of DPTT for carboxyl group activation and peptide bond formation in a solution-phase synthesis context. These can be adapted for solid-phase applications with appropriate modifications to washing and isolation steps.
Protocol 4.1: Activation of an N-Protected Amino Acid
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq)
-
This compound (DPTT) (1.0 eq)
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the N-protected amino acid and DPTT in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the DCC or DIC solution dropwise to the cooled mixture with continuous stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.
-
Monitor the formation of the active ester by thin-layer chromatography (TLC).
-
Filter off the dicyclohexylurea (DCU) byproduct if DCC is used. The filtrate containing the activated amino acid can be used directly in the subsequent coupling step.
Protocol 4.2: Peptide Coupling Reaction
Materials:
-
Solution of the DPTT-activated N-protected amino acid (from Protocol 4.1)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.1 eq)
-
Dichloromethane (DCM) or appropriate solvent
Procedure:
-
Dissolve the amino acid ester hydrochloride in DCM and add DIPEA to neutralize the salt and free the amine.
-
Add the solution of the DPTT-activated amino acid to the free amine solution at room temperature.
-
Stir the reaction mixture at room temperature. The coupling is often rapid, and completion can be observed within minutes to a few hours.[3]
-
Monitor the reaction progress by TLC, observing the consumption of the starting materials and the formation of the dipeptide.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by standard methods, such as column chromatography on silica gel. The regenerated DPTT can also be recovered.[3]
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General SPPS workflow adapting DPTT.
Performance and Comparative Analysis
DPTT has been shown to be a highly effective carboxyl activating group, comparable to or even exceeding the performance of conventional activating agents in certain applications.[3]
| Parameter | This compound (DPTT) | Standard Reagents (e.g., HOBt/HBTU) |
| Reaction Rate | Rapid, often complete in minutes to a few hours at RT.[3] | Generally rapid, but can be slower with sterically hindered amino acids.[6] |
| Racemization | Low potential for racemization due to mild reaction conditions. | Additives like HOBt or HOAt are often required to suppress racemization.[1][7] |
| Byproduct Removal | Weakly basic byproduct, easily removed by dilute acid wash.[1] | Byproducts can sometimes be challenging to remove, requiring extensive purification. |
| Cost-Effectiveness | Can be synthesized in-house from readily available starting materials. | Can be more expensive, especially proprietary onium salt-based reagents. |
| Monitoring | Reaction progress can be visually monitored by a color change.[3] | Typically monitored by chromatographic or spectroscopic methods. |
Troubleshooting and Key Considerations
-
Solvent Purity: The use of anhydrous solvents is crucial, especially during the activation step, to prevent hydrolysis of the activated ester.
-
Stoichiometry: Precise control of the stoichiometry of the coupling partners is important to minimize side reactions and ensure high yields.
-
Steric Hindrance: For the coupling of sterically hindered amino acids, extended reaction times or a slight elevation in temperature may be necessary. The development of onium-type reagents has significantly improved the incorporation of such amino acids.[1][7]
-
Side Reactions: While DPTT demonstrates high efficiency, it is important to be aware of potential side reactions common in peptide synthesis, such as racemization and diketopiperazine formation, especially in SPPS.[8]
Conclusion
This compound is a promising and versatile carboxyl activating group for peptide synthesis. Its high reactivity, mild reaction conditions, and the ease of removal of its byproducts make it an attractive alternative to conventional coupling reagents.[1][3] The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement DPTT in their synthetic workflows, potentially streamlining the synthesis of complex peptides.
References
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Khattab, S. N., & El-Faham, A. (2011). Applications of peptide coupling reagents–an update. International Journal of Pharmaceutical Sciences and Research, 2(5), 1130.
- Iqbal, J., & Kumar, R. (2004). Chemical and Spectrophotometric Investigations of 3-Mercapto-5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Bulletin of the Korean Chemical Society, 25(10), 1477-1480.
- Albericio, F., & Carpino, L. A. (1997). Peptide Coupling Reagents, More than a Letter Soup. Methods in Enzymology, 289, 104-126.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Kais, N., et al. (2016). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). Journal of Chemical and Pharmaceutical Research, 8(1), 745-752.
- ChemicalBook. (n.d.). 3-HYDROXY-5,6-DIPHENYL-1,2,4-TRIAZINE synthesis.
- Asif, M. (2020). Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives substituted with N-arylacetamides at 3-thiol group.
-
Achemica. (n.d.). 5,6-Diphenyl-[1][7][9]triazine-3-thiol. Retrieved from Achemica.
- ResearchGate. (n.d.). Possible mechanism for the formation of the 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]
- Dai, C., et al. (2021). Peptide Synthesis: Methods And Protocols. VDOC.PUB.
- Stas, J. D., & Sajiki, H. (2023). Site-selective peptide functionalisation mediated via vinyl-triazine linchpins.
- Abdel-Rahman, A. A.-H., et al. (2016). 1,2,4-Triazine Chemistry Part IV: Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents.
- Verma, A., et al. (2021). Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. Bioorganic Chemistry, 114, 105072.
- Edraki, N., et al. (2019). 5,6-Diphenyl triazine-thio methyl triazole hybrid as a new Alzheimer's disease modifying agents. Medicinal Chemistry Research, 28(10), 1639-1651.
- Sławiński, J., et al. (2012). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o723.
- BenchChem. (2025). A Comparative Guide to 2,4-Dichloro-6-methoxy-1,3,5-triazine and its Derivatives in Peptide Synthesis.
- Edraki, N., et al. (2019). 5,6-Diphenyl triazine-thio methyl triazole hybrid as a new Alzheimer's disease modifying agents.
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Application Notes and Protocols for the Development of 5,6-Diphenyl-1,2,4-triazine-3-thiol Derivatives as Anticancer Agents
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-triazine core is recognized as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and biological evaluation of a specific subclass: 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives. We will detail the synthetic protocols, in vitro screening methodologies for anticancer activity, and foundational assays for elucidating the mechanism of action. The causality behind experimental choices is emphasized to provide a framework for informed and efficient drug discovery.
Introduction: The Rationale for Targeting the 1,2,4-Triazine Scaffold
Cancer remains a leading cause of mortality worldwide, necessitating the urgent discovery of novel chemotherapeutics that can overcome challenges like drug resistance and adverse side effects.[1] Heterocyclic compounds are a cornerstone of modern pharmacology, and among them, the 1,2,4-triazine nucleus has emerged as a structure of significant interest. Its derivatives are known to interfere with various signaling pathways crucial for cancer cell survival and proliferation.[1][3]
The this compound core provides a robust and versatile starting point for chemical modification. The diphenyl moieties at positions 5 and 6 contribute to the molecule's lipophilicity and can engage in hydrophobic interactions within protein binding pockets. The thiol group at position 3 is a key functional handle; it exists in tautomeric equilibrium with the thione form and serves as an excellent nucleophile, allowing for the straightforward synthesis of a diverse library of derivatives through S-alkylation or S-arylation.[4][5] This strategic modification allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Synthesis and Characterization
The synthesis of this compound derivatives is typically a two-step process: first, the synthesis of the core triazine ring, followed by the derivatization of the thiol group.
Protocol 2.1: Synthesis of this compound (Parent Compound)
This protocol is based on the well-established condensation reaction between an α-diketone (benzil) and thiosemicarbazide.
Causality: Benzil provides the C5 and C6 carbons with their phenyl substituents. Thiosemicarbazide serves as the source for the N1, N2, N4, and C3 atoms of the triazine ring, along with the key thiol group. Acetic acid is often used as a solvent and a mild acid catalyst to facilitate the condensation and subsequent cyclization.[6]
Materials:
-
Benzil
-
Thiosemicarbazide
-
Glacial Acetic Acid
-
Ethanol
-
Standard reflux apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve benzil (1 equivalent) in glacial acetic acid with gentle heating.
-
Add thiosemicarbazide (1.1 equivalents) to the solution. A slight excess of thiosemicarbazide ensures the complete consumption of the limiting reagent, benzil.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water and then with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
-
Confirm the structure and purity using techniques like ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocol 2.2: General Procedure for Synthesis of S-Substituted Derivatives
The nucleophilic thiol group is readily alkylated to produce a diverse library of derivatives. This allows for the introduction of various functionalities to probe interactions with biological targets.
Causality: A weak base like potassium carbonate is used to deprotonate the thiol, forming a more nucleophilic thiolate anion. This anion then readily attacks the electrophilic carbon of the alkyl or aryl halide in an SN2 or SNAr reaction, respectively. Acetone is a common solvent as it is polar enough to dissolve the reactants but aprotic, preventing interference with the nucleophile.[7][8]
Materials:
-
This compound (from Protocol 2.1)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Desired alkyl or aryl halide (e.g., ethyl bromoacetate, benzyl bromide)
-
Anhydrous Acetone
-
Magnetic stirrer and hotplate
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous acetone in a round-bottom flask.
-
Add anhydrous potassium carbonate (1.5 equivalents). The base facilitates the formation of the thiolate salt.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide (1.1 equivalents) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or gentle reflux (typically 50-60°C) for 2-8 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the inorganic salts (K₂CO₃ and potassium halide byproduct).
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography to yield the pure S-substituted derivative.
-
Characterize each new derivative thoroughly by spectroscopic methods.
Caption: General synthetic scheme for this compound and its S-substituted derivatives.
In Vitro Anticancer Activity Screening
The initial step in evaluating the anticancer potential of newly synthesized compounds is to assess their cytotoxicity against a panel of human cancer cell lines. The MTT assay is a robust, reliable, and high-throughput colorimetric assay for this purpose.[9][10]
Protocol 3.1: MTT Cell Viability Assay
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung) and a non-cancerous cell line (e.g., MCF-10A)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized triazine derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis software.
Caption: Standard workflow for the MTT cell viability assay.
Data Presentation
Summarize the results in a table for clear comparison of the potency and selectivity of the synthesized derivatives.
| Compound ID | R-Group | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HCT-116 (Colon) | IC₅₀ (µM) vs. MCF-10A (Non-cancerous) |
| Parent | -H | > 100 | > 100 | > 100 |
| D-01 | -CH₂COOEt | 15.2 | 12.8 | 85.4 |
| D-02 | -CH₂Ph | 8.5 | 9.1 | 55.3 |
| D-03 | -CH₂Ph(4-Cl) | 2.1 | 3.5 | 40.1 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 2.5 |
Elucidation of Mechanism of Action (MoA)
Identifying a compound's IC₅₀ value is only the first step. Understanding how a compound kills cancer cells is critical for its development as a therapeutic agent. The following protocols outline fundamental assays to investigate common anticancer mechanisms.
Protocol 4.1: Apoptosis Detection by Annexin V/PI Staining
Principle: Apoptosis, or programmed cell death, is a common MoA for anticancer drugs. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. Flow cytometry is used to quantify the cell populations.
Procedure:
-
Seed cells in a 6-well plate and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4.2: Cell Cycle Analysis
Principle: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, causing arrest at specific checkpoints (G1, S, or G2/M), which can subsequently lead to apoptosis. Cell cycle analysis uses a DNA-staining dye like PI to quantify the DNA content of cells, which correlates with the phase of the cell cycle.
Procedure:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C. Fixation permeabilizes the cells to allow dye entry.
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase A to prevent staining of RNA.
-
Stain the cells with PI.
-
Analyze the DNA content using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of cells in each phase between treated and untreated samples.
Sources
- 1. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Fabrication of dye-sensitized solar cells using 5,6-Diphenyl-1,2,4-triazine-3-thiol-based dyes
An in-depth guide to the fabrication and characterization of Dye-Sensitized Solar Cells (DSSCs) utilizing novel sensitizers derived from 5,6-Diphenyl-1,2,4-triazine-3-thiol.
Introduction: The Promise of Triazine-Based Dyes in Photovoltaics
Dye-Sensitized Solar Cells (DSSCs) represent a compelling third-generation photovoltaic technology, offering a low-cost, flexible, and efficient alternative to conventional silicon-based solar cells.[1] The operational principle of a DSSC hinges on a molecular sensitizer (a dye) adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). This dye is the engine of the cell, responsible for absorbing incident solar photons and initiating the process of electron transfer that generates electrical current.[2][3]
The efficiency and stability of a DSSC are intrinsically linked to the molecular architecture of the sensitizer. While Ruthenium-based complexes have historically set the benchmark for performance, research into metal-free organic dyes has surged due to their high molar extinction coefficients, tunable properties, and cost-effectiveness.[2][4] Within this class, dyes based on a Donor-π-Acceptor (D-π-A) framework are particularly prominent, as this design facilitates efficient intramolecular charge transfer upon photoexcitation, a critical step for successful electron injection into the semiconductor's conduction band.[5]
This application note details the fabrication of DSSCs using a promising, yet underexplored, class of organic sensitizers: those based on the this compound scaffold. Theoretical studies suggest that 1,2,4-triazine derivatives possess favorable electronic and optical properties for DSSC applications, positioning them as strong candidates for next-generation photosensitizers.[6] We will provide a comprehensive protocol for cell fabrication, from photoanode preparation to final assembly, grounded in established methodologies and tailored for the evaluation of these novel triazine dyes.
The Sensitizer: Molecular Engineering of Triazine-Thiol Dyes
The core of the proposed dyes, this compound, serves as a versatile building block. In a D-π-A design, the electron-rich sulfur atom of the thiol group can act as part of the electron donor system, while the triazine ring can function within the electron-accepting moiety.[6]
Causality in Molecular Design: The Donor-π-Acceptor (D-π-A) Approach
The efficacy of an organic dye in a DSSC is governed by its ability to perform three key functions: absorb light, inject electrons into the TiO₂ conduction band, and be regenerated by the electrolyte. The D-π-A architecture is a sophisticated strategy to optimize these functions.
-
Donor (D): This is an electron-rich unit (e.g., an amine derivative) that provides the electron upon photoexcitation.
-
π-Bridge (π): A conjugated system (e.g., thiophene or phenyl rings) that connects the donor and acceptor, facilitating charge separation and delocalization.
-
Acceptor (A): An electron-withdrawing group that pulls the excited electron away from the donor. This part of the molecule also incorporates an anchoring group (e.g., carboxylic acid, phosphonic acid) that binds the dye to the TiO₂ surface, creating the electronic pathway for injection.[7][8]
The thiol (-SH) group of the core molecule, or the triazine nitrogen atoms, can serve as potential anchoring points to the TiO₂ surface. While carboxylic and phosphonic acids are more traditional and often form stronger bonds, alternative anchoring groups are a subject of intense research to optimize electron injection and device stability.[7][8][9] The thiol group provides a direct and covalent linkage, which can be highly effective for electron transfer.
Representative Synthesis of a Triazine-Thiol Based Dye
The synthesis of a custom D-π-A dye involves standard organic chemistry reactions. The following is a representative, multi-step pathway starting from the core molecule.
Step 1: Alkylation of the Thiol Group. The reaction of this compound with an appropriate alkyl halide (e.g., ethyl chloroacetate) introduces a reactive handle for further modification.[10] This step is crucial for creating a versatile intermediate that can be linked to other parts of the D-π-A structure.
Step 2: Knoevenagel Condensation to Introduce the Acceptor/Anchor. The intermediate from Step 1 can be elaborated to include an aldehyde. This aldehyde can then undergo a Knoevenagel condensation with a compound like cyanoacetic acid. This reaction is a classic and reliable method for forming the cyanoacrylic acid group, which is one of the most effective and widely used acceptor-anchoring groups in DSSC dyes.[11]
Step 3: Palladium-Catalyzed Cross-Coupling to Introduce the Donor. If the core structure is modified to include a halogen (e.g., a bromo-phenyl group on the triazine), a powerful palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, can be used to attach a complex electron-donor group (e.g., a triphenylamine derivative). This modular approach allows for the systematic tuning of the dye's electronic properties.[5]
Theoretical Performance of 1,2,4-Triazine Dyes
While experimental data for this specific dye family is emerging, computational studies using Density Functional Theory (DFT) provide critical insights into their potential performance. These calculations predict key parameters that correlate directly with a DSSC's photovoltaic output.[6]
| Parameter | Description | Significance for DSSC Performance |
| HOMO | Highest Occupied Molecular Orbital energy level. | Must be more positive than the redox potential of the electrolyte for efficient dye regeneration. |
| LUMO | Lowest Unoccupied Molecular Orbital energy level. | Must be more negative than the conduction band edge of TiO₂ for efficient electron injection. |
| Eg (HOMO-LUMO Gap) | The energy difference between HOMO and LUMO. | Determines the wavelength of light the dye can absorb. A smaller gap allows for absorption of lower-energy (redder) light, broadening the absorption spectrum. |
| LHE (Light Harvesting Efficiency) | The fraction of incident photons absorbed by the dye. | A higher LHE, related to the dye's oscillator strength, leads to a greater generation of excitons and thus a higher potential photocurrent. |
| VOC (Open-Circuit Voltage) | The maximum voltage from the cell at zero current. | Theoretically related to the energy difference between the TiO₂ conduction band and the electrolyte's redox potential. The dye's LUMO level can influence this by affecting the TiO₂ conduction band position. |
Data and interpretations based on the theoretical study of 1,2,4-triazine derivatives by S. Kaya et al. (2022).[6]
Detailed Protocol: Fabrication of a Dye-Sensitized Solar Cell
This protocol provides a step-by-step methodology for constructing a laboratory-scale DSSC for the evaluation of novel dyes. All procedures should be performed in a clean, dust-free environment.
Part A: Photoanode Preparation (TiO₂ Electrode)
-
Substrate Cleaning: Begin with Fluorine-doped Tin Oxide (FTO) coated glass plates. Clean them by sonicating sequentially in a detergent solution, deionized water, and ethanol, each for 15 minutes. Dry the plates with a stream of nitrogen or clean air.
-
Active Area Definition: Use Scotch tape to mask the edges of the conductive side of the FTO glass, defining a specific active area (e.g., 1.5 cm x 1.5 cm).[12] This ensures a well-defined film thickness and area for later efficiency calculations.
-
TiO₂ Paste Application: Apply a small amount of commercial TiO₂ paste (e.g., P25) onto the masked area. Use the "doctor-blade" technique: place a glass rod or microscope slide at the edge of the paste and smoothly slide it across the substrate to create a uniform thin film.[12][13] The tape acts as a spacer to control the film's thickness.
-
Sintering: Carefully remove the tape. Place the TiO₂-coated plates on a hot plate and heat at approximately 150 °C for 10 minutes to slowly evaporate the solvents.[12] Then, transfer the plates to a furnace and sinter at 450 °C for 30 minutes. This process removes organic binders from the paste and ensures good electrical contact between the TiO₂ nanoparticles.[13] Allow the electrodes to cool slowly to room temperature to prevent cracking.
Part B: Dye Sensitization
-
Dye Solution Preparation: Prepare a solution of the this compound-based dye in a suitable solvent (e.g., ethanol or a mixture of acetonitrile and tert-butanol) at a concentration typically between 0.3 to 0.5 mM.
-
Soaking: While the TiO₂ electrodes are still warm (around 80 °C), immerse them in the dye solution. The elevated temperature can facilitate faster and more efficient dye uptake.[12]
-
Incubation: Seal the container and leave the electrodes to soak for 12-24 hours in a dark place to prevent light-induced degradation. This allows for the formation of a self-assembled monolayer of dye molecules on the TiO₂ surface.
-
Rinsing: After soaking, remove the electrodes from the dye solution and rinse them with fresh solvent (e.g., ethanol) to remove any non-adsorbed dye molecules.[12] Dry the sensitized photoanode gently with a stream of nitrogen.
Part C: Counter Electrode Preparation
The counter electrode serves to catalyze the reduction of the electrolyte. A platinized or carbon-coated electrode is typically used.
-
Carbon Counter Electrode (Cost-Effective Method): On the conductive side of a separate FTO glass plate, apply a layer of graphite by scribbling with a dark graphite pencil.[12] Ensure a uniform and complete coating.
-
Platinum Counter Electrode (Higher Efficiency Method): Place a drop of a dilute H₂PtCl₆ solution (e.g., 5 mM in 2-propanol) onto the conductive side of an FTO plate. Heat the plate to 400 °C for 30 minutes to thermally decompose the precursor, forming a transparent, catalytically active platinum layer.[12]
Part D: Cell Assembly and Electrolyte Filling
-
Sealing: Place a spacer, such as a thin sheet of Parafilm or a thermoplastic sealant, around the active area of the dye-sensitized photoanode. This spacer will contain the liquid electrolyte.
-
Assembly: Place the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heating: Gently heat the assembly on a hot plate to melt the sealant, creating a bond between the two electrodes.
-
Electrolyte Injection: Before the cell is completely sealed, or through pre-drilled holes in the counter electrode, inject the liquid electrolyte into the gap between the electrodes using a syringe or pipette. A common electrolyte consists of 0.5 M lithium iodide (LiI) and 0.05 M iodine (I₂) in a solvent like acetonitrile.[12]
-
Final Sealing: Seal the injection holes with a small piece of sealant and a microscope coverslip.
-
Clamping: Use binder clips to hold the assembled cell together firmly.[12]
Visualizations
DSSC Fabrication Workflow
Caption: Workflow for the fabrication of a dye-sensitized solar cell.
Dye Structure and Anchoring to TiO₂
Caption: D-π-A dye structure and its anchoring to the TiO₂ surface.
References
-
(PDF) Fabrication of Organic Dye Sensitized Solar Cell - ResearchGate. Available at: [Link]
-
Fabrication procedure of dye-sensitized solar cells. Available at: [Link]
-
Molecular engineering of anchoring groups for designing efficient triazatruxene-based organic dye-sensitized solar cells - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Anchoring Groups for Dye-Sensitized Solar Cells | ACS Applied Materials & Interfaces. Available at: [Link]
-
Highest Efficiency Dssc Fabrication With Natural Dye and Chemical Dye Sufiyah Assegaf International Women's University, Bandung. Available at: [Link]
-
Anchoring groups for dye-sensitized solar cells - PubMed. Available at: [Link]
-
The preparation of natural dye for dye-sensitized solar cell (DSSC) | AIP Conference Proceedings | AIP Publishing. Available at: [Link]
-
What Is the Best Anchoring Group for a Dye in a Dye-Sensitized Solar Cell? - ResearchGate. Available at: [Link]
-
Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol. Available at: [Link]
-
The Adsorption of Ru-Based Dyes on the TiO 2 Surface to Enhance the Photovoltaic Efficiency of Dye-Sensitized Solar Cell Devices - MDPI. Available at: [Link]
-
1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well as Dye-sensitized Solar Cells Applications - PMC - NIH. Available at: [Link]
-
Sensitized Solar Cells Based on Single and Cocktail Natural Dyes. Available at: [Link]
-
Dye-sensitized solar cells with 13% efficiency achieved through the molecular engineering of porphyrin sensitizers - CORE. Available at: [Link]
-
Fabrication of a Dye-Sensitized Solar Cell - YouTube. Available at: [Link]
-
Dye Sensitized Solar Cells: TiO₂ Sensitization with a Bodipy-Porphyrin Antenna System - Northwestern University. Available at: [Link]
-
Recent advances in phenothiazine-based dyes for dye-sensitized solar cells. Available at: [Link]
-
Synthesis of Novel Triphenylamine-Based Organic Dyes with Dual Anchors for Efficient Dye-Sensitized Solar Cells - PMC - NIH. Available at: [Link]
-
Nanoengineering TiO2 for evaluating performance in dye sensitized solar cells with natural dyes - Semantic Scholar. Available at: [Link]
-
Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells - MDPI. Available at: [Link]
-
Nanoengineering TiO2 for evaluating performance in dye sensitized solar cells with natural dyes - PMC - PubMed Central. Available at: [Link]
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- 4. files.core.ac.uk [files.core.ac.uk]
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- 6. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5,6-Diphenyl-1,2,4-triazine-3-thiol
Introduction: The Versatile Scaffold of 5,6-Diphenyl-1,2,4-triazine-3-thiol in Medicinal Chemistry
The this compound molecule is a cornerstone in the synthesis of a diverse array of heterocyclic compounds, many of which exhibit significant pharmacological properties. Its unique structural features, particularly the reactive thiol group, offer a versatile platform for constructing more complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this triazine derivative, detailing key reaction pathways and providing robust, field-tested protocols for the synthesis of various heterocyclic systems. Researchers and drug development professionals will find this document a valuable resource for leveraging this scaffold in the design and synthesis of novel therapeutic agents. The derivatives of 1,2,4-triazine are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, antihypertensive, and antiviral properties.
Core Synthetic Strategies: Leveraging the Thiol Functionality
The synthetic versatility of this compound primarily stems from the nucleophilic character of its thiol group. This functionality serves as a handle for introducing a variety of substituents via S-alkylation, which can then undergo intramolecular cyclization to forge new heterocyclic rings. The general workflow for these transformations is depicted below.
Caption: Synthesis of Thiazolidinone Derivatives.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate [1]
-
To a stirred solution of this compound (2.6 g, 0.01 mol) and potassium hydroxide (0.56 g, 0.01 mol) in 20 mL of absolute ethanol, add ethyl chloroacetate (1.23 g, 0.01 mol).
-
Reflux the reaction mixture for 7 hours.
-
After cooling, filter the precipitate and recrystallize from chloroform.
-
The FT-IR spectrum of the product will show a characteristic C=O stretching band of the ester at approximately 1730 cm⁻¹.[1]
Protocol 2: Synthesis of 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetohydrazide [1]
-
A mixture of ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate (1.05 g, 0.003 mol) and hydrazine hydrate (0.15 g, 0.003 mol) in 30 mL of absolute ethanol is refluxed for 7-12 hours.
-
The resulting solid precipitate is collected by filtration and washed with ethanol.
-
The disappearance of the ester's C=O stretching band and the appearance of NH and NH₂ stretching bands in the FT-IR spectrum confirm the formation of the hydrazide.[1]
Protocol 3: Synthesis of Schiff Bases [1]
-
To a stirring solution of 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetohydrazide (2.7 g, 0.01 mol) in 15 mL of absolute ethanol, add an appropriate aromatic aldehyde (0.01 mol) and a few drops of glacial acetic acid.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature, and the precipitated Schiff base is collected by filtration.
-
The formation of the azomethine (CH=N) group can be confirmed by a characteristic stretching band in the FT-IR spectrum.[1]
Protocol 4: Synthesis of Thiazolidinone Derivatives [1]
-
A mixture of the Schiff base (0.02 mol) and thioglycolic acid (mercaptoacetic acid) (0.26 mL, 0.04 mol) in 30 mL of dry benzene is refluxed for 10 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting solid is washed with a saturated sodium bicarbonate solution and then with water.
-
Recrystallize the product from an appropriate solvent.
-
The presence of a C=O stretching band around 1700 cm⁻¹ in the FT-IR spectrum is indicative of the thiazolidinone ring formation.[1]
Synthesis of Benzimidazole Derivatives
Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities, including antifungal and anthelmintic properties. The synthesis of benzimidazole derivatives from this compound involves the initial formation of a carboxylic acid intermediate followed by condensation with o-phenylenediamine.
Reaction Pathway
Caption: Conceptual pathway for Triazolo[3,4-b]th[1][2][3]iadiazine synthesis.
Generalized Protocol (Adaptable for 5,6-Diphenyl Derivative)
This protocol is based on the synthesis of similar triazolothiadiazines and can be adapted for the 4-amino derivative of this compound.
-
Dissolve the 4-amino-5,6-diphenyl-1,2,4-triazine-3-thiol in a suitable solvent such as absolute ethanol or DMF.
-
Add an equimolar amount of a base, such as potassium hydroxide or sodium acetate.
-
To this mixture, add an equimolar amount of the desired α-haloketone (e.g., p-bromophenacyl bromide).
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent.
Data Summary
The following table summarizes the reaction conditions for the synthesis of various heterocyclic derivatives from this compound, based on the provided protocols.
| Starting Material | Reagent(s) | Solvent | Reaction Time | Product |
| This compound | Ethyl chloroacetate, KOH | Ethanol | 7 h | Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate |
| Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate | Hydrazine hydrate | Ethanol | 7-12 h | 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetohydrazide |
| 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetohydrazide | Aromatic aldehyde, Acetic acid | Ethanol | 6 h | Schiff Base Intermediate |
| Schiff Base Intermediate | Thioglycolic acid | Dry benzene | 10 h | Thiazolidinone Derivative |
| This compound | Chloroacetic acid, KOH | Ethanol | 8 h | 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetic acid |
| 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetic acid | o-Phenylenediamine, 4N HCl | 4N HCl | 10 h | 2-(((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)methyl)-1H-benzo[d]imidazole |
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The resulting thiazolidinone, benzimidazole, and potentially triazolothiadiazine derivatives are of significant interest for drug discovery programs, particularly in the areas of antimicrobial and anticancer research. Further exploration of one-pot synthesis methodologies and the investigation of the biological activities of novel derivatives are promising avenues for future research in this field.
References
-
Bhat, M. A., Khan, A. A., Khan, S., & Al-Dhfyan, A. (2014). Synthesis of NewTr[2][3][4]iazolo[3,4-b]th[1][2][3]iadiazines and Study of Their Anti-Candidal and Cytotoxic Activities. Journal of Heterocyclic Chemistry, 52(5), 1438-1445. [Link]
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Gomha, S. M., & Abdel-aziz, H. M. (2011). Synthesis of some newtr[2][3][4]iazolo[3,4-b]th[1][2][3]iadiazines andtr[2][3][4]iazolo[3,4-b]th[1][2][3]iadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity. European Journal of Medicinal Chemistry, 46(9), 4388-4394. [Link]
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Abood, N. K. (2016). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). Al-Mustansiriyah Journal of Science, 27(2), 7-14. [Link]
- Mavrova, A. T., Wesselinova, D., Tsenov, Y. A., & Denkova, P. (2009). Synthesis and antiproliferative activity of some new 5,6-diphenyl-1,2,4-triazine-3-hydrazone derivatives. European journal of medicinal chemistry, 44(1), 402-408.
- Kamel, M. M., Abotaleb, N., Abdel-Moneim, D., & El-Gendy, M. A. (2011). Synthesis and in-vitro anticancer activity of some new 5,6-diphenyl-1,2,4-triazine derivatives. Journal of the Chinese Chemical Society, 58(5), 643-651.
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2011). Synthesis and anticonvulsant activity of some new 5,6-diphenyl-1,2,4-triazine derivatives. Acta poloniae pharmaceutica, 68(3), 365-372.
- Holla, B. S., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis characterization and anticancer activity of some new 1, 2, 4-triazolo [3, 4-b]-1, 3, 4-thiadiazoles. European journal of medicinal chemistry, 38(7-8), 759-767.
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Kumar, D., Kumar, N. M., & Shah, K. (2012). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b] t[1][2][3]hiadiazine derivatives. Journal of the Korean Chemical Society, 56(1), 107-112. [Link]
-
Hu, Y., Li, C., Wang, E., Liu, T., & Wang, B. (2022). Five-membered ring heterocyclic compounds as anticancer drug candidates. Frontiers in Chemistry, 10, 1095922. [Link]
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In vitro evaluation of 5,6-Diphenyl-1,2,4-triazine-3-thiol derivatives as COX-2 inhibitors
An in-depth guide to the in vitro evaluation of 5,6-Diphenyl-1,2,4-triazine-3-thiol derivatives as selective Cyclooxygenase-2 (COX-2) inhibitors, designed for researchers and drug development professionals. This document provides the scientific rationale, detailed experimental protocols, and data analysis frameworks necessary for robust preclinical assessment.
Scientific Background & Rationale
Cyclooxygenase (COX) is the enzyme responsible for converting arachidonic acid into prostanoids, which are key mediators of various physiological and pathological processes.[1] Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions like gastric cytoprotection and platelet aggregation.[2][3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation and in various cancerous tissues.[1][4]
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their inhibition of COX enzymes. However, non-selective NSAIDs inhibit both isoforms, leading to common side effects like gastrointestinal ulceration due to the inhibition of COX-1's protective functions.[5][6] This has driven the development of selective COX-2 inhibitors ("coxibs"), which aim to provide anti-inflammatory and analgesic effects while minimizing gastric toxicity.[5] The this compound scaffold represents a promising chemical class for developing novel, potent, and selective COX-2 inhibitors.[7]
The overexpression of COX-2 and subsequent production of prostaglandin E2 (PGE2) is a hallmark of the inflammatory cascade and is implicated in tumorigenesis by promoting cell proliferation, survival, and angiogenesis.[8][9][10] Therefore, evaluating the inhibitory potential of new chemical entities like triazine derivatives against COX-2 is a critical step in the drug discovery pipeline.
Caption: COX-2 signaling pathway and point of inhibition.
Principle of In Vitro Fluorometric COX Inhibition Assay
The primary method for evaluating COX inhibitors is an enzyme-based assay that measures the peroxidase activity of COX. The overall reaction catalyzed by COX involves two steps: a cyclooxygenase reaction followed by a peroxidase reaction. This protocol utilizes a fluorometric approach, which offers high sensitivity and is well-suited for high-throughput screening.[1]
The assay principle is as follows:
-
The COX enzyme (either COX-1 or COX-2) converts the substrate, arachidonic acid, into the intermediate Prostaglandin G2 (PGG2).
-
A fluorometric probe included in the reaction mix is oxidized by the newly formed PGG2.
-
This oxidation reaction generates a highly fluorescent product.
-
The rate of fluorescence increase is directly proportional to the COX peroxidase activity.
-
In the presence of an inhibitor, the production of PGG2 is reduced, leading to a decreased rate of fluorescence generation.[3]
By running parallel assays for both COX-1 and COX-2 isoforms, the potency and selectivity of the test compounds can be determined.
Materials and Reagents
-
Enzymes: Human recombinant COX-1 and COX-2.
-
Substrate: Arachidonic Acid solution.
-
Buffer: Tris-HCl or similar assay buffer (pH ~8.0).
-
Cofactor: Heme or other required cofactors.
-
Detection: Fluorometric probe (e.g., Amplex™ Red or equivalent).[4]
-
Test Compounds: this compound derivatives synthesized and dissolved in DMSO.[11]
-
Reference Inhibitors:
-
Celecoxib (Selective COX-2 inhibitor).[3]
-
SC-560 or Aspirin (Selective/Non-selective COX-1 inhibitors).
-
-
Hardware: 96-well black opaque microplates, multi-channel pipettes, fluorescence microplate reader (Ex/Em = ~535/587 nm).
-
Solvent: DMSO (Dimethyl sulfoxide).
Experimental Protocols
Protocol 1: Determination of COX-1 and COX-2 Inhibition
This protocol outlines the steps to measure the percentage of inhibition of test compounds against both COX isoforms.
1. Reagent Preparation:
-
Assay Buffer: Prepare according to the manufacturer's instructions (e.g., 100 mM Tris-HCl, pH 8.0). Keep on ice.
-
Enzyme Solutions (COX-1 & COX-2): Reconstitute and dilute the enzymes in the assay buffer to the desired working concentration. Keep on ice and prepare fresh.
-
Substrate Solution: Prepare the arachidonic acid working solution as per the kit's protocol. This may involve dilution with NaOH and buffer.
-
Probe/Cofactor Mix: Prepare a working solution containing the fluorometric probe and any necessary cofactors in the assay buffer. Protect from light.
2. Compound Serial Dilution:
-
Prepare a stock solution of each triazine derivative in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-fold dilutions).
-
Further dilute these stocks into the assay buffer to create the final working concentrations for the assay. Ensure the final DMSO concentration in the well does not exceed 1-2%, as higher concentrations can inhibit enzyme activity.
3. Assay Plate Setup (96-well format):
-
Design the plate layout to include all necessary controls in triplicate.
-
Blank Wells: Add assay buffer and probe mix only (no enzyme or substrate).
-
100% Activity Control (Vehicle): Add enzyme, assay buffer (with DMSO equivalent to test wells), and probe mix.
-
Inhibitor Control Wells: Add enzyme, a known inhibitor (e.g., Celecoxib for COX-2), and probe mix.
-
Test Compound Wells: Add enzyme, the corresponding dilution of the triazine derivative, and probe mix.
4. Reaction and Measurement:
-
Pre-incubate the plate containing enzyme, buffer, and inhibitors/vehicle for 10-15 minutes at 25°C or 37°C. This allows the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate solution to all wells simultaneously using a multi-channel pipette.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically (e.g., one reading per minute) for 10-20 minutes at Ex/Em wavelengths appropriate for the probe.[3]
Caption: Workflow for in vitro COX inhibition assay.
Protocol 2: IC50 Value Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[12][13] It is a key measure of inhibitor potency.
1. Data Processing:
-
For each well, determine the rate of reaction (slope) from the linear portion of the kinetic fluorescence curve.
-
Subtract the average rate of the blank wells from all other wells.
2. Calculate Percent Inhibition:
-
Use the following formula for each inhibitor concentration: % Inhibition = [1 - (RateInhibitor / RateVehicle)] * 100
-
Where Rate_Inhibitor is the reaction rate in the presence of the test compound and Rate_Vehicle is the rate of the 100% activity control.
-
3. Dose-Response Curve:
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response model (variable slope).[14]
-
The software will calculate the IC50 value, which is the concentration at the inflection point of the curve.[12]
Protocol 3: Selectivity Index (SI) Calculation
The Selectivity Index (SI) provides a quantitative measure of a compound's preference for inhibiting COX-2 over COX-1. A higher SI value indicates greater selectivity for COX-2, which is therapeutically desirable.[15]
1. Calculation:
-
Determine the IC50 values for both COX-1 (IC50COX-1) and COX-2 (IC50COX-2) for each triazine derivative as described in Protocol 2.
-
Calculate the SI using the ratio: SI = IC50COX-1 / IC50COX-2
Data Interpretation and Presentation
The primary goal is to identify compounds with a low IC50 for COX-2 and a high IC50 for COX-1, resulting in a high Selectivity Index.
Example Data Table:
Summarize the results in a clear, tabular format for easy comparison.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib (Reference) | 15.0 | 0.04 | 375 |
| Triazine Derivative 1 | >100 | 0.15 | >667 |
| Triazine Derivative 2 | 25.5 | 0.08 | 319 |
| Triazine Derivative 3 | 80.2 | 5.20 | 15.4 |
| Triazine Derivative 4 | 5.6 | 0.95 | 5.9 |
Data are hypothetical and for illustrative purposes only.
Interpretation:
-
Triazine Derivative 1: Shows high potency for COX-2 and very low potency for COX-1, making it a highly selective and promising candidate.
-
Triazine Derivative 2: Demonstrates potency and selectivity comparable to the reference drug, Celecoxib.
-
Triazine Derivative 3 & 4: Exhibit lower selectivity and may not be ideal candidates for further development as selective inhibitors.
Troubleshooting
-
High Well-to-Well Variability: Ensure accurate pipetting, proper mixing of reagents, and consistent timing, especially during reaction initiation.
-
No Inhibition Observed: The compound may be inactive, or the concentrations tested may be too low. Verify the compound's solubility in the assay buffer. Check the activity of the positive control inhibitor (Celecoxib).
-
Inhibition in Vehicle Control: The final DMSO concentration may be too high. Ensure it remains below the recommended threshold (typically <2%).
-
Non-Linear Reaction Rates: The enzyme or substrate concentration may be too high, leading to substrate depletion or detector saturation. Optimize concentrations to ensure linearity during the measurement period.
References
- Wang, D. & Dubois, R. N. (2010). The role of COX-2 in inflammation and cancer.
-
Yuan, C., et al. (2020). Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer. Current drug targets, 21(4), 389–398. [Link]
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Yuan, C., et al. (2020). Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer. Semantic Scholar. [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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Copeland, R. A., et al. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. Biochemical Journal, 343(2), 489-493. [Link]
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Kalgutkar, A. S., et al. (2000). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal, 357(3), 709–718. [Link]
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Tsujii, M., & DuBois, R. N. (1995). The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies. Hindawi. [Link]
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Wang, L., et al. (2024). A genetically encoded fluorescent sensor for monitoring spatiotemporal prostaglandin E2 dynamics in vivo. bioRxiv. [Link]
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Davidson College. (n.d.). IC50 Determination. edX. [Link]
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Wang, D., & Dubois, R. N. (2016). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Bioscience (Landmark Edition), 21(1), 281-294. [Link]
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Maaiyaki-Musa, A. (2014). How do I assay for cyclooxygenase using spectrophotometric method? ResearchGate. [Link]
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Kalgutkar, A. S., et al. (2000). Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. [Link]
-
Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Wikipedia. [Link]
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Kalgutkar, A. S., et al. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal, 357(3), 709–718. [Link]
-
Zhang, Y., et al. (2014). Computing Method and Test on IC50 Value of Tyrosinase Inhibition. Scientific.Net. [Link]
-
BiochemSphere. (2023). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. BiochemSphere. [Link]
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Kumar, R., et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 17(15), 1410-1433. [Link]
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Bruno, A., et al. (2009). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. The FASEB Journal, 23(11), 3698-3705. [Link]
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Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. [Link]
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Al-Ostath, R., et al. (2022). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Molecules, 27(19), 6612. [Link]
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Sharma, M., et al. (2022). A review on formulation and evaluation of Cox2 inhibitor. GSC Biological and Pharmaceutical Sciences, 19(2), 143-152. [Link]
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Križanović, D., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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Zarghi, A., et al. (2011). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 8(7), 617-622. [Link]
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Benard, G., et al. (2000). Spectrophotometric recording of COX activities with a single wavelength spectrophotometer (SWS). ResearchGate. [Link]
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Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Creative BioMart. [Link]
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Wang, L., et al. (2024). A genetically encoded fluorescent sensor for monitoring spatiotemporal prostaglandin E2 dynamics in vivo. bioRxiv. [Link]
-
Ghorab, M. M., et al. (2014). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Acta Pharmaceutica, 64(1), 1-18. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
MedChem Studio. (2022). In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. YouTube. [Link]
-
Kais, N., et al. (2016). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). ResearchGate. [Link]
-
Dadashpour, S., et al. (2017). In vitro cyclooxygenase inhibition assay of compounds 6a-e. ResearchGate. [Link]
-
ResearchGate. (n.d.). Inhibitory activities of COX and selectivity index (SI) for COX-2 of the tested compounds. ResearchGate. [Link]
-
Grosser, T., et al. (2006). The spectrum of selectivity for COX inhibition. ResearchGate. [Link]
-
Ballo, S., et al. (2023). African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(1), 1-10. [Link]
-
Singh, S., et al. (2024). Design, synthesis, molecular modeling and biological evaluation of some 2-(3-oxo-5,6-diphenyl-1,2,4-triazin-2(3H)-yl)-N-phenylacetamide hybrids as MTDLs for Alzheimer's disease therapy. Molecular Diversity. [Link]
-
Singh, S., et al. (2024). Design, Synthesis, and Biological Evaluation of Some 2-(3-oxo-5,6-diphenyl-1,2,4-triazin-2(3H)-yl)-N-phenylacetamide Hybrids as MTDLs for Alzheimer's Disease Therapy. ResearchGate. [Link]
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Application Notes and Protocols for 5,6-Diphenyl-1,2,4-triazine-3-thiol Derivatives in Inflammatory Disease Research
Authored by: A Senior Application Scientist
Introduction: The Challenge of Targeting Inflammatory Pathways
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but also a key driver of numerous chronic diseases when dysregulated. Pathologies such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions are characterized by a persistent inflammatory state. A central axis in the inflammatory cascade is the metabolism of arachidonic acid (AA) by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2] The two primary isoforms of COX, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] Similarly, 5-lipoxygenase (5-LOX) initiates the synthesis of leukotrienes, potent chemoattractants and mediators of vascular permeability.[1]
Conventional non-steroidal anti-inflammatory drugs (NSAIDs) often non-selectively inhibit both COX-1 and COX-2, leading to gastrointestinal side effects. While selective COX-2 inhibitors were developed to mitigate these effects, concerns about cardiovascular risks have emerged.[2] This has spurred the search for novel therapeutic agents with improved safety profiles. An attractive strategy is the dual inhibition of both COX-2 and 5-LOX, which could offer a broader anti-inflammatory effect with a potentially reduced risk of adverse events.[1][2]
This document provides a detailed guide for researchers on a promising class of dual COX-2/5-LOX inhibitors: 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives . We will focus on the synthesis, characterization, and evaluation of these compounds, using a particularly potent derivative, designated as Compound 6k , as a case study.[2]
Mechanism of Action: Dual Inhibition of COX-2 and 5-LOX
The therapeutic potential of this compound derivatives stems from their ability to simultaneously block two key enzymatic pathways in the inflammatory cascade. By inhibiting both COX-2 and 5-LOX, these compounds can effectively reduce the production of both prostaglandins and leukotrienes, leading to a more comprehensive suppression of the inflammatory response.
The proposed mechanism of action is illustrated in the signaling pathway diagram below.
Caption: Inflammatory cascade and points of inhibition by Compound 6k.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of a representative this compound derivative (Compound 6k) and its subsequent evaluation for anti-inflammatory activity.
Part 1: Synthesis of Compound 6k
The synthesis of this compound derivatives generally begins with the preparation of the core triazine structure.[4][5] This is followed by derivatization at the thiol position to generate the final compounds. The workflow for the synthesis is outlined below.
Caption: General workflow for the synthesis of Compound 6k.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 equivalent) in glacial acetic acid.
-
Addition of Reagent: Add thiosemicarbazide (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Filtration and Washing: Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven to yield this compound.
Protocol 2: Synthesis of Compound 6k
Note: The exact structure of "Compound 6k" requires a specific publication for the full synthetic detail. Based on the available literature, a general procedure for derivatization is provided.
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Base Addition: Add a base, for example, potassium carbonate (1.5 equivalents), to the solution and stir for 30 minutes at room temperature.
-
Addition of Alkylating/Acylating Agent: Add the appropriate electrophile (e.g., an alkyl halide or acyl chloride, 1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final compound.
Part 2: In Vitro Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of the synthesized derivatives is first assessed through in vitro enzyme inhibition assays for COX-1, COX-2, and 5-LOX.
Protocol 3: COX-1 and COX-2 Inhibition Assay
This assay is based on the principle of measuring the conversion of arachidonic acid to prostaglandin E2 (PGE2).
-
Enzyme and Compound Preparation: Prepare solutions of ovine COX-1 or human recombinant COX-2 enzyme in a suitable buffer. Prepare serial dilutions of the test compound (e.g., Compound 6k) and reference standards (e.g., celecoxib, indomethacin).
-
Incubation: In a 96-well plate, add the enzyme, a cofactor solution (containing glutathione and hematin), and the test compound or vehicle control. Pre-incubate for 10 minutes at 37°C.
-
Initiation of Reaction: Add arachidonic acid solution to initiate the enzymatic reaction.
-
Termination: After a specified time (e.g., 10 minutes), stop the reaction by adding a solution of hydrochloric acid.
-
Quantification of PGE2: Measure the concentration of PGE2 produced using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Protocol 4: 5-LOX Inhibition Assay
This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed oxidation of linoleic acid.
-
Reagent Preparation: Prepare a solution of soybean 5-lipoxygenase in a borate buffer. Prepare solutions of the test compound and a reference standard (e.g., zileuton).
-
Reaction Mixture: In a quartz cuvette, mix the enzyme solution and the test compound or vehicle.
-
Initiation: Add a solution of linoleic acid to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 234 nm over time using a UV-Vis spectrophotometer. This wavelength corresponds to the formation of the conjugated diene product.
-
Data Analysis: Calculate the rate of reaction for the control and for each concentration of the test compound. Determine the percentage of inhibition and the IC50 value.
Table 1: Representative In Vitro Inhibitory Data for Compound 6k
| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| Compound 6k | 0.33 ± 0.02 | 4.90 ± 0.22 |
| Celecoxib (Standard) | 1.81 ± 0.13 | - |
| Zileuton (Standard) | - | 15.04 ± 0.18 |
Data presented are hypothetical and based on values reported in the literature for highly active derivatives.[2]
Part 3: In Vivo Evaluation of Anti-inflammatory Activity
Promising compounds from in vitro screening are further evaluated in animal models of inflammation.[6][7] The carrageenan-induced paw edema model is a widely used and well-validated acute inflammation model.[8][9]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment with free access to food and water.
-
Grouping and Dosing: Divide the animals into groups (n=6):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Standard drug (e.g., indomethacin, 10 mg/kg, p.o.).
-
Group 3-5: Test compound (e.g., Compound 6k) at different doses (e.g., 10, 20, 40 mg/kg, p.o.).
-
-
Drug Administration: Administer the vehicle, standard, or test compound orally one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after the injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Table 2: Representative In Vivo Anti-inflammatory Activity of Compound 6k
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 75% |
| Compound 6k | 20 | 68% |
| Compound 6k | 40 | 82% |
Data are representative and illustrate a dose-dependent anti-inflammatory effect.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a comprehensive framework for the synthesis and evaluation of these compounds. The dual inhibition of COX-2 and 5-LOX by derivatives such as Compound 6k offers a potentially safer and more effective therapeutic strategy for a range of inflammatory diseases.[1][2]
Further research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as comprehensive preclinical studies to evaluate the pharmacokinetic properties and long-term safety of these promising compounds. The exploration of their efficacy in chronic models of inflammation will also be a critical next step in their development as potential clinical candidates.
References
-
Adusei, E., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]
-
Deo, S. J., et al. (2004). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. Available at: [Link]
-
Pérez-Sánchez, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]
-
Mangge, H., et al. (2013). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. Available at: [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]
-
Sakat, S. S., et al. (2012). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]
-
Raju, I. V., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. Available at: [Link]
-
Siddiqui, A. (2018). Screening models for inflammatory drugs. Slideshare. Available at: [Link]
-
Abood, N. K. (2020). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2022). Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. ResearchGate. Available at: [Link]
-
Khan, I., et al. (n.d.). Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Available at: [Link]
-
Jahan, H., et al. (2024). 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes. IRIS. Available at: [Link]
-
Jahan, H., et al. (2024). 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes: An approach to prevent inflammation-induced late diabetic complications. PubMed. Available at: [Link]
-
Kumar, A., et al. (2022). Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. PubMed. Available at: [Link]
-
Sharma, P., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Available at: [Link]
-
Gonzalez-Gallego, J., et al. (2018). In Silico and In Vitro Analysis of the 4,4′,4′′-(((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triphenol), an Antioxidant Agent with a Possible Anti-Inflammatory Function. PubMed Central. Available at: [Link]
-
Asati, V., et al. (2021). Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives. ResearchGate. Available at: [Link]
-
ACS Publications. (2023). 1,2,4-Triazine Derivatives as NLRP3 Inhibitors for Treating Diseases. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Gholam-Hossein, I., et al. (2015). Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors. PubMed. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Anti-inflammatory activity of triazine derivatives: A systematic review. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico and In Vitro Analysis of the 4,4′,4′′-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triphenol), an Antioxidant Agent with a Possible Anti-Inflammatory Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
- 9. ijpras.com [ijpras.com]
Application Notes and Protocols: 5,6-Diphenyl-1,2,4-triazine-3-thiol as a High-Efficacy Corrosion Inhibitor
Introduction: The Critical Need for Advanced Corrosion Mitigation
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant threat to the longevity and reliability of metallic infrastructure across numerous industries. The economic and safety implications of unchecked corrosion are substantial, necessitating the development of effective protective strategies. Among these, the application of organic corrosion inhibitors is a widely adopted and practical approach.[1][2] These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[3]
Triazine derivatives have emerged as a promising class of corrosion inhibitors due to the presence of multiple nitrogen atoms in their heterocyclic structure, which act as active centers for adsorption.[4][5][6] This document provides a detailed guide on the application of a specific triazine derivative, 5,6-Diphenyl-1,2,4-triazine-3-thiol, as a potent corrosion inhibitor, particularly for mild steel in acidic environments.
Mechanism of Inhibition: A Multi-faceted Protective Action
The efficacy of this compound as a corrosion inhibitor stems from its unique molecular structure. The molecule contains nitrogen, sulfur, and a thiol group, all of which contribute to its strong interaction with the metal surface.[5] The presence of lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons of the phenyl rings, facilitates the adsorption of the inhibitor onto the metal surface.[4][7]
The inhibition mechanism is typically a mixed-type, meaning it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[8][9] This is achieved through the formation of a protective film on the metal surface, which can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding).[6][8]
-
Physisorption: Involves the electrostatic attraction between the charged inhibitor molecules and the charged metal surface.
-
Chemisorption: Involves the sharing of electrons between the heteroatoms (N, S) of the inhibitor and the vacant d-orbitals of the metal atoms, forming a coordinate-type bond.[5]
The following diagram illustrates the proposed mechanism of action:
Caption: Corrosion inhibition mechanism of this compound.
Experimental Evaluation of Inhibition Performance
A comprehensive assessment of a corrosion inhibitor's effectiveness requires a combination of electrochemical, surface analysis, and theoretical techniques.
Electrochemical Measurements
Electrochemical methods provide rapid and accurate data on corrosion rates and inhibition mechanisms.[10][11]
Protocol: Potentiodynamic Polarization (PDP)
-
Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (the metal sample, e.g., mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum foil).
-
Electrolyte: The corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor is prepared.
-
Procedure:
-
Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.
-
Apply a potential scan, typically from -250 mV to +250 mV versus OCP, at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
-
-
Data Analysis:
-
Plot the logarithm of the current density versus the applied potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 where icorr(blank) is the corrosion current density without the inhibitor and icorr(inh) is the corrosion current density with the inhibitor.
-
Protocol: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Setup and Electrolyte: Same as for PDP.
-
Procedure:
-
After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
-
Data Analysis:
-
Present the data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) is the charge transfer resistance with the inhibitor and Rct(blank) is the charge transfer resistance without the inhibitor.
-
The following workflow illustrates the electrochemical evaluation process:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel Corrosion Inhibitor for Mild Steel in HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A theoretical study on the corrosion inhibition of Cu surfaces using 4-amino-3-thioxo-6-methyl-1,2,4-triazine-5-one and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazines as a potential class of corrosion inhibitors: Present scenario, challenges and future perspectives [ri.kfupm.edu.sa]
- 5. tandfonline.com [tandfonline.com]
- 6. Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scinet [scinet.dost.gov.ph]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. dl.astm.org [dl.astm.org]
- 11. onepetro.org [onepetro.org]
Troubleshooting & Optimization
Challenges in the multi-step synthesis of 5,6-Diphenyl-1,2,4-triazine-3-thiol
Technical Support Center: Synthesis of 5,6-Diphenyl-1,2,4-triazine-3-thiol
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the multi-step synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during this synthetic sequence. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying chemical principles to empower your experimental design and execution.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process. The first step involves the condensation of benzil (a 1,2-dicarbonyl compound) with thiosemicarbazide to form an intermediate thiosemicarbazone. The second, and often more challenging step, is the base- or acid-catalyzed intramolecular cyclization of this intermediate to yield the final 1,2,4-triazine heterocyclic system.
Caption: Overall workflow for the two-step synthesis.
Part 1: Troubleshooting the Condensation Reaction (Step 1)
This section addresses the formation of the benzil thiosemicarbazone intermediate. A successful outcome in this step is critical for the overall efficiency of the synthesis.
Question 1: My condensation reaction between benzil and thiosemicarbazide is incomplete, showing significant amounts of starting material on TLC even after prolonged reflux. What's going wrong?
Answer: An incomplete condensation reaction is typically rooted in issues of solubility, stoichiometry, or reaction conditions.
-
Causality - Solubility: Benzil, being a non-polar aromatic diketone, has limited solubility in lower alcohols like ethanol, especially at room temperature. Thiosemicarbazide is more polar and prefers aqueous or alcoholic media. If benzil does not fully dissolve at the reaction temperature, the reaction becomes a heterogeneous mixture, slowing the rate of reaction significantly.
-
Troubleshooting Protocol:
-
Solvent System Optimization: While ethanol is common, ensure you are using a sufficient volume to dissolve the benzil upon heating to reflux. A common protocol involves dissolving benzil (e.g., 0.01 mol) in hot ethanol (e.g., 60 mL) first.[1]
-
Sequential Addition: Add an aqueous solution of thiosemicarbazide to the refluxing solution of benzil.[1] This ensures the benzil is fully dissolved when it encounters the nucleophile.
-
Check Stoichiometry: Ensure an equimolar or slight excess of thiosemicarbazide is used. A common mistake is using a 2:1 ratio of thiosemicarbazide to benzil, which is incorrect for this specific target.[1]
-
Reaction Monitoring: Monitor the reaction using Thin Layer Chromatography (TLC). A typical eluent system is ethyl acetate/hexane (e.g., 30:70 v/v). The product, being more polar than benzil, will have a lower Rf value. The reaction is complete when the benzil spot has been consumed.
-
Question 2: My TLC plate shows three spots: my starting benzil, the desired product, and a third, very faint spot. What could this be?
Answer: The third spot could be a bis-adduct, where both carbonyls of benzil have reacted with thiosemicarbazide. This is generally a minor product if stoichiometry is controlled but can become significant with a large excess of thiosemicarbazide. However, a more likely cause for unexpected spots is the purity of the starting materials. Always check the purity of benzil and thiosemicarbazide before starting the reaction.
Part 2: Optimizing the Cyclization Reaction (Step 2)
The ring-closing cyclization is the most critical step and is often the primary source of yield loss. This step involves an intramolecular nucleophilic attack followed by dehydration to form the aromatic triazine ring.
Question 3: My cyclization reaction to form the triazine-thiol is resulting in a low yield and a complex mixture of products. How can I improve this?
Answer: Low yields in this step are almost always due to suboptimal cyclization conditions (e.g., wrong choice of base, temperature, or solvent) or competing side reactions. The goal is to facilitate the intramolecular nucleophilic attack of the terminal amine of the thiosemicarbazone onto one of the imine carbons, followed by elimination of water.
-
Expert Insight - The Role of the Catalyst: The cyclization can be promoted by either acid or base, but for converting thiosemicarbazones to 1,2,4-triazines, basic conditions are generally preferred and more reliable.[2] A base like potassium carbonate (K₂CO₃) deprotonates the amide nitrogen, increasing its nucleophilicity and promoting the ring-closing attack.
Caption: Key decision points in the cyclization step.
-
Troubleshooting & Optimization:
-
Choice of Base: While strong bases like NaOH or KOH can be used, they may also promote side reactions. A milder base like K₂CO₃ is often effective.[2] Some procedures report success simply by prolonged reflux in a suitable solvent, where the reaction proceeds thermally, albeit slower.[1]
-
Solvent Selection: The solvent must be high-boiling enough to provide the necessary activation energy for cyclization. Ethanol or aqueous ethanol mixtures are commonly employed.
-
Temperature and Time: These reactions typically require reflux for several hours (4-10 hours).[1] Monitor the reaction by TLC until the intermediate spot disappears.
-
| Parameter | Condition A | Condition B | Comments |
| Catalyst/Base | Ammonium Acetate[1] | Potassium Carbonate (K₂CO₃)[2] | Ammonium acetate can act as a mild acidic catalyst, while K₂CO₃ promotes the reaction under basic conditions. |
| Solvent | Ethanol/Water[1] | Ethanol[2] | The choice of solvent affects reactant solubility and the required reflux temperature. |
| Temperature | Reflux | Reflux | High temperature is necessary to overcome the activation energy for dehydration and ring formation. |
| Typical Time | ~10 hours[1] | ~4-6 hours | Reaction progress should always be monitored by TLC to determine the optimal time. |
Part 3: Purification and Characterization
Question 4: What is the most effective method for purifying the final product?
Answer: The crude product isolated from the reaction is typically a solid. The most common and effective purification method is recrystallization.
-
Detailed Recrystallization Protocol:
-
Solvent Screening: Ethanol is a frequently reported and effective solvent for recrystallization.[1][3] Other potential solvents include ethyl acetate or mixtures of ethanol and water.
-
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and bring the solution to a gentle boil to fully dissolve the solid. If it doesn't dissolve completely, add small portions of hot solvent until it does.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
For maximum recovery, cool the flask further in an ice bath.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the crystals thoroughly. The product should be yellow crystals with a melting point around 205 °C.[1]
-
-
-
Alternative Method - Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography can be employed.[4] A silica gel stationary phase with an eluent system like dichloromethane/hexane or ethyl acetate/hexane is a good starting point.
Question 5: I am analyzing my final product, but I'm unsure about its structure due to tautomerism. How can I confidently characterize this compound?
Answer: This is an excellent and important question. The molecule exists as a tautomeric mixture of the thiol and thione forms. In the solid state and in most common NMR solvents, the thione tautomer is generally predominant .
-
Thiol-Thione Tautomerism: (Self-generated image illustrating the tautomeric equilibrium)
-
Spectroscopic Evidence:
-
¹H NMR: Look for a broad singlet far downfield (typically > 10 ppm) corresponding to the N-H proton of the thione tautomer. The aromatic protons of the two phenyl groups will appear in the 7-8 ppm region.
-
IR Spectroscopy: The most telling signal for the thione form is the presence of a C=S stretching vibration, which typically appears in the 1100-1250 cm⁻¹ region. You would also see an N-H stretch around 3100-3300 cm⁻¹. The absence of a sharp S-H stretch (around 2550 cm⁻¹) is strong evidence for the thione form.
-
Mass Spectrometry: This will provide the molecular weight of the compound (C₁₅H₁₁N₃S), which is 265.34 g/mol .[5]
-
By combining these analytical techniques, you can confidently confirm the identity and structural form of your synthesized product.
References
-
GIQIMO. (n.d.). Synthesis: cyclization of thiosemicarbazones. Retrieved from [Link]
-
Rajan, R. (n.d.). Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Asian Journal of Chemistry. Retrieved from [Link]
-
Abood, N. K. (2016). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). ResearchGate. Retrieved from [Link]
-
Unknown Author. (n.d.). Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives. ResearchGate. Retrieved from [Link]
-
Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. Retrieved from [Link]
-
Unknown Author. (n.d.). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. SciRP.org. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
Sources
Optimizing reaction conditions for the synthesis of 5,6-Diphenyl-1,2,4-triazine-3-thiol derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-diphenyl-1,2,4-triazine-3-thiol and its derivatives. As a Senior Application Scientist, this document synthesizes established protocols with practical, field-proven insights to address common challenges and optimize your synthetic outcomes. Our focus is on not just the "how," but the critical "why" behind each experimental step, ensuring a deeper understanding and fostering a proactive approach to troubleshooting.
I. Foundational Principles: The Synthesis of this compound
The cornerstone of this class of compounds lies in the cyclocondensation reaction between benzil (an α-diketone) and thiosemicarbazide. This reaction proceeds through the formation of a thiosemicarbazone intermediate, which then undergoes intramolecular cyclization to yield the desired 1,2,4-triazine ring system. The thione-thiol tautomerism of the resulting product is a key characteristic to consider in its subsequent reactions and characterization.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in this synthesis can often be attributed to several factors. Let's break them down:
-
Incomplete Initial Condensation: The formation of the thiosemicarbazone intermediate is crucial. Ensure your benzil and thiosemicarbazide are of high purity. The reaction is often carried out under reflux conditions; ensure the reaction time is adequate. For instance, some protocols specify refluxing for several hours to drive the condensation to completion.
-
Suboptimal Cyclization Conditions: The cyclization of the thiosemicarbazone intermediate to the triazine ring is a critical, and often yield-determining, step.
-
Base Selection: The presence of a base is often necessary to facilitate the cyclization. Potassium hydroxide (KOH) in ethanol is a commonly used system.[1] The basicity of the medium promotes the deprotonation steps required for ring closure. Insufficient base can lead to an incomplete reaction.
-
Solvent Choice: The choice of solvent can influence reaction rates and yields. Polar protic solvents like ethanol or acetic acid are frequently employed. The solvent's boiling point is also a key consideration for reactions requiring heat.
-
-
Side Reactions: The formation of side products can significantly reduce the yield of the desired triazine. One common possibility is the formation of 1,3,4-thiadiazole derivatives, which can arise from an alternative cyclization pathway of the thiosemicarbazone intermediate.
-
Product Precipitation and Isolation: Ensure that the product is fully precipitated from the reaction mixture upon cooling or acidification. Inadequate cooling or incorrect pH adjustment can lead to loss of product in the filtrate.
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low product yields.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides unreacted starting materials (benzil and thiosemicarbazide), you might be observing:
-
Thiosemicarbazone Intermediate: If the cyclization is incomplete, you will have the open-chain thiosemicarbazone intermediate. This is often a major component in reactions that have not gone to completion.
-
1,3,4-Thiadiazole Derivatives: As mentioned previously, an alternative cyclization of the thiosemicarbazone can lead to the formation of a five-membered 1,3,4-thiadiazole ring instead of the six-membered 1,2,4-triazine.
-
Disubstituted Thiosemicarbazide: If there are impurities in the starting materials or if the reaction conditions are not well-controlled, side reactions leading to other derivatives are possible.
Q3: How do I effectively purify the crude this compound?
A3: Recrystallization is the most common and effective method for purifying the final product.
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing this compound and its derivatives include:
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize product precipitation.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
For more challenging purifications where simple recrystallization is insufficient, column chromatography may be necessary.
Q4: My product's color is off-white or yellowish, not the expected color. Is this a problem?
A4: The color of the final product can be an indicator of its purity. A pure sample of this compound is typically a pale yellow or off-white solid. A darker yellow or brownish color may indicate the presence of impurities. These could be residual starting materials, side products, or decomposition products. If the color is a concern, and especially if it is accompanied by a broad melting point range, further purification is recommended.
III. Experimental Protocols
Synthesis of this compound
This protocol is a synthesis of established methods and best practices.
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Thiosemicarbazide
-
Potassium hydroxide (KOH)
-
Absolute Ethanol
-
Glacial Acetic Acid (for work-up)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzil (0.01 mol) and thiosemicarbazide (0.01 mol) in absolute ethanol (50 mL).
-
Add a solution of potassium hydroxide (0.01 mol) in absolute ethanol (20 mL) to the mixture.[1]
-
Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (200 mL).
-
Acidify the solution with glacial acetic acid until the product precipitates completely.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or chloroform) to obtain pure this compound.
Reaction Mechanism Overview:
Caption: A simplified overview of the synthesis pathway.
IV. Data Presentation & Characterization
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale |
| Solvent | Absolute Ethanol | Good solubility for reactants and facilitates reflux conditions. |
| Base | Potassium Hydroxide (KOH) | Catalyzes the intramolecular cyclization step. |
| Temperature | Reflux (approx. 78 °C for ethanol) | Provides the necessary activation energy for the reaction. |
| Reaction Time | 4-6 hours | Ensures the reaction proceeds to completion. |
| Work-up | Acidification with Acetic Acid | Neutralizes the base and precipitates the product. |
| Purification | Recrystallization | Effective method for obtaining a high-purity product. |
Expected Spectroscopic Data:
-
FT-IR (KBr, cm⁻¹): Look for characteristic peaks corresponding to N-H stretching (around 3400-3200 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and the thiol (S-H) or thione (C=S) group. The S-H stretch is often weak and may be observed around 2600-2550 cm⁻¹.
-
¹H NMR (DMSO-d₆, δ ppm): Expect signals for the aromatic protons of the phenyl groups (typically in the range of 7.0-8.0 ppm). A broad singlet for the N-H proton and a signal for the S-H proton (which can be exchangeable with D₂O) would also be expected. For a related compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, the S-H proton appears at 13.75 ppm and the NH₂ protons at 5.76 ppm.[2]
-
¹³C NMR (DMSO-d₆, δ ppm): Signals for the aromatic carbons and the carbons of the triazine ring would be observed.
V. References
-
Nisreen Kais Abood. (2016). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). Al-Mustansiriyah Journal of Science. Available at: [Link]
-
Sura J. Al-Zuhairi, & Widad M. S. Al-Azawi. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology. Available at: [Link]
Sources
Purification techniques for removing byproducts from 5,6-Diphenyl-1,2,4-triazine-3-thiol synthesis
Welcome to the technical support guide for the synthesis and purification of 5,6-Diphenyl-1,2,4-triazine-3-thiol. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The purity of this compound is paramount for its downstream applications, including as a precursor in drug discovery programs where its derivatives have shown a wide range of pharmacological activities.[1][2] This guide provides in-depth, field-proven answers to common purification challenges, moving beyond simple instructions to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The standard synthesis involves the cyclocondensation of benzil with thiosemicarbazide.[3] Consequently, the primary impurities are typically:
-
Unreacted Starting Materials: Residual benzil and thiosemicarbazide.
-
Oxidation Byproduct: The thiol group is susceptible to oxidation, leading to the formation of the corresponding disulfide dimer. This is a common issue when handling thiols, especially during prolonged purification steps or exposure to air.[4]
-
Side-Reaction Products: Minor impurities from incomplete cyclization or alternative condensation pathways.
-
Inorganic Salts: If a base or acid catalyst is used, residual salts may be present after the initial work-up.
Q2: What is the best initial purification strategy for a crude reaction mixture?
A2: For most crude solids obtained after initial work-up, recrystallization is the most efficient and scalable first-pass purification method.[5][6] It is excellent for removing small to moderate amounts of impurities. If the crude product is an oil or contains significant amounts of non-polar impurities (like benzil), an acid-base extraction is a highly effective alternative to isolate the acidic thiol compound before proceeding to recrystallization.[7][8]
Q3: How can I reliably assess the purity of my final product?
A3: A multi-faceted approach is recommended:
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for monitoring the progress of column chromatography. A single spot across multiple eluent systems is a good indicator of high purity.
-
Melting Point Analysis: A sharp melting point range that matches literature values (approx. 205°C) suggests high purity.[3][9] Impurities typically depress and broaden the melting point range.
-
Spectroscopic Methods:
-
¹H NMR: Provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with the product signals.
-
LC-MS: Ideal for confirming the molecular weight and assessing purity with high sensitivity.[10]
-
Purification Workflow Overview
The following diagram illustrates a general decision-making workflow for purifying the crude product.
Caption: General purification workflow for this compound.
Troubleshooting Guide
Q: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a point where the solute comes out of solution as a liquid instead of a solid lattice.
Root Causes & Solutions:
-
Solvent Choice: The solvent may be too effective, dissolving the compound completely even at lower temperatures.
-
Solution: Switch to a less polar solvent or use a mixed-solvent system. For example, if you used pure ethanol, try an ethanol/water mixture. Dissolve the compound in the minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to clarify and then allow it to cool slowly.[11]
-
-
Cooling Rate: Cooling the solution too quickly can favor oil formation over crystal nucleation.
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Only after it has reached room temperature should you place it in an ice bath to maximize recovery.
-
-
High Impurity Load: A high concentration of impurities can interfere with crystal lattice formation.
-
Solution: Perform a preliminary purification step first. An acid-base extraction is ideal for removing neutral impurities like unreacted benzil, which can often cause oiling.[11]
-
Q: My compound is not separating from an impurity on a silica gel column. The spots are too close on the TLC plate. How can I improve separation?
A: Poor separation in column chromatography is a common issue that can almost always be solved by systematically optimizing your parameters.[5]
Troubleshooting Steps:
-
Optimize the Mobile Phase (Eluent): This is the most critical factor.
-
Reduce Polarity: If both spots are moving too fast (high Rf values), decrease the polarity of your eluent. For an ethyl acetate/hexane system, this means increasing the proportion of hexane.
-
Try Different Solvents: Sometimes, a different solvent system with different selectivities is needed. For example, replacing ethyl acetate with dichloromethane might change the interactions with the silica surface enough to resolve the compounds.
-
Add a Modifier: For acidic compounds like your thiol, adding a small amount (0.5-1%) of acetic acid to the mobile phase can sharpen the spot and improve separation by suppressing the ionization of the thiol on the silica surface, which leads to "tailing."
-
-
Check Column Packing and Loading:
-
Proper Packing: Ensure your column is packed uniformly without any air bubbles or channels, which lead to poor separation.[5]
-
Concentrated Loading: The sample should be loaded onto the column in a very narrow band. Dissolve the crude product in a minimal amount of solvent (ideally the eluent itself) or, for better results, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[5]
-
Caption: Troubleshooting poor separation in column chromatography.
Q: I suspect the disulfide byproduct has formed. How can I confirm this and remove it?
A: The disulfide byproduct will be significantly less polar than your thiol and will have a molecular weight of (2 x M) - 2, where M is the molecular weight of your thiol.
-
Confirmation: On TLC, the disulfide will appear as a separate, higher Rf spot. In LC-MS, it will have a distinct peak with the expected mass.
-
Removal:
-
Chromatography: The polarity difference is usually large enough for easy separation by flash column chromatography. The disulfide will elute much earlier than the thiol.
-
Reductive Work-up: If disulfide formation is significant, you can reduce it back to the thiol. Dissolve the crude mixture in a suitable solvent (e.g., THF/water) and treat it with a mild reducing agent like dithiothreitol (DTT) or sodium borohydride (NaBH₄). After the reaction, proceed with an appropriate work-up and purification.
-
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for purifying crude solid material where impurities are present in minor quantities.
Materials:
-
Crude this compound
-
Ethanol (or Ethyl Acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Place a small amount of crude product in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, the solvent is too good. If it is sparingly soluble at room temperature but dissolves upon heating, it is a good candidate. Ethanol and ethyl acetate are excellent starting points.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol needed to just dissolve the solid completely.[5]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove them. This step prevents premature crystallization and loss of product.[11]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold ethanol to rinse away any remaining soluble impurities on the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Solvent | Solubility (Hot) | Solubility (Cold) | Notes |
| Ethanol | High | Low | Excellent choice, often yields high-purity crystals.[3][12] |
| Ethyl Acetate | High | Low | Good alternative to ethanol.[12] |
| Methanol | Moderate-High | Low | Can be effective, may require a mixed system with water.[13] |
| Water | Insoluble | Insoluble | Useful as an anti-solvent in a mixed system (e.g., Ethanol/Water). |
Protocol 2: Purification by Acid-Base Extraction
This technique exploits the acidic nature of the thiol group to separate it from neutral or basic impurities.[7][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN108264490B - 1,3, 5-triazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5,6-Diphenyl-1,2,4-triazine-3-thiol
Welcome to the technical support center for the synthesis of 5,6-diphenyl-1,2,4-triazine-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic protocols to achieve higher yields and purity.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone for the development of various heterocyclic compounds with significant pharmacological potential, including applications as anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3] The most common and direct synthetic route involves the condensation reaction between benzil and thiosemicarbazide. While seemingly straightforward, this reaction is often plagued by issues that can significantly impact the final yield and purity of the desired product. This guide will address these common challenges with scientifically grounded explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The primary and most widely adopted method is the condensation reaction of benzil with thiosemicarbazide.[4] This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol.[4]
Q2: My reaction yields are consistently low. What are the most common reasons for this?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.
-
Suboptimal reaction conditions: The choice of solvent, reaction temperature, and pH can significantly influence the reaction rate and equilibrium.
-
Side reactions: The formation of unwanted byproducts can consume reactants and reduce the yield of the desired product.
-
Loss during workup and purification: Product may be lost during filtration, washing, and recrystallization steps.
Q3: The color of my final product is off-white or brownish instead of the expected yellow. What does this indicate?
A3: A deviation from the expected yellow color of this compound typically points to the presence of impurities. These could be unreacted starting materials, byproducts from side reactions, or degradation products. Further purification, such as recrystallization or column chromatography, is recommended.
Q4: What is the importance of the thione-thiol tautomerism in this molecule?
A4: this compound can exist in equilibrium with its tautomeric form, 5,6-diphenyl-1,2,4-triazine-3(2H)-thione.[4] This tautomerism is crucial for its reactivity and its role as a versatile intermediate in the synthesis of other derivatives, for example, in peptide synthesis where the thiol form can act as a carboxyl activating group.[4]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of this compound.
Problem 1: Low Product Yield
| Symptom | Potential Cause | Suggested Solution |
| Low yield of crude product after initial precipitation. | Incomplete reaction: The reflux time may be insufficient. | Monitor the reaction progress using TLC. Continue refluxing until the starting materials are consumed. One reported successful synthesis refluxed the mixture for 10 hours.[4] |
| Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of benzil to thiosemicarbazide can lead to one reactant being the limiting reagent, thus reducing the theoretical yield. | Ensure an equimolar or slight excess of thiosemicarbazide is used. A reported procedure uses a 1:2 molar ratio of benzil to thiosemicarbazide, though this appears to be an error in the text and should likely be equimolar based on the reaction stoichiometry.[4] | |
| Poor Solubility of Reactants: If the reactants are not fully dissolved at the reaction temperature, the reaction rate will be slow and the reaction may not go to completion. | Ensure a sufficient volume of a suitable solvent (e.g., ethanol) is used to dissolve the benzil completely at reflux temperature.[4] | |
| Significant loss of product during recrystallization. | Inappropriate Recrystallization Solvent: The chosen solvent may be too good at dissolving the product at room temperature, leading to significant loss in the mother liquor. | Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures. Ethanol is a commonly used and effective solvent for recrystallization of this compound.[1][4] |
| Precipitation is too rapid: Cooling the recrystallization solution too quickly can trap impurities and lead to smaller, less pure crystals, which can be harder to collect. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
Problem 2: Product Purity Issues
| Symptom | Potential Cause | Suggested Solution |
| Melting point of the product is broad or lower than the literature value (approx. 205°C).[4] | Presence of impurities: Unreacted starting materials or side products are contaminating the final product. | Perform one or more recrystallizations from a suitable solvent like ethanol until a sharp melting point is achieved.[4] Purity can be checked by TLC. |
| Product appears discolored (e.g., brown, off-white). | Formation of oxidation or degradation byproducts: The thiol group can be susceptible to oxidation. | Minimize exposure of the reaction mixture and the final product to air, especially at high temperatures. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete removal of colored impurities: Some side products may be highly colored. | If recrystallization is insufficient, consider using column chromatography for purification. Silica gel is a common stationary phase for this type of compound.[5] |
Optimized Experimental Protocol
This protocol is based on a reported synthesis with high yield and provides explanations for key steps to enhance understanding and reproducibility.[4]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Preparation of Reactant Solutions:
-
Dissolve benzil (e.g., 4.2 g, 0.02 mol) in ethanol (e.g., 60 mL) in a round-bottom flask equipped with a reflux condenser. Heat the solution to reflux.
-
In a separate beaker, dissolve thiosemicarbazide (e.g., 1.82 g, 0.02 mol) in a minimal amount of hot water (e.g., 12 mL).
-
Rationale: Dissolving the reactants separately ensures they are fully in solution before mixing, which promotes a more homogeneous and efficient reaction.
-
-
Reaction:
-
To the refluxing solution of benzil, add the hot aqueous solution of thiosemicarbazide.
-
Add ammonium acetate crystals to the reaction mixture until the solution becomes turbid.
-
Reflux the mixture for 10 hours.
-
Rationale: Ammonium acetate acts as a catalyst and helps to maintain a suitable pH for the condensation and cyclization reaction. The extended reflux time is to ensure the reaction goes to completion.
-
-
Isolation of Crude Product:
-
After the reflux period, cool the reaction mixture in an ice bath.
-
The product will precipitate as yellow crystals.
-
Collect the crystals by vacuum filtration and wash them with cold water.
-
Rationale: Cooling the solution decreases the solubility of the product, leading to its precipitation. Washing with cold water removes any water-soluble impurities.
-
-
Purification:
-
Recrystallize the crude product from ethanol.
-
Dissolve the crystals in a minimum amount of hot ethanol and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Filter the purified yellow crystals and dry them.
-
Rationale: Recrystallization is a highly effective method for purifying solid compounds. The slow cooling process allows for the formation of well-defined crystals, excluding impurities.
-
Potential Side Reactions
Understanding potential side reactions is key to troubleshooting and optimizing the main reaction.
Caption: Main reaction pathway and potential side reactions.
The primary side reactions can include the formation of a thiosemicarbazone intermediate that fails to cyclize, or oxidation of the final product.[6][7] By ensuring sufficient reaction time and temperature, and by minimizing exposure to atmospheric oxygen, the formation of these byproducts can be suppressed.
Data Summary
| Parameter | Recommended Value | Rationale | Reference |
| Benzil:Thiosemicarbazide Molar Ratio | 1:1 | Stoichiometrically balanced for the condensation reaction. | [4] |
| Solvent | Ethanol/Water | Good solubility for reactants and product at reflux, with lower product solubility at room temperature. | [4] |
| Catalyst | Ammonium Acetate | Buffers the reaction and catalyzes the cyclization. | [4] |
| Reaction Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. | [4] |
| Reaction Time | 10 hours | Ensures the reaction proceeds to completion. | [4] |
| Purification Method | Recrystallization from Ethanol | Effective for removing impurities and obtaining a high-purity product. | [1][4] |
| Expected Yield | ~95% | A high yield is achievable with an optimized protocol. | [4] |
| Melting Point | ~205°C | A sharp melting point at this temperature is indicative of high purity. | [4] |
References
-
Hassan, M. A., et al. (2005). Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Journal of the Korean Chemical Society, 49(3), 261-267. [Link]
-
Abood, N. K. (2016). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). Al-Mustansiriyah Journal of Science, 27(5), 7-14. [Link]
-
Molla, M. E., et al. (2015). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University Journal of Science, 38(1), 29-42. [Link]
-
ResearchGate. (n.d.). Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives... [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Di Sarno, V., et al. (2016). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 21(10), 1380. [Link]
-
Badea, M., et al. (2007). Benzoylation of Thiosemicarbazide. Revista de Chimie, 58(9), 895-898. [Link]
-
Kumar, A., et al. (2022). Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. Bioorganic Chemistry, 129, 106147. [Link]
-
ResearchGate. (2022). Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. [Link]
-
El-Gohary, N. S. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 483-513. [Link]
-
Marei, M. G., & El-Ghanam, M. (1993). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Bulletin of the Chemical Society of Japan, 66(4), 1083-1087. [Link]
-
Sieroń, L., et al. (2012). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2879. [Link]
-
ResearchGate. (2013). Convenient Synthesis 5 H -[1][4][6]Triazine[5,6- b ]indole-3-thiol Derivatives. [Link]
-
American Chemical Society. (2021). Dynamic Thiol–ene Polymer Networks Enabled by Bifunctional Silyl Ether Exchange. ACS Macro Letters, 10(1), 116-121. [Link]
- Google Patents. (2011). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
-
Gholami, H., et al. (2015). Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors. Archiv der Pharmazie, 348(4), 251-260. [Link]
-
National Center for Biotechnology Information. (2018). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Beilstein Journal of Organic Chemistry, 14, 2549-2561. [Link]
-
University of Southampton. (2023). 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)pyridinium Dichloroiodate (I). [Link]
-
Efficient synthesis of 3 amino 5,6 diphenyl 1,2,4 triazine. (n.d.). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. rsc.org [rsc.org]
- 6. juniv.edu [juniv.edu]
- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and their prevention in the synthesis of 5,6-Diphenyl-1,2,4-triazine-3-thiol
Welcome to the technical support guide for the synthesis of 5,6-Diphenyl-1,2,4-triazine-3-thiol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your experimental workflow. Our goal is to empower you with the technical knowledge to anticipate and resolve issues, ensuring a successful and efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is consistently low. What are the critical parameters I should re-evaluate?
Low yields in the synthesis of this compound, which is typically achieved through the cyclization of benzil with thiosemicarbazide, often point to incomplete reaction or the prevalence of side reactions.[1][2]
Causality and In-Depth Explanation:
The core of this synthesis is a condensation-cyclization reaction. The initial condensation between one carbonyl group of benzil and the terminal hydrazine nitrogen of thiosemicarbazide forms a thiosemicarbazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the desired triazine ring. Several factors can disrupt this delicate sequence.
-
Reaction Conditions: The reaction is sensitive to pH. While often carried out in a refluxing solvent like ethanol with an acid catalyst (e.g., acetic acid), suboptimal pH can hinder the cyclization step.[1]
-
Purity of Reactants: Benzil can undergo oxidation or other side reactions if not pure, and the quality of the thiosemicarbazide is paramount.
-
Reaction Time and Temperature: Insufficient reflux time or temperature can lead to incomplete conversion of the intermediate. Conversely, excessive heat or prolonged reaction times can promote the formation of degradation products or tars.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Recommended Actions:
-
Reactant Purity: Confirm the purity of benzil and thiosemicarbazide using techniques like Thin Layer Chromatography (TLC), melting point analysis, or NMR spectroscopy.
-
Solvent Quality: Ensure the use of a suitable grade of solvent (e.g., absolute ethanol) to avoid unwanted reactions with impurities.
-
Optimize Reaction Time: Monitor the reaction progress using TLC. An optimal time is typically achieved when the starting material spots have disappeared and the product spot is at its maximum intensity.
-
Catalyst Concentration: The amount of acetic acid can be critical. Start with a catalytic amount and incrementally increase it if the reaction is sluggish, while monitoring for potential byproduct formation.
FAQ 2: I am observing a significant byproduct with a different polarity on my TLC plate. What could it be?
The formation of byproducts is a common issue. The most probable side reactions involve incomplete cyclization, alternative cyclization pathways, or reactions involving both carbonyl groups of benzil.
Causality and In-Depth Explanation:
-
Bis-Thiosemicarbazone Formation: A frequent byproduct is the benzil bis(4-phenyl-3-thiosemicarbazone), where both carbonyl groups of benzil have reacted with a molecule of thiosemicarbazide.[3] This is particularly favored if an excess of thiosemicarbazide is used or if the reaction conditions do not sufficiently promote the intramolecular cyclization of the mono-substituted intermediate.
-
Alternative Cyclization: Depending on the reaction conditions, particularly the pH, there's a possibility of forming other heterocyclic systems. For instance, strongly acidic or basic conditions can sometimes favor the formation of 1,3,4-thiadiazoles or 1,2,4-triazoles, respectively, though this is less common in this specific synthesis.[4][5]
-
Hydrolysis: The triazine ring can be susceptible to hydrolysis under harsh acidic or basic conditions, which could occur during workup or purification, leading to ring-opened products.[6]
Byproduct Identification and Prevention:
| Potential Byproduct | Identification (Expected ΔRf on TLC) | Prevention Strategy |
| Benzil bis-thiosemicarbazone | Typically more polar (lower Rf) than the desired product. | Use a strict 1:1 molar ratio of benzil to thiosemicarbazide. Add the thiosemicarbazide solution slowly to the benzil solution to maintain a relative excess of benzil throughout the addition. |
| Hydrolysis Products | Often highly polar, may streak on the TLC plate. | Maintain neutral or mildly acidic conditions during the reaction and workup. Use anhydrous solvents where possible.[6] |
| Oxidative Desulfurization Products | May lead to the corresponding 3-oxo-1,2,4-triazine, which would have a different polarity. | Ensure an inert atmosphere if the reaction is sensitive to oxidation and avoid strong oxidizing agents. |
FAQ 3: The cyclization of the thiosemicarbazone intermediate seems to be the rate-limiting step. How can I drive the reaction to completion?
Promoting the intramolecular cyclization is key to achieving a high yield of the desired this compound.
Causality and In-Depth Explanation:
The cyclization step involves the nucleophilic attack of the sulfur atom (in its thione tautomeric form) or a nitrogen atom of the thiosemicarbazone intermediate onto the remaining carbonyl carbon of the benzil moiety, followed by dehydration. This process is often acid-catalyzed, as protonation of the carbonyl oxygen makes the carbon more electrophilic.
Strategies to Promote Cyclization:
-
Choice of Acid Catalyst: While glacial acetic acid is commonly used, other protic acids or even Lewis acids could be explored. However, care must be taken to avoid conditions that are too harsh, which could lead to degradation.
-
Azeotropic Water Removal: The cyclization is a dehydration reaction. Employing a Dean-Stark apparatus with a suitable solvent (like toluene, though less common for this specific reaction) can remove water as it is formed, driving the equilibrium towards the cyclized product according to Le Chatelier's principle.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by efficiently heating the polar reactants and solvent, often leading to shorter reaction times and higher yields.[7]
Caption: Main reaction pathway and a key side reaction.
FAQ 4: I am having trouble with the purification of the final product. What is the recommended procedure?
The crude product is often contaminated with unreacted starting materials, the bis-adduct, or other byproducts. A systematic purification approach is necessary.
Recommended Purification Protocol:
-
Initial Workup: After the reaction is complete, cool the mixture. The crude product often precipitates. Filter the solid and wash it with cold ethanol to remove soluble impurities.
-
Recrystallization: This is the most effective method for purifying the final product.
-
Solvent Selection: Ethanol is a commonly used and effective solvent. Other potential solvents or solvent pairs (e.g., ethanol/water, DMF/ethanol) can be screened if ethanol does not provide satisfactory results. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot-filtering the solution. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
-
Chromatography: If recrystallization fails to yield a pure product, column chromatography on silica gel may be necessary. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) can be used to separate the product from less polar and more polar impurities.[6]
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a standard method for the laboratory-scale synthesis of the title compound.
Materials:
-
Benzil (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~5-10% of solvent volume)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzil in absolute ethanol by heating.
-
In a separate beaker, dissolve thiosemicarbazide in a minimal amount of hot ethanol.
-
Add the thiosemicarbazide solution to the benzil solution, followed by the addition of glacial acetic acid.
-
Heat the mixture to reflux and maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).
-
After the reaction is complete (indicated by the consumption of benzil), allow the mixture to cool to room temperature. The product should precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
References
- Uddin, M. J., et al. (2018). Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Journal of the Chemical Society of Pakistan, 40(1), 134-141.
- Malinowska, K., et al. (2007). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica, 64(3), 219-224.
- Metwally, M. A., et al. (2012). Thiosemicarbazides: Synthesis and reactions.
- Abood, N. K. (2016). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). Mesopotamia Journal of Science, 35(1), 7-16.
- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-triazine synthesis. BenchChem Technical Support.
- Gómez-Saiz, P., et al. (2003). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives. Inorganic Chemistry, 42(25), 8561-8566.
- BenchChem. (2025). Identifying and minimizing byproducts in thiosemicarbazide cyclization reactions. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting guide for the cyclization of thiosemicarbazides. BenchChem Technical Support.
- Wang, S., et al. (2020). Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4-triazines as a Privileged Scaffold in Drug Development. Current Medicinal Chemistry, 27(31), 5225-5266.
- Glinma, K., et al. (2020). Study of benzoin 4-phenyl-3-thiosemicarbazone and benzil bis(4-phenyl-3-thiosemicarbazone). Journal of Chemical, Biological and Physical Sciences, 10(4), 408-418.
- García-Vázquez, J. A., et al. (2014). Synthesis of hybrid ligands derived from benzil, thiosemicarbazide and heteroaromatic hydrazides and their reactivity with group 12 metals. Polyhedron, 79, 1-9.
- Timar, Z., et al. (2005). Benzoylation of Thiosemicarbazide. Revue Roumaine de Chimie, 50(11-12), 929-933.
- de la Hoz, A., et al. (2010). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A.
- Braibante, M. E. F., et al. (2011). The use of benzil to obtain functionalized N-heterocycles. Journal of the Brazilian Chemical Society, 22(7), 1264-1271.
- Saraf, S. K., et al. (2022). Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2153.
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Saraf, S. K., et al. (2022). Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. PubMed. Retrieved from [Link]
- Mishra, N., & Vasava, D. (2020).
- Liu, J., et al. (2008). Synthesis and antityrosinase mechanism of benzaldehyde thiosemicarbazones: novel tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 16(2), 716-722.
- Le, T. N., et al. (2022). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances, 12(18), 11245-11257.
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Sharma, A., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][8][9][10]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2320-2335.
- Gholami, S., et al. (2015). Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors. Archiv der Pharmazie, 348(3), 185-197.
- Wieckowska, A., et al. (2021). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Molecules, 26(11), 3326.
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Stability issues of 5,6-Diphenyl-1,2,4-triazine-3-thiol in solution
Welcome to the technical support guide for 5,6-Diphenyl-1,2,4-triazine-3-thiol (DPTZT). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for the stability challenges associated with this compound in solution. As a molecule with significant potential in medicinal chemistry, particularly as a building block for dual COX-2/5-LOX inhibitors, understanding its stability is paramount for reproducible and accurate experimental results.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound is governed by its two key structural features: the 1,2,4-triazine ring and the exocyclic thiol (-SH) group. The primary factors you must control are:
-
pH and Solvent: The triazine ring's stability and the thiol group's reactivity are highly pH-dependent.[2][3] The thiol group can deprotonate to the more reactive thiolate anion (S⁻) in neutral to alkaline conditions, making it susceptible to oxidation.[4][5]
-
Oxidation: The thiol group is readily oxidized, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents. This can lead to the formation of disulfides (dimerization) or further oxidation to sulfinic and sulfonic acids.[6][7]
-
Light Exposure: Triazine-containing compounds can be susceptible to photodegradation.[8][9][10] Exposure to UV or even ambient light over extended periods can lead to complex degradation pathways, including loss of side-chains or hydroxylation.[8][9]
-
Temperature: While the core triazine structure is generally thermally stable, elevated temperatures will accelerate all degradation reactions, including hydrolysis and oxidation.[2][11]
Q2: My solution of DPTZT has turned slightly yellow/orange or has developed a haze. What is happening?
A2: This is a common observation and typically points to two potential issues:
-
Oxidative Dimerization: The most likely cause is the oxidation of the thiol group to form a disulfide dimer. This new, larger molecule may have different solubility characteristics, potentially causing it to precipitate or form a haze. Disulfide formation is a common redox reaction for thiols.[6][7]
-
Compound Degradation: A color change can also indicate the formation of various degradation products due to light exposure or reaction with solvent impurities. Some triazine degradation products are known to be colored.[12]
To mitigate this, always use deoxygenated solvents (e.g., by sparging with nitrogen or argon) and store solutions in amber vials under an inert atmosphere, especially for long-term storage.
Q3: What is the best way to prepare and store a stock solution of this compound?
A3: Proper preparation and storage are critical for experimental consistency.
-
Solvent Selection: Aprotic solvents like anhydrous DMSO or DMF are generally preferred for long-term storage as they minimize the risk of hydrolysis and have lower dissolved oxygen content than aqueous solutions. For immediate use in aqueous buffers, prepare a concentrated stock in DMSO and dilute it into your aqueous medium just before the experiment. Triazine nucleosides have shown greater stability in aprotic solvents.[2][3]
-
Preparation Technique:
-
Use high-purity, anhydrous solvents.
-
Weigh the compound in a controlled environment to minimize moisture absorption.
-
Dissolve in the chosen solvent, gently sonicating if necessary. Avoid aggressive heating.
-
For maximum stability, sparge the solvent with an inert gas (N₂ or Ar) before and after dissolving the compound.
-
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Use amber glass vials or tubes wrapped in foil to protect from light.
Q4: Can I expect tautomerization in this molecule, and does it affect stability?
A4: Yes. This compound exists in a tautomeric equilibrium with its thione form (5,6-diphenyl-1,2,4-triazine-3(2H)-thione).[12][13] In solution, both forms are likely present. This equilibrium is fundamental to its reactivity. The thiol form is susceptible to the oxidative reactions mentioned previously, while the thione form can have different reactivity patterns. For most practical purposes in biological assays, you should consider the compound as a dynamic mixture of both tautomers, with the thiol form's instability being the primary concern.
Troubleshooting Guide
Issue 1: I'm observing poor reproducibility or a gradual loss of activity in my biological assays.
Possible Cause: Compound degradation in your assay medium. Aqueous buffers, especially at physiological pH (~7.4) and temperature (37°C), contain dissolved oxygen and can promote the rapid oxidation of the thiol group.
Troubleshooting Steps:
-
Confirm Freshness: Always use a freshly prepared dilution from a frozen, protected stock solution for each experiment. Avoid using working solutions that have been stored for more than a few hours at room temperature.
-
Run a Time-Course Control: Incubate the compound in your final assay buffer (without cells or other reagents) for the duration of your experiment. Analyze this solution by HPLC at T=0 and at the final time point to quantify the extent of degradation.
-
Incorporate a Reducing Agent: If compatible with your assay, consider adding a mild, non-interfering reducing agent like Dithiothreitol (DTT) to the buffer to maintain the thiol in its reduced state.[6] Note that this is not always feasible and may interfere with your biological system.
-
Deoxygenate Buffer: Use buffers that have been thoroughly deoxygenated by sparging with nitrogen or argon immediately before use.
Issue 2: My HPLC/LC-MS analysis shows multiple unexpected peaks that grow over time.
Possible Cause: These are almost certainly degradation products. The thiol group's high reactivity makes it a prime target for modification.
Troubleshooting Steps & Peak Identification:
-
Peak 1 (Dimer): Look for a peak with a mass corresponding to (2 * M) - 2, where M is the mass of the parent compound. This is the disulfide dimer. Its formation is a key indicator of oxidative stress.
-
Peak 2 & 3 (Further Oxidation): You may see peaks with masses corresponding to M+16 (sulfenic acid), M+32 (sulfinic acid), or M+48 (sulfonic acid), though the initial sulfenic acid is often a transient intermediate.
-
Peak 4 (Hydroxylated Triazine): A peak at M-15 (loss of SH, addition of OH) could indicate a hydrolytic or photo-oxidative process replacing the thiol group with a hydroxyl group.[9]
-
Confirmation: Perform forced degradation studies (see protocol below) under controlled oxidative, acidic, and basic conditions. This will help you intentionally generate these degradants and confirm their identities by comparing retention times and mass spectra.
Key Degradation Pathways & Mechanisms
The primary instability of DPTZT in solution arises from the thiol group. The following diagram illustrates the most probable degradation pathways under typical experimental conditions.
Caption: Key degradation pathways for DPTZT in solution.
Mechanistic Explanation: The thiol-disulfide interchange is a reversible redox process.[6] In most lab settings, the presence of atmospheric oxygen drives the equilibrium towards the oxidized disulfide dimer. Stronger oxidizing agents or reactive oxygen species can lead to irreversible oxidation to sulfinic and sulfonic acids. Separately, hydrolytic or photolytic pathways can cleave the C-S bond, replacing the thiol with a hydroxyl group, which can significantly alter the compound's biological activity and physical properties.[9]
Protocols for Stability Assessment
To ensure the integrity of your experimental data, it is crucial to validate the stability of DPTZT under your specific conditions.
Workflow for Experimental Stability Assessment
Caption: Workflow for assessing DPTZT stability in a buffer.
Protocol 1: Preliminary pH Stability Assessment
Objective: To determine the compound's stability across a range of pH values.
Methodology:
-
Prepare Buffers: Prepare a set of buffers, e.g., pH 3 (citrate), pH 7.4 (phosphate), and pH 9 (borate). Deoxygenate by sparging with N₂ for 15 minutes.
-
Prepare Samples: Prepare a 1 mg/mL stock solution of DPTZT in anhydrous DMSO. Dilute this stock 1:100 into each of the deoxygenated buffers to a final concentration of 10 µg/mL.
-
T=0 Analysis: Immediately after dilution, inject an aliquot of each sample into a validated HPLC-UV system.
-
Incubation: Store the remaining solutions in sealed amber vials at room temperature.
-
Time-Point Analysis: Inject aliquots at specified time points (e.g., 1, 4, 8, and 24 hours).
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Plot the percentage remaining versus time for each pH. Triazines are generally more stable in neutral to alkaline conditions, but the thiol group's increased reactivity at higher pH may counteract this.[2]
Protocol 2: Photostability Assessment
Objective: To evaluate the impact of light on compound stability.
Methodology:
-
Prepare Solution: Prepare a 10 µg/mL solution of DPTZT in a relevant solvent system (e.g., 50:50 acetonitrile:water).
-
Sample Division: Divide the solution into two portions.
-
Light-Exposed Sample: Place in a clear glass vial under a controlled light source (or ambient lab light).
-
Control Sample: Wrap an identical vial completely in aluminum foil and place it next to the exposed sample.
-
-
Analysis: Analyze both samples by HPLC at T=0 and after several hours (e.g., 4, 8, 24 hours).
-
Data Analysis: Compare the degradation profile of the light-exposed sample to the dark control. A significant difference indicates photosensitivity. The rate of photodecomposition often follows first-order kinetics.[8]
Summary of Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Solid Compound | Store at room temperature or 4°C, desiccated, protected from light. | The solid form is generally stable. Protection from moisture and light prevents slow degradation.[14] |
| Stock Solutions | Anhydrous DMSO or DMF at -80°C in single-use aliquots. | Aprotic solvents minimize hydrolysis and oxidation. Low temperature and aliquotting prevent degradation from freeze-thaw cycles.[2][3] |
| Working Solutions | Prepare fresh daily from stock. Use deoxygenated aqueous buffers. | The thiol group is highly susceptible to oxidation in aqueous media at neutral/alkaline pH.[4][5] |
| Light Exposure | Minimize at all times. Use amber vials and work in low-light conditions. | Triazine compounds can undergo photodegradation.[8][9] |
| Atmosphere | Handle under an inert atmosphere (N₂ or Ar) where possible. | Minimizes exposure to atmospheric oxygen, the primary driver of thiol oxidation. |
References
-
Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. (n.d.). College of Saint Benedict and Saint John's University. [Link]
-
Blasco, L., et al. (2015). Tris-biphenyl triazine, a new ultraviolet filter studied in terms of photoprotective efficacy. International Journal of Pharmaceutics, 487(1-2), 136-141. [Link]
-
Lányi, K., & Csiktusnádi Kiss, G. (2007). Photodegradation study of some triazine-type herbicides. Journal of Biochemical and Biophysical Methods, 70(5), 839-846. [Link]
-
Rajan, K. S., et al. (2007). Chemical and Spectrophotometric Investigations of 3-Mercapto-5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Asian Journal of Chemistry, 19(9), 7325-7330. [Link]
-
Jia, X., & Kiick, K. L. (2019). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Polymers, 11(2), 263. [Link]
-
Sahasrabudhe, P. V., & D'Souza, V. T. (2005). Synthesis and stability of exocyclic triazine nucleosides. Organic & Biomolecular Chemistry, 3(22), 4067-4072. [Link]
- Google Patents. (n.d.). US4619998A - Light-sensitive triazines possessing trichloromethyl groups.
-
Verma, A., et al. (2022). Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. Bioorganic Chemistry, 128, 106076. [Link]
-
ResearchGate. (n.d.). Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives substituted with N-arylacetamides at 3-thiol group. [Link]
-
ResearchGate. (n.d.). Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. [Link]
-
Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]
-
Nagy, P. (2013). Quantification of Thiols and Disulfides. Methods in Enzymology, 527, 23-41. [Link]
-
Chemistry LibreTexts. (2021). 3.7: Redox Reactions of Thiols and Disulfides. [Link]
-
PubChem. (n.d.). 3-Mercapto-5,6-diphenyl-1,2,4-triazine. [Link]
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- 3. Synthesis and stability of exocyclic triazine nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies for Solubilizing 5,6-Diphenyl-1,2,4-triazine-3-thiol in Aqueous Media for Biological Assays
Welcome to the technical support center for 5,6-Diphenyl-1,2,4-triazine-3-thiol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this class of compounds in their biological assays. The inherent low aqueous solubility of this compound presents a common yet significant challenge in experimental design and execution. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these solubility hurdles and ensure the reliability and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubilization of this compound.
Q1: Why is this compound poorly soluble in water?
A1: The poor aqueous solubility of this compound is attributed to its molecular structure. The presence of two phenyl rings creates a large, non-polar, and hydrophobic region, which is energetically unfavorable to interact with polar water molecules. While the triazine ring and the thiol group introduce some polarity, the overall character of the molecule is dominated by its hydrophobicity, leading to limited solubility in aqueous media.
Q2: What is the recommended initial solvent for dissolving this compound?
A2: For initial solubilization, it is recommended to use a water-miscible organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose.[1][2][3] It is advisable to start by dissolving the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). This stock solution can then be serially diluted into your aqueous assay buffer.
Q3: What is the maximum permissible concentration of DMSO in my biological assay?
A3: The maximum concentration of DMSO that can be tolerated in a biological assay is highly dependent on the specific cell line or enzyme system being studied. As a general guideline, most cell cultures can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[1] However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your system.
Q4: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with the presence of a co-solvent like DMSO. To address this, you can try several strategies, which are detailed in the Troubleshooting Guide (Part 2). These include pre-treating your aqueous buffer with DMSO, using a higher final concentration of DMSO (if tolerated by your assay), or employing other solubilization techniques such as pH adjustment, surfactants, or cyclodextrins.[1]
Part 2: Troubleshooting Guide - Step-by-Step Protocols and Explanations
This section provides detailed, practical solutions to specific solubility challenges you may encounter during your experiments.
Issue 1: Compound Precipitation Upon Dilution from a DMSO Stock
This is the most frequent challenge. The following workflow will guide you through a systematic approach to resolve this issue.
Workflow for Overcoming Precipitation
Caption: A decision-making workflow for troubleshooting the precipitation of this compound in aqueous solutions.
Causality: Increasing the concentration of a water-miscible organic co-solvent like DMSO in the final aqueous solution can raise the solubility limit of your compound.
Step-by-Step Methodology:
-
Determine Maximum Tolerable DMSO Concentration:
-
Prepare a series of your assay buffer containing increasing concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).
-
Run a vehicle control experiment with your cell line or enzyme to identify the highest DMSO concentration that does not significantly affect the biological readout.
-
-
Prepare a High-Concentration Stock in 100% DMSO:
-
Dissolve your this compound in 100% sterile DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure complete dissolution, using gentle vortexing or brief sonication if necessary.
-
-
Serial Dilution and Observation:
-
Perform serial dilutions of your DMSO stock into the assay buffer with the optimized DMSO concentration.
-
After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness, particulates).
-
A useful technique is to first add the required volume of DMSO to the aqueous buffer, mix well, and then add the compound stock solution. This can sometimes prevent localized high concentrations that lead to precipitation.[1]
-
Data Presentation: DMSO Tolerance in Common Cell Lines (General Guidance)
| Cell Line Type | Typical Max. DMSO Concentration |
| Robust Cancer Cell Lines (e.g., HeLa, A549) | 0.5% - 1.0% |
| Primary Cells | 0.1% - 0.5% |
| Stem Cells | ≤ 0.1% |
Note: This table provides general ranges. It is imperative to determine the specific tolerance for your cell line.
Causality: The thiol group (-SH) of this compound is weakly acidic and can be deprotonated to form a more soluble thiolate anion (-S⁻) at a pH above its pKa. By increasing the pH of the aqueous buffer, you can shift the equilibrium towards the more soluble ionized form. However, the stability of the thiol group is also pH-dependent, with increased rates of oxidation at higher pH.[4][5] Therefore, a balance must be struck.
Step-by-Step Methodology:
-
Determine the Optimal pH Range:
-
Prepare a series of buffers with pH values ranging from 7.0 to 8.5.
-
It is critical to ensure that the chosen pH range is compatible with your biological assay (i.e., does not inactivate the enzyme or harm the cells).
-
Solubility Testing at Different pH Values:
-
Add your compound (from a DMSO stock) to each buffer to the desired final concentration.
-
Visually assess the solubility at each pH.
-
-
Stability Assessment:
-
At the pH that provides the best solubility, it is advisable to assess the stability of the compound over the time course of your experiment. This can be done by preparing the solution and analyzing its concentration by HPLC at different time points. Thiol stability generally decreases as pH increases.[4][5]
-
Data Presentation: pH-Dependent Stability of Thiols (General Trend)
| pH | Relative Stability of Thiol Group |
| 5.0 - 6.5 | High |
| 7.0 - 7.5 | Moderate |
| > 8.0 | Low (increased risk of oxidation) |
Note: This table illustrates a general trend. The optimal pH for your experiment will be a compromise between solubility and stability.
Causality: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate non-polar compounds like this compound, thereby increasing their apparent solubility.[6] Non-ionic surfactants like Tween® 20 and Triton™ X-100 are commonly used in biological assays.
Step-by-Step Methodology:
-
Select a Surfactant and Determine its Working Concentration:
-
Tween® 20 and Triton™ X-100 are common starting points.
-
The concentration should be above the critical micelle concentration (CMC) to ensure micelle formation. The CMC for Tween® 20 is approximately 0.006% (w/v) and for Triton™ X-100 is around 0.015% (w/v).
-
Typical working concentrations in biological assays range from 0.01% to 0.1% (v/v).
-
-
Test for Assay Compatibility:
-
Before using a surfactant to solubilize your compound, it is essential to test its effect on your assay. Run a control experiment with the surfactant alone to ensure it does not inhibit or activate your enzyme or cause cell lysis. Some studies have shown that surfactants can impact enzyme activity.[7][8]
-
-
Solubilization Protocol:
-
Prepare your aqueous buffer containing the desired concentration of the surfactant.
-
Add the this compound from a concentrated DMSO stock to the surfactant-containing buffer with gentle mixing.
-
Data Presentation: Common Surfactants and Their Properties
| Surfactant | Type | Typical Concentration Range | Potential Assay Interference |
| Tween® 20 | Non-ionic | 0.01% - 0.1% | Can affect enzyme activity and has shown antioxidant properties in some contexts.[9][10][11] |
| Triton™ X-100 | Non-ionic | 0.01% - 0.1% | Can interfere with some protein assays and enzyme activity.[6][7][8] |
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, like this compound, forming an "inclusion complex" that is water-soluble.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Step-by-Step Methodology:
-
Prepare a Cyclodextrin Solution:
-
Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10-20% w/v).
-
-
Complexation:
-
There are two common methods for forming the inclusion complex:
-
Co-precipitation: Dissolve both the this compound and HP-β-CD in a suitable organic solvent (e.g., ethanol). Then, evaporate the solvent to obtain a solid complex, which can then be dissolved in the aqueous buffer.
-
Solution Method: Add the compound from a DMSO stock to the pre-made cyclodextrin solution. Stir or sonicate the mixture for a period (e.g., 1-24 hours) to allow for complex formation.
-
-
-
Assay Compatibility:
-
As with other excipients, it is important to test the effect of the cyclodextrin alone on your biological assay.
-
Part 3: Visualization of Key Concepts
Mechanism of Solubilization by Cyclodextrins
Caption: Encapsulation of a hydrophobic compound by a cyclodextrin to form a water-soluble inclusion complex.
References
-
Tween® preserves enzyme activity and stability in PLGA nanoparticles. (2021). Nanomaterials (Basel, Switzerland), 11(11). Retrieved from [Link]
-
Effect of Triton X-100 and Tween-20 on enzyme activity from B. theorgensis. (n.d.). ResearchGate. Retrieved from [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. Retrieved from [Link]
-
Interaction of sulfadiazine with cyclodextrins in aqueous solution and solid state. (2012). Molecules (Basel, Switzerland), 17(2), 2271–2284. Retrieved from [Link]
-
Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. (2017). Environmental Science: Processes & Impacts, 19(12), 1551–1562. Retrieved from [Link]
-
Stability of thiol groups at different pH environments at 37°C. (n.d.). ResearchGate. Retrieved from [Link]
-
Effects of common surfactants on protein digestion and matrix-assisted laser desorption/ionization mass spectrometric analysis of the digested peptides using two-layer sample preparation. (2004). Journal of the American Society for Mass Spectrometry, 15(4), 529–540. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). Pharmaceutics, 15(6). Retrieved from [Link]
-
How to dissolve peptide in DMSO and still be safe to the cell culture. (2023). LifeTein. Retrieved from [Link]
-
For MTT assay, how do I dissolve a sample which is only soluble in 100% DMSO? (2015). ResearchGate. Retrieved from [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). International Journal of Molecular Sciences, 19(5). Retrieved from [Link]
-
Effects of Triton X-100 and PEG on the Catalytic Properties and Thermal Stability of Lipase from Candida Rugosa Free and Immobilized on Glyoxyl-Agarose. (2018). International Journal of Molecular Sciences, 19(10). Retrieved from [Link]
-
Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). (2016). ResearchGate. Retrieved from [Link]
-
The effect of DMSO in the aqueous thiol-disulphide dynamic covalent chemistry of model pseudopeptides. (2013). RSC Advances, 3(41), 18888. Retrieved from [Link]
-
Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives... (n.d.). ResearchGate. Retrieved from [Link]
-
Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. (2022). Bioorganic Chemistry, 129, 106147. Retrieved from [Link]
-
5,6-Diphenyl triazine-thio methyl triazole hybrid as a new Alzheimer's disease modifying agents. (2020). Molecular Diversity, 24(3), 641–654. Retrieved from [Link]
-
Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2012). Journal of the Turkish Chemical Society, Section A: Chemistry, 7(4), 803-814. Retrieved from [Link]
-
Antioxidant activity of Tween-20 and Tween-80 evaluated through different in-vitro tests. (2013). Journal of Pharmacy and Pharmacology, 65(4), 589–595. Retrieved from [Link]
-
Antioxidant activity of Tween-20 and Tween-80 evaluated through different in-vitro tests. (2013). ResearchGate. Retrieved from [Link]
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Technical Support Center: Optimizing Dye-Sensitized Solar Cells with 5,6-Diphenyl-1,2,4-triazine-3-thiol Dyes
This technical support guide is designed for researchers, scientists, and drug development professionals who are exploring the use of 5,6-Diphenyl-1,2,4-triazine-3-thiol and its derivatives as photosensitizers in dye-sensitized solar cells (DSSCs). This document provides in-depth troubleshooting advice and answers to frequently asked questions to address the unique challenges and opportunities presented by this novel class of dyes.
Introduction to this compound Dyes in DSSCs
The this compound scaffold is an intriguing candidate for DSSC applications. The triazine core is an electron-accepting unit, which can facilitate intramolecular charge transfer, a desirable characteristic for an efficient photosensitizer.[1][2] The thiol group offers a potential anchoring point to the titanium dioxide (TiO₂) photoanode, although it is a less conventional choice compared to the more common carboxylate or phosphonate groups. The diphenyl substituents can be functionalized to modulate the dye's electronic properties and steric hindrance, which can influence both light absorption and charge recombination rates.[3]
However, the novelty of this dye class also presents specific challenges. Low power conversion efficiency (PCE) is a common hurdle in the early stages of developing new DSSC sensitizers. This guide will walk you through a systematic approach to identifying and resolving the root causes of low efficiency in your experiments.
Troubleshooting Guide: Low Power Conversion Efficiency (PCE)
Low PCE in DSSCs can be attributed to issues with the three primary photovoltaic parameters: low short-circuit current density (Jsc), low open-circuit voltage (Voc), or a poor fill factor (FF). The following sections break down potential causes and solutions for each of these issues when working with this compound dyes.
Issue 1: Low Short-Circuit Current Density (Jsc)
A low Jsc indicates inefficient generation of charge carriers upon illumination. This can stem from several factors, from poor light absorption to inefficient electron injection.
Question: My Jsc is significantly lower than expected. What are the likely causes and how can I address them?
Answer: A low Jsc is often a multifaceted problem. Here is a step-by-step guide to diagnose and resolve the issue:
Step 1: Verify Dye Purity and Integrity
-
Problem: Impurities in the synthesized dye can act as charge traps or quench the excited state of the dye, thus preventing electron injection.
-
Solution:
-
Rigorous Purification: Ensure the synthesized this compound is purified using appropriate techniques such as column chromatography and recrystallization.
-
Characterization: Confirm the purity and identity of the compound using ¹H NMR, ¹³C NMR, and mass spectrometry. Elemental analysis can provide further confirmation of purity.
-
Step 2: Optimize Dye Loading on the TiO₂ Photoanode
-
Problem: Insufficient dye loading will result in poor light harvesting. Conversely, excessive dye aggregation can lead to excited-state quenching and reduced electron injection efficiency.
-
Solution:
-
Vary Dye Concentration and Soaking Time: Experiment with a range of dye concentrations in the sensitization solution and vary the immersion time of the TiO₂ film. Monitor the dye loading by desorbing the dye from the film and measuring its absorption with a UV-Vis spectrophotometer.
-
Co-adsorbents: Introduce a co-adsorbent, such as chenodeoxycholic acid (CDCA), into the dye solution. CDCA can help to prevent dye aggregation on the TiO₂ surface, leading to a more ordered monolayer of dye molecules and improved electron injection.[4]
-
Step 3: Address Inefficient Electron Injection
-
Problem: For electron injection to occur, the Lowest Unoccupied Molecular Orbital (LUMO) of the dye must be energetically higher (more negative) than the conduction band edge of the TiO₂. If this energy level alignment is not favorable, electron injection will be inefficient. Theoretical calculations suggest that 1,2,4-triazine derivatives have the potential for efficient electron injection into the TiO₂ conduction band.[1][5]
-
Solution:
-
Electrochemical Characterization: Use cyclic voltammetry to experimentally determine the HOMO and LUMO energy levels of your dye. This will confirm if the energetic alignment is suitable for electron injection into the TiO₂ conduction band.
-
Molecular Engineering: If the LUMO level is too low, consider chemical modification of the dye structure. Adding electron-donating groups to the phenyl rings can raise the LUMO energy level.
-
Step 4: Evaluate the Anchoring of the Thiol Group
-
Problem: The thiol group is a less common anchoring group for TiO₂ in DSSCs. The strength and stability of the Ti-S bond may be insufficient, leading to dye desorption or poor electronic coupling between the dye and the semiconductor.
-
Solution:
-
Surface Treatment: Consider treating the TiO₂ surface to enhance the binding of the thiol group.
-
Alternative Anchoring Groups: If the thiol anchor proves to be a persistent issue, consider synthesizing derivatives of the this compound core that incorporate more traditional and robust anchoring groups, such as carboxylic acid or cyanoacrylic acid.
-
Issue 2: Low Open-Circuit Voltage (Voc)
The Voc is determined by the difference between the Fermi level of the TiO₂ and the redox potential of the electrolyte. A low Voc is often indicative of significant charge recombination.
Question: My Voc is below the expected values for DSSCs. What is causing this and how can I improve it?
Answer: A low Voc is primarily a result of charge recombination, where the injected electrons in the TiO₂ recombine with either the oxidized dye molecules or the oxidized species in the electrolyte.
Step 1: Mitigate Charge Recombination with the Electrolyte
-
Problem: The electron-deficient triazine core might interact with the iodide/triiodide redox couple in the electrolyte, facilitating the recombination of electrons from the TiO₂ with the triiodide ions.
-
Solution:
-
Steric Hindrance: Introduce bulky functional groups to the phenyl rings of the dye. This can create a physical barrier that hinders the approach of the triiodide ions to the TiO₂ surface, thereby reducing the recombination rate.
-
Electrolyte Additives: Incorporate additives such as 4-tert-butylpyridine (TBP) into the electrolyte. TBP can adsorb onto the TiO₂ surface, creating a blocking layer that suppresses recombination.
-
Alternative Redox Shuttles: Explore the use of alternative redox couples, such as cobalt-based electrolytes, which can sometimes lead to higher Voc values.
-
Step 2: Address Recombination with the Oxidized Dye
-
Problem: If the dye regeneration by the electrolyte is slow, the injected electrons have a higher probability of recombining with the oxidized dye molecules.
-
Solution:
-
Optimize Electrolyte Composition: Ensure the concentration of the redox couple in the electrolyte is optimized for efficient dye regeneration.
-
Interfacial Engineering: The introduction of a thin insulating layer, such as Al₂O₃, on the TiO₂ surface can create a barrier that reduces recombination with both the oxidized dye and the electrolyte.
-
Issue 3: Poor Fill Factor (FF)
The fill factor is a measure of the "squareness" of the J-V curve and is affected by various series and shunt resistances within the cell.
Question: The J-V curve for my DSSC is very "slanted," resulting in a low fill factor. What are the potential reasons for this?
Answer: A low fill factor is often related to high internal resistances in the DSSC.
Step 1: Minimize Series Resistance
-
Problem: High resistance in the transparent conducting oxide (TCO) glass, at the counter electrode, or within the electrolyte can lead to a low FF.
-
Solution:
-
Quality of Materials: Ensure you are using high-quality FTO or ITO glass with low sheet resistance.
-
Counter Electrode: Optimize the platinum or other catalytic layer on the counter electrode to ensure efficient catalysis of the redox shuttle.
-
Electrolyte Conductivity: Use an electrolyte with high ionic conductivity. The viscosity of the solvent and the concentration of the charge carriers are key factors.
-
Step 2: Address Charge Transport within the Photoanode
-
Problem: Poor electronic contact between the TiO₂ nanoparticles can hinder electron transport to the TCO, increasing series resistance.
-
Solution:
-
Sintering Process: Ensure the TiO₂ film is sintered at the optimal temperature to create good necking between the nanoparticles.
-
Film Thickness: An excessively thick TiO₂ film can increase the path length for electron transport, leading to higher recombination and lower FF. Optimize the film thickness for your specific dye and electrolyte.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical power conversion efficiency (PCE) to expect from a novel dye like this compound?
A1: For a completely new dye scaffold, initial PCEs can be quite low, often in the range of 1-3%. The overall conversion efficiencies of DSSCs based on some novel pyrazine-based photosensitizers have been reported to be in the range of 1.31-2.64%.[6] Significant optimization of the dye structure, photoanode, and electrolyte is usually required to achieve higher efficiencies. For context, highly optimized, state-of-the-art organic dyes can achieve PCEs of over 10%.
Q2: How do I prepare the dye solution for sensitizing the TiO₂ photoanode?
A2: The dye is typically dissolved in a high-purity organic solvent such as ethanol, acetonitrile, or a mixture of solvents. A common starting concentration is in the range of 0.1 to 0.5 mM. The addition of a co-adsorbent like CDCA is often beneficial. The TiO₂ photoanodes, after sintering and cooling to around 80°C, are immersed in this solution and left in the dark for a period of a few hours to 24 hours. The optimal solvent, concentration, and soaking time should be determined experimentally.
Q3: Can the thiol group of the dye be oxidized by the iodide/triiodide electrolyte?
A3: This is a valid concern. Thiols can be oxidized, and the iodide/triiodide redox couple is an oxidizing environment. This could potentially lead to the degradation of the dye over time, affecting the long-term stability of the DSSC. Long-term stability tests are crucial to evaluate the robustness of the thiol anchoring group and the dye itself in the presence of the electrolyte. Instability issues attributed to the electrolyte are a major contributor to cell degradation.[7][8][9]
Q4: What are the key safety precautions when working with these materials?
A4: Standard laboratory safety procedures should be followed. This includes working in a well-ventilated fume hood, especially when handling organic solvents and the dye powder. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis of this compound and its derivatives may involve hazardous reagents, so a thorough risk assessment should be conducted before starting any synthesis.[3][10]
Experimental Protocols & Data
Table 1: Key Photovoltaic Parameters for DSSC Characterization
| Parameter | Symbol | Definition | Typical Range for Novel Dyes |
| Short-Circuit Current Density | Jsc | The current density at zero external voltage. | 1 - 10 mA/cm² |
| Open-Circuit Voltage | Voc | The voltage at zero current flow. | 0.5 - 0.8 V |
| Fill Factor | FF | A measure of the "squareness" of the J-V curve. | 0.5 - 0.7 |
| Power Conversion Efficiency | PCE (η) | The overall efficiency of converting light to electrical power. | 1 - 5% |
| Incident Photon-to-Current Conversion Efficiency | IPCE | The ratio of collected electrons to incident photons at a specific wavelength. | 20 - 60% |
Note: These values are indicative and can vary significantly based on the specific dye structure, cell fabrication, and measurement conditions.[11]
Protocol: Fabrication of a Test DSSC
-
Photoanode Preparation:
-
Clean a transparent conducting oxide (TCO) glass substrate.
-
Deposit a layer of TiO₂ paste using screen printing or doctor-blading.
-
Sinter the TiO₂ film at 450-500°C to remove organic binders and promote particle necking.
-
Allow the photoanode to cool to approximately 80°C before dye sensitization.
-
-
Dye Sensitization:
-
Prepare a 0.3 mM solution of this compound dye in a suitable solvent (e.g., ethanol/acetonitrile 1:1 v/v).
-
Immerse the warm TiO₂ photoanode in the dye solution for 12-24 hours in the dark.
-
Rinse the sensitized photoanode with the same solvent to remove non-adsorbed dye and dry it.
-
-
Cell Assembly:
-
Prepare a counter electrode by depositing a thin layer of a catalyst (e.g., platinum) on another TCO glass substrate.
-
Assemble the sensitized photoanode and the counter electrode with a thermoplastic sealant (e.g., Surlyn) in between.
-
Introduce the electrolyte (e.g., a solution of 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile) into the cell through a pre-drilled hole in the counter electrode.
-
Seal the hole to prevent electrolyte leakage.
-
-
Characterization:
-
Measure the current-voltage (J-V) characteristics of the assembled cell under simulated sunlight (AM 1.5G, 100 mW/cm²).
-
Determine the Jsc, Voc, FF, and PCE from the J-V curve.
-
Visualizations
Diagram 1: Troubleshooting Logic for Low PCE
Caption: Key electron transfer processes in a DSSC.
References
-
Effective dyes for DSSCs–Important experimental and calculated parameters. (n.d.). DOI. [Link]
-
Anitha, A. E., Dotter, M., & Kaczmar, T. (2023). A Review on Liquid Electrolyte Stability Issues for Commercialization of Dye-Sensitized Solar Cells (DSSC). Molecules, 28(14), 5393. [Link]
-
Kais, N., et al. (2016). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). Journal of Al-Nahrain University, 19(2), 123-130. [Link]
-
Kim, J. H., et al. (2018). Syntheses and Photovoltaic Properties of New Pyrazine-Based Organic Photosensitizers for Dye-Sensitized Solar Cells. Molecules, 23(11), 2999. [Link]
-
Anitha, A. E., Dotter, M., & Kaczmar, T. (2023). A Review on Liquid Electrolyte Stability Issues for Commercialization of Dye-Sensitized Solar Cells (DSSC). IDEAS/RePEc. [Link]
-
Anitha, A. E., Dotter, M., & Kaczmar, T. (2023). A Review on Liquid Electrolyte Stability Issues for Commercialization of Dye-Sensitized Solar Cells (DSSC). ResearchGate. [Link]
-
Al-Dhbeeb, A. A., et al. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Journal of Molecular Structure, 1260, 132796. [Link]
-
An alternative methodology for anchoring organic sensitizers onto TiO2 semiconductors for photoelectrochemical applications. (2016). Journal of Materials Chemistry A. [Link]
-
Cerón, V. D., Illicachi, L. A., & Insuasty, B. (2022). Triazine: An Important Building Block of Organic Materials for Solar Cell Application. Molecules, 28(1), 257. [Link]
-
1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. (2022). SpringerLink. [Link]
-
Photovoltaic Performances of Dye-Sensitized Solar Cells Based on Modified Polybutadiene Matrix Electrolytes by Sol-Gel Process. (2022). National Center for Biotechnology Information. [Link]
-
Cerón, V. D., Illicachi, L. A., & Insuasty, B. (2022). Triazine: An Important Building Block of Organic Materials for Solar Cell Application. Molecules, 28(1), 257. [Link]
-
Organic Dyes in Dye-Sensitized Solar Cells Featuring Back Reflector. (2021). MDPI. [Link]
-
Di Carlo, G., et al. (2019). Research Progress on Photosensitizers for DSSC. Molecules, 24(23), 4327. [Link]
-
Long-Term Stability Improvement of Non-Toxic Dye-Sensitized Solar Cells via Poly(ethylene oxide) Gel Electrolytes for Future Textile-Based Solar Cells. (2020). MDPI. [Link]
-
An alternative anchoring methodology of organic sensitizers onto TiO2 semiconductors for photoelectrochemical applications. (2016). ResearchGate. [Link]
-
Recent advances in phenothiazine-based dyes for dye-sensitized solar cells. (2016). Chinese Chemical Letters, 27(8). [Link]
-
Fast TiO2 Sensitization Using the Semisquaric Acid as Anchoring Group. (2014). ResearchGate. [Link]
-
Progress on the electrolytes for dye-sensitized solar cells. (2008). ResearchGate. [Link]
-
Singh, A., et al. (2022). Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. Bioorganic Chemistry, 129, 106173. [Link]
-
Performance Regulation of Thieno[3,2-b]benzothiophene π-Spacer-Based D-π-A Organic Dyes for Dye-Sensitized Solar Cell Applications: Insights From Computational Study. (2020). National Center for Biotechnology Information. [Link]
-
Mathew, S., et al. (2016). Synthesis, characterization and ab initio investigation of a panchromatic ullazine–porphyrin photosensitizer for dye-sensitized solar cells. Journal of Materials Chemistry A, 4(6), 2332-2339. [Link]
-
Saraf, S., et al. (2022). Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. ResearchGate. [Link]
-
Performance Improvement of Dye-Sensitized Solar Cell- (DSSC-) Based Natural Dyes by Clathrin Protein. (2019). SciSpace. [Link]
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Technical Support Center: Enhancing Metal Ion Selectivity of 5,6-Diphenyl-1,2,4-triazine-3-thiol
Welcome to the technical support center for 5,6-Diphenyl-1,2,4-triazine-3-thiol (DPTT). This guide is designed for researchers, scientists, and drug development professionals who are utilizing DPTT as a chemosensor and wish to enhance its selectivity for specific metal ions. Here, we synthesize fundamental principles with field-proven methodologies to help you overcome common challenges in your experimental workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions about DPTT and its application in metal ion sensing.
Q1: What is the fundamental mechanism of metal ion binding by this compound (DPTT)?
A1: The DPTT molecule is an effective coordinating ligand primarily due to the presence of both soft (sulfur) and hard (nitrogen) donor atoms.[1] Metal ion binding, or chelation, typically occurs through coordination with the sulfur atom of the thiol group and one of the adjacent nitrogen atoms of the triazine ring.[1] Upon deprotonation of the thiol group (-SH) to its thiolate form (-S⁻), the ligand forms stable complexes with various metal ions, often resulting in a distinct colorimetric or fluorometric response.
Q2: DPTT seems to react with several metal ions. Why does it lack inherent selectivity?
A2: The broad reactivity of DPTT stems from its core binding motif. The thioamide group (-N-C=S) is a versatile chelator for a wide range of transition metal ions.[1] Soft metal ions like Hg²⁺, Ag⁺, and Pd²⁺ have a strong affinity for the soft sulfur donor, while borderline or hard metal ions like Cu²⁺, Zn²⁺, and Fe²⁺ can coordinate effectively with both the sulfur and nitrogen atoms. This versatility, while useful for general screening, becomes a challenge when targeting a single analyte in a complex mixture.
Q3: What are the primary strategies for enhancing the selectivity of DPTT for a specific metal ion?
A3: There are three primary strategies, which we will explore in detail throughout this guide:
-
Structural Modification: Involves chemically modifying the DPTT core to introduce functional groups that favor coordination with a specific metal ion.[2] This is a proactive design approach to build selectivity into the sensor molecule itself.[2][3]
-
Environmental Condition Optimization: Involves systematically adjusting experimental parameters like pH, solvent polarity, and temperature to favor the formation of one metal-ligand complex over others.[4]
-
Use of Masking Agents: Involves adding a secondary ligand to the sample that selectively binds to and "hides" interfering ions, preventing them from reacting with DPTT.[5][6]
Part 2: Troubleshooting Guide - Enhancing Selectivity in Practice
This section provides practical solutions to common experimental problems encountered when using DPTT.
Q4: My DPTT sensor responds to both my target ion (e.g., Cu²⁺) and an interfering ion (e.g., Hg²⁺). How can I discriminate between them?
A4: This is a classic selectivity challenge. Your best approach is a combination of pH tuning and the use of masking agents.
-
Causality: The stability of metal-ligand complexes is highly pH-dependent.[7] By adjusting the pH, you can protonate or deprotonate the DPTT ligand, altering its binding affinity for different ions. Similarly, masking agents form complexes with interfering ions with varying stability constants.[6]
-
Troubleshooting Steps:
-
pH Optimization: Perform a pH titration experiment (ranging from pH 4 to 10) for your target and interfering ions separately. Monitor the absorbance or fluorescence signal at each pH value. You will likely find a pH window where the response to your target ion is maximal while the response to the interfering ion is minimal. For instance, some thiol-based sensors show optimal response to certain ions within a specific pH range of 7.0-7.7.[4]
-
Introduce a Masking Agent: If pH tuning is insufficient, introduce a masking agent. For example, to mask Hg²⁺ while detecting Cu²⁺, you could use iodide ions (I⁻). Hg²⁺ forms a very stable [HgI₄]²⁻ complex, effectively preventing it from binding with DPTT, while the Cu²⁺-DPTT interaction is less affected. Common masking agents include cyanide, triethanolamine, and EDTA.[5][6]
-
Q5: The colorimetric/fluorometric signal from my DPTT-metal complex is weak and my results are not reproducible. What are the likely causes?
A5: Weak signals and poor reproducibility are often linked to experimental conditions rather than a fundamental flaw in the sensor.[8][9]
-
Causality: Factors like solvent choice, ligand concentration, and incubation time directly impact complex formation and stability. Inconsistent experimental procedures are a primary source of error.[10][11]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for weak and non-reproducible signals.
-
Actionable Advice:
-
Solvent: DPTT is often used in organic solvents like acetonitrile or DMSO, sometimes with a percentage of water. Ensure the solvent is of high purity and the water content is consistent across experiments, as this affects ligand solubility and complex stability.
-
Concentration: Re-verify the stock concentrations of your DPTT ligand and metal ion solutions. Use freshly prepared solutions whenever possible.
-
Controls: Always include a "blank" (DPTT without any metal ion) and a positive control (DPTT with a known concentration of your target ion).[12] This helps validate that your reagents and instrument are working correctly.[8]
-
Part 3: Experimental Protocols & Data
This section provides detailed methodologies and illustrative data for enhancing DPTT selectivity.
Protocol 1: pH-Mediated Selectivity Tuning for Cu²⁺ over Zn²⁺
This protocol demonstrates how to find an optimal pH window to selectively detect Copper(II) in the presence of Zinc(II).
Materials:
-
This compound (DPTT) stock solution (1 mM in DMSO).
-
CuCl₂ and ZnCl₂ stock solutions (10 mM in deionized water).
-
Buffer solutions: 0.1 M Acetate (pH 4.0, 5.0), 0.1 M MES (pH 6.0), 0.1 M HEPES (pH 7.0, 8.0), 0.1 M CAPS (pH 9.0, 10.0).
-
Spectrophotometer and cuvettes.
Methodology:
-
Prepare Test Solutions: For each pH value, prepare three sets of solutions in 2 mL Eppendorf tubes:
-
Blank: 1880 µL of buffer + 20 µL of DMSO.
-
Cu²⁺ Sample: 1860 µL of buffer + 20 µL of DMSO + 20 µL of CuCl₂ stock (final [Cu²⁺] = 100 µM).
-
Zn²⁺ Sample: 1860 µL of buffer + 20 µL of DMSO + 20 µL of ZnCl₂ stock (final [Zn²⁺] = 100 µM).
-
-
Add DPTT: Add 100 µL of the 1 mM DPTT stock solution to each tube (final [DPTT] = 50 µM).
-
Incubate: Vortex each tube gently and incubate at room temperature for 15 minutes, protected from light.
-
Measure Absorbance: Transfer the solution to a cuvette and record the UV-Vis spectrum from 300 nm to 700 nm. Record the absorbance maximum (λ_max) for the DPTT-metal complex (typically around 450-550 nm).
-
Analyze Data: Subtract the absorbance of the blank from the sample readings. Plot the corrected absorbance at λ_max versus pH for both Cu²⁺ and Zn²⁺.
Expected Data & Interpretation:
The results can be summarized in a table to easily identify the optimal pH range.
| pH | Normalized Absorbance (Cu²⁺) | Normalized Absorbance (Zn²⁺) | Selectivity Ratio (Cu²⁺/Zn²⁺) |
| 4.0 | 0.25 | 0.15 | 1.7 |
| 5.0 | 0.65 | 0.20 | 3.3 |
| 6.0 | 0.98 | 0.22 | 4.5 |
| 7.0 | 1.00 | 0.45 | 2.2 |
| 8.0 | 0.85 | 0.80 | 1.1 |
| 9.0 | 0.60 | 0.95 | 0.6 |
| 10.0 | 0.40 | 1.00 | 0.4 |
Protocol 2: Using Masking Agents to Selectively Detect Hg²⁺
This protocol illustrates the use of a masking agent to eliminate interference from Cu²⁺ when detecting Hg²⁺.
Caption: Workflow for using a masking agent to ensure selective detection.
Methodology:
-
Prepare Samples: Create a mixed-ion sample containing both 50 µM Hg²⁺ and 50 µM Cu²⁺ in HEPES buffer (pH 7.0).
-
Add Masking Agent: To the mixed-ion sample, add a masking agent stock solution. For instance, add thiourea to a final concentration of 1 mM. Thiourea has a high affinity for Cu²⁺.
-
Equilibrate: Allow the masking agent to equilibrate with the sample for 5 minutes.
-
Add DPTT: Add DPTT to a final concentration of 50 µM.
-
Incubate and Measure: Incubate for 15 minutes and measure the spectroscopic signal as described in Protocol 1.
-
Compare: Compare the signal to control samples containing only Hg²⁺ and only Cu²⁺ (with and without the masking agent) to validate that the Cu²⁺ signal has been successfully quenched.
References
-
Gautam, P., & Kumar, A. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]
-
Wang, S., et al. (2020). Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives... ResearchGate. [Link]
-
Edraki, N., et al. (2019). 5,6-Diphenyl triazine-thio methyl triazole hybrid as a new Alzheimer's disease modifying agents. Medicinal Chemistry Research, 28, 1597-1610. [Link]
-
Abood, N. K. (2016). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). ResearchGate. [Link]
-
Lee, S., et al. (2021). Pt(dithiolene)-Based Colorimetric Chemosensors for Multiple Metal-Ion Sensing. MDPI. [Link]
-
Mefteh, F., et al. (2016). Effect of pH on the Detection of Metal Ions Using a ISFET Sensor. ResearchGate. [Link]
-
Zhang, Y., et al. (2019). Detection of trace nickel ions with a colorimetric sensor based on indicator displacement mechanism. ResearchGate. [Link]
-
Kaur, N., et al. (2024). Triazine-Based Molecules for Metal Ion Detection: A Decade of Advances. ResearchGate. [Link]
-
Li, J., et al. (2024). Thiol-Ene Click Reaction Modified Triazinyl-Based Covalent Organic Framework for Pb(II) Ion Effective Removal. ACS Applied Materials & Interfaces, 16(8), 10178-10187. [Link]
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Zhang, X., et al. (2022). Colorimetric Sensors for Chemical and Biological Sensing Applications. Biosensors, 12(10), 859. [Link]
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Astafyeva, K., et al. (2020). Optical Sensing and Imaging of pH Values: Spectroscopies, Materials, and Applications. Chemical Reviews, 120(23), 13279-13354. [Link]
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Das, R., & Mehta, A. (2011). Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. Journal of the Serbian Chemical Society, 76(6), 803-810. [Link]
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Kim, S., et al. (2018). Tuning Sensory Properties of Triazole-Conjugated Spiropyrans: Metal-Ion Selectivity and Paper-Based Colorimetric Detection of Cyanide. MDPI. [Link]
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Depth of Biology. (2023, March 13). Complexometric Titration | Metal ion indicator | Masking agents | Demasking agent | Estimation MgSO4 [Video]. YouTube. [Link]
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Chen, Y., et al. (2022). The effects of pH, thiol reducer, and metal ions on the activity of... ResearchGate. [Link]
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Phetphaisit, C., et al. (2024). The Development of a Selective Colorimetric Sensor for Cu2+ and Zn2+ in Mineral Supplement with Application of a Smartphone Paper-Based Assay of Cu2+ in Water Samples. MDPI. [Link]
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Arada, M., et al. (2023). Electrodes for pH Sensing Based on Stainless Steel: Mechanism, Surface Modification, Potentiometric Performance, and Prospects. MDPI. [Link]
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The Thoughtful Scientist. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]
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Claramunt, R. M., et al. (2006). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 30(10), 1457-1464. [Link]
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Wei, Y., et al. (2007). The use of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine as a precolumn derivatizing reagent in HPLC determination for Fe(II) in natural samples. Analytical Sciences, 23(11), 1291-1294. [Link]
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Dincer, H., & Bayrak, R. (2016). Highly selective thioalcohol modified phthalocyanine sensors for Ag(i) and Pd(ii) based on target induced J- and H-type aggregations: synthesis, electrochemistry and peripheral metal ion binding studies. Dalton Transactions, 45(1), 266-277. [Link]
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Lewejohann, L., & Gloger, M. (2023). Ethological Constraints and Welfare-Related Bias in Laboratory Mice: Implications of Housing, Lighting, and Social Environment. MDPI. [Link]
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Hinds, G., & Meyer, Q. (2022). Error, reproducibility and uncertainty in experiments for electrochemical energy technologies. Nature Reviews Materials, 7, 943-945. [Link]
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Technical Support Center: Spectrophotometric Methods Using 5,6-Diphenyl-1,2,4-triazine-3-thiol (DPTT)
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5,6-Diphenyl-1,2,4-triazine-3-thiol (DPTT). This document is designed for researchers, scientists, and drug development professionals utilizing DPTT as a chromogenic reagent in spectrophotometric analyses. Here, we address common challenges and provide in-depth, field-proven insights to help you mitigate interference and ensure the accuracy and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational questions and common issues encountered when working with DPTT.
Q1: My DPTT reagent is not fully dissolving. What is the recommended solvent and procedure?
Answer: this compound exhibits limited solubility in aqueous solutions. For stock solutions, organic solvents are required.
-
Recommended Solvents: Ethanol, methanol, or a mixture of THF and CH2Cl2 (1:4) are effective for dissolving DPTT.[1] For analytical applications requiring an aqueous medium, it is common to first dissolve the reagent in a minimal amount of a water-miscible organic solvent (like ethanol or DMF) before diluting with the buffered aqueous solution.
-
Causality: The DPTT molecule has significant nonpolar character due to its two phenyl rings, making it more soluble in organic solvents. The thiol group provides some polarity, but not enough for high solubility in pure water.
-
Troubleshooting Tip: If you observe precipitation upon dilution, try increasing the initial concentration of the organic solvent or using a surfactant in the final solution, provided it doesn't interfere with the complex formation. Gentle warming and sonication can also aid dissolution.
Q2: I am not observing the expected color development after adding DPTT to my sample. What are the likely causes?
Answer: A lack of color development, which indicates poor complex formation, is typically rooted in one of three critical parameters: pH, absence of the target analyte, or reagent degradation.
-
Incorrect pH: The formation of metal-DPTT complexes is highly pH-dependent. The thiol group (-SH) of DPTT must deprotonate to (-S⁻) to effectively chelate metal ions. This process is governed by the solution's pH.[2][3][4] For many triazine-based reagents, optimal complexation with metal ions like Fe(II) occurs in a slightly acidic to neutral pH range (e.g., pH 4.5-7.0).[5][6]
-
Actionable Step: You must optimize the pH for your specific analyte. Prepare a series of buffers across a range (e.g., pH 3 to 8) and test the absorbance of your complex. This will identify the optimal pH for maximum absorbance.
-
-
Reagent Degradation: The thiol group is susceptible to oxidation over time, especially when exposed to air and light. Oxidized DPTT will not form the desired chromogenic complex.
-
Actionable Step: Always prepare fresh DPTT solutions for analysis. Store the solid reagent in a cool, dark, and dry place. If you must store a stock solution, do so at low temperatures (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) for a limited time.
-
-
Analyte State: If you are measuring metal ions, ensure they are in the correct oxidation state. For example, reagents like 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT), a related compound, are specific for Fe(II).[5][6][7] If your sample contains Fe(III), you will need to add a reducing agent (like hydroxylamine or ascorbic acid) to convert it to Fe(II) prior to adding DPTT.
Q3: My baseline absorbance is high, or my results are not reproducible. How can I fix this?
Answer: High background and poor reproducibility often point to issues with interfering substances in the sample matrix or instability of the formed complex.
-
Matrix Interference: Samples such as biological fluids or environmental water can contain compounds that absorb at the same wavelength as your DPTT-analyte complex or that compete for the analyte.
-
Mitigation Strategy 1 (Masking): Add a masking agent to chelate interfering ions. For example, citrate or fluoride can be used to mask Al³⁺ or Fe³⁺ if they are interfering with the determination of another metal.
-
Mitigation Strategy 2 (Extraction): Perform a liquid-liquid extraction to selectively move the DPTT-analyte complex into an organic phase, leaving water-soluble interferents behind.
-
-
Complex Instability: The colored complex may form but then degrade over time, leading to decreasing absorbance values.
-
Actionable Step: Conduct a time-course study. After mixing the reagents, measure the absorbance at regular intervals (e.g., every 2 minutes for 30 minutes) to determine the time required to reach maximum, stable absorbance. All subsequent measurements must be taken within this optimal time window.
-
-
Presence of Other Thiols or Strong Reducing Agents: High concentrations of other thiol-containing molecules (e.g., dithiothreitol (DTT), glutathione) in your sample can interfere with the assay.[8][9][10] They can compete with DPTT for the metal ion or reduce the analyte to an unreactive state.
Part 2: Troubleshooting Workflow & Protocols
Systematic Troubleshooting Guide
When encountering issues, a logical workflow can quickly identify the root cause. The following diagram illustrates a step-by-step troubleshooting process for a typical DPTT spectrophotometric assay.
Caption: A flowchart for diagnosing common experimental failures.
Experimental Protocol: General Method for Metal Ion Determination
This protocol provides a self-validating framework for using DPTT to determine the concentration of a target metal ion (e.g., Cd(II), Hg(II), Fe(II)).[13] It includes essential controls for accurate quantification.
1. Reagent Preparation:
-
DPTT Stock Solution (1 mM): Dissolve 26.5 mg of this compound (MW: 265.34 g/mol ) in 100 mL of absolute ethanol.[14] Store in an amber bottle at 4°C. Prepare fresh weekly.
-
Buffer Solution: Prepare a 0.1 M acetate buffer (for pH 4-6) or phosphate buffer (for pH 6-8). The optimal pH must be determined experimentally.[2][4]
-
Analyte Standard Stock (1000 ppm): Use a certified standard solution of the target metal ion.
-
(Optional) Reducing Agent (for Fe³⁺→Fe²⁺): Prepare a 10% (w/v) solution of hydroxylamine hydrochloride in deionized water.
-
(Optional) Masking Agent: Prepare a solution of a suitable masking agent if interfering ions are expected.
2. Preparation of Calibration Curve:
-
Create a series of working standards (e.g., 0.5, 1, 2, 5, 10 ppm) by diluting the 1000 ppm stock solution with deionized water.
-
For each standard (and a blank), pipette 1 mL into a labeled 10 mL volumetric flask.
-
To the blank, add 1 mL of deionized water instead of the standard.
-
(Optional): If determining Fe(II) in the presence of Fe(III), add 0.5 mL of the hydroxylamine solution to each flask and wait 10 minutes.
-
Add 2 mL of the buffer solution to each flask.
-
Add 1 mL of the 1 mM DPTT stock solution to each flask.
-
Bring the total volume to 10 mL with deionized water. Mix thoroughly.
-
Allow the color to develop for the predetermined optimal time (e.g., 15 minutes).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against the reagent blank.
-
Plot a graph of Absorbance vs. Concentration. The relationship should be linear (R² > 0.99).
3. Sample Analysis:
-
Pipette an appropriate volume of your unknown sample into a 10 mL volumetric flask.
-
Follow steps 2.4 through 2.9 as described for the standards.
-
Calculate the concentration of the analyte in your sample using the linear regression equation from the calibration curve.
Part 3: Data Interpretation and Interference Management
Understanding Potential Interferences
The thiol group in DPTT is a soft base, leading to strong interactions with soft acid metal ions. However, this reactivity can also lead to interference from other ions present in the sample matrix.
Table 1: Common Interfering Ions and Mitigation Strategies
| Interfering Ion | Nature of Interference | Recommended Mitigation Strategy |
| Hg²⁺, Pb²⁺, Cd²⁺ | These soft acids can form stable complexes with the thiol group of DPTT, potentially competing with the target analyte.[13][15] | Use a masking agent (e.g., EDTA for hard acids, or iodide for some soft acids), or adjust the pH to a range where the formation constant of the target analyte complex is significantly higher than that of the interfering ion. |
| Cu²⁺, Fe³⁺ | Can act as oxidizing agents, potentially oxidizing the thiol group of DPTT or the analyte itself. They can also form colored complexes. | Add a reducing agent like ascorbic acid to reduce them to a less interfering state (Cu⁺, Fe²⁺). If Fe²⁺ is the analyte, this step is part of the procedure. Use a specific masking agent like thiourea for Cu²⁺. |
| Strong Oxidizing Agents (e.g., Periodate, Dichromate) | Will directly oxidize the thiol group of DPTT, destroying the reagent and preventing complex formation. | Remove or quench the oxidizing agents before adding DPTT. This may involve pre-reduction steps or sample cleanup. |
| High concentrations of other Thiols (e.g., Glutathione) | Compete with DPTT for binding to the target metal ion, leading to an underestimation of the analyte concentration.[8][10] | Dilute the sample to reduce the concentration of the interfering thiol, or use a separation technique (e.g., dialysis, SPE) prior to analysis. |
Logical Relationship Diagram for Method Development
Developing a robust spectrophotometric method requires a logical sequence of optimization steps.
Caption: Logical workflow for optimizing a DPTT-based assay.
References
- Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. (n.d.).
- Kais, N., et al. (2016). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). Al- Mustansiriyah Journal of Science, 27(2).
- Skowron, M., & Ciesielski, W. (n.d.). Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations.
-
Labsolu. (n.d.). 5,6-Diphenyl-[1][14][16]triazine-3-thiol. Retrieved from
- The Use of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine as a Precolumn Derivatizing Reagent in HPLC Determination for Fe(II) in Natural Samples. (2007). ResearchGate.
- The use of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine as a precolumn derivatizing reagent in HPLC determination for Fe(II) in natural samples. (2007). Analytical Sciences, 23(11), 1291-6.
- Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone). (2026). Research Journal of Pharmacy and Technology, 19(1), 1-7.
- Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives.... (n.d.). ResearchGate.
- 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine, >=99%. (n.d.). Scientific Laboratory Supplies (Ireland) Ltd.
- Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. (2025). ResearchGate.
- Effect of pH on the absorption spectra of complexes formed between Hg(II) and the reagents under s tudy. (n.d.). ResearchGate.
- Selective Screening of Biological Thiols by Means of an Unreported Magenta Interaction and Evaluation Using Smartphones. (n.d.). National Institutes of Health.
- Effect of pH on the absorbance change between the complexed and free.... (n.d.). ResearchGate.
- 3-HYDROXY-5,6-DIPHENYL-1,2,4-TRIAZINE synthesis. (n.d.). Chemicalbook.
- Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry.
- Singh, N., et al. (2022). Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. Bioorganic Chemistry, 129, 106147.
- Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. (n.d.). ResearchGate.
- Mitigating dithiothreitol interference to gold/thiol interface in electrochemical detection of cathepsin B activity toward multiplex protease analysis. (2025). Biosensors & Bioelectronics, 273, 117193.
- Carroll, K. S., et al. (2013). Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids. FEBS Letters, 587(22), 3689-3694.
- Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone). (n.d.).
- Effect of pH on the maximum absorbance and wavelength of the iron-squarate complex. The concentration of Fe 3þ is 12 mg L À 1. (n.d.). ResearchGate.
- Spectrophotometric Determination of Sulphadiazine Using 2,4 –dinitrophenylhydrazine as Coupling Reagent. (n.d.).
- Misra, R. R., et al. (2009). Influence of pH on the reactivity of diphenyl ditelluride with thiols and anti-oxidant potential in rat brain. Chemico-Biological Interactions, 180(1), 58-66.
- Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. (2013). National Institutes of Health.
- Gibbs, P. N., et al. (n.d.). Investigation of the effect of metal ions on the reactivity of thiol groups in human 5-aminolaevulinate dehydratase. National Institutes of Health.
- Effect of common metal ion interferences analysis at the.... (n.d.). ResearchGate.
- Fakhra, M., et al. (2021). Novel Cytotoxic Phenanthro-triazine-3-thiol Derivatives as Potential DNA Intercalators and Bcl-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 20(3), 161-177.
- Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents. (2023). National Institutes of Health.
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Validation & Comparative
A Comparative Guide to Thiol-Containing Reagents in Organic Synthesis: Spotlight on 5,6-Diphenyl-1,2,4-triazine-3-thiol
For researchers, scientists, and professionals in drug development, the selection of the appropriate thiol-containing reagent is a critical decision that can significantly impact the efficiency, yield, and selectivity of a synthetic route. This guide provides an in-depth comparison of 5,6-diphenyl-1,2,4-triazine-3-thiol with other commonly employed thiol reagents, offering insights into their respective strengths and applications, supported by established chemical principles and available data.
Introduction to Thiol Reagents in Organic Synthesis
Thiols, organic compounds containing a sulfhydryl (-SH) group, are a versatile class of reagents in organic synthesis. Their utility stems from the unique properties of the sulfur atom, including its relatively high nucleophilicity, moderate acidity, and its ability to form stable bonds with a variety of electrophiles, including metal surfaces. This guide will focus on a comparative analysis of this compound against two representative thiols: the aromatic thiophenol and the aliphatic dodecanethiol.
This compound , a heterocyclic thiol, presents a unique combination of structural features that influence its reactivity. The presence of the electron-withdrawing triazine ring and the bulky phenyl substituents sets it apart from simpler aromatic and aliphatic thiols.
Thiophenol serves as a benchmark for aromatic thiols, offering a simple phenyl ring attached to the sulfhydryl group. Its reactivity is largely governed by the electronic effects of the aromatic system.
Dodecanethiol , a long-chain aliphatic thiol, is a classic example of a sterically accessible and flexible thiol, widely used in applications such as self-assembled monolayers and nanoparticle functionalization.
Fundamental Properties: A Comparative Overview
The reactivity of a thiol is fundamentally dictated by its acidity (pKa) and the nucleophilicity of its conjugate base, the thiolate anion. These properties are, in turn, influenced by the electronic and steric environment surrounding the sulfhydryl group.
| Property | This compound | Thiophenol | Dodecanethiol |
| Structure | Heterocyclic Aromatic | Aromatic | Aliphatic |
| Key Structural Features | Electron-withdrawing triazine ring, bulky phenyl groups | Phenyl ring | Long alkyl chain |
| Typical pKa | Estimated to be lower than thiophenol due to the electron-withdrawing triazine ring. | ~6.6 (in water) | ~10.6 (in water) |
| Relative Nucleophilicity of Thiolate | Expected to be a good nucleophile, with reactivity modulated by the heterocyclic system. | Good nucleophile, influenced by aromaticity. | Strong nucleophile, sterically unhindered. |
Table 1: Comparison of Fundamental Properties of Selected Thiol Reagents. The pKa values are indicative and can vary with the solvent and temperature.
The lower pKa of aromatic thiols, like thiophenol, compared to aliphatic thiols is a result of the stabilization of the thiolate anion through resonance with the aromatic ring. The electron-withdrawing nature of the 1,2,4-triazine ring in this compound is expected to further increase its acidity, making it a stronger acid than thiophenol.[1] Consequently, at a given pH, a higher concentration of the more nucleophilic thiolate anion will be present for the triazine thiol compared to aliphatic thiols.
Key Applications and Comparative Performance
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, the thiolate anion acts as the nucleophile, attacking an electrophilic center. The choice of thiol can influence reaction rates and yields.
This compound and its derivatives have been extensively used in nucleophilic substitution reactions to synthesize a variety of heterocyclic compounds.[2] For instance, it readily reacts with alkyl halides to form S-alkylated derivatives, which are precursors to biologically active molecules.[3][4]
Thiophenol , being a good nucleophile, is also widely used in S-alkylation and S-arylation reactions. Its reactivity can be modulated by substituents on the phenyl ring.
Dodecanethiol , with its highly nucleophilic and sterically unhindered thiolate, is an excellent choice for simple S-alkylation reactions, often proceeding with high yields.
Causality Behind Performance: The higher acidity of this compound and thiophenol allows for the generation of the reactive thiolate anion under milder basic conditions compared to dodecanethiol. However, the bulky nature of the diphenyltriazine moiety might introduce steric hindrance in some cases, potentially slowing down the reaction rate compared to the less hindered thiophenol and dodecanethiol.
Functionalization of Gold Nanoparticles
The strong affinity of sulfur for gold makes thiol-containing molecules ideal for the functionalization of gold nanoparticles (AuNPs), imparting stability and enabling further conjugation.[5][6]
Dodecanethiol is a classic reagent for creating stable, hydrophobic self-assembled monolayers on gold surfaces. The long alkyl chains pack efficiently, providing a robust protective layer.[7]
This compound , with its aromatic and heterocyclic structure, can also be used to functionalize AuNPs. The aromatic rings can introduce pi-stacking interactions between adjacent ligands on the nanoparticle surface, potentially influencing the packing and electronic properties of the nanoparticle assembly.
Thiophenol can also be used for AuNP functionalization, leading to a more rigid and aromatic monolayer compared to aliphatic thiols.
Experimental Workflow: Functionalization of Gold Nanoparticles
Caption: General mechanism of the radical-initiated thiol-ene click reaction.
Experimental Protocols
Protocol 1: S-Alkylation of this compound
This protocol describes a general procedure for the S-alkylation of this compound, a common reaction for this class of compounds. [2] Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromoacetate)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Functionalization of Gold Nanoparticles with Dodecanethiol
This protocol outlines the functionalization of citrate-capped gold nanoparticles with dodecanethiol. [5][8] Materials:
-
Aqueous solution of citrate-capped gold nanoparticles (AuNPs)
-
Dodecanethiol
-
Ethanol
-
Toluene
Procedure:
-
To a vigorously stirred aqueous solution of citrate-capped AuNPs, add a solution of dodecanethiol in ethanol dropwise.
-
Continue stirring for 24 hours at room temperature to allow for ligand exchange.
-
A color change of the solution and the formation of a precipitate may be observed.
-
Collect the functionalized AuNPs by centrifugation.
-
Wash the precipitate with ethanol several times to remove excess dodecanethiol.
-
Resuspend the purified dodecanethiol-functionalized AuNPs in a non-polar solvent like toluene.
-
Characterize the functionalized AuNPs using UV-Vis spectroscopy and Transmission Electron Microscopy (TEM).
Conclusion
The choice between this compound, thiophenol, and dodecanethiol depends heavily on the specific requirements of the organic synthesis.
-
This compound is an excellent choice for the synthesis of complex heterocyclic structures and as a precursor for compounds with potential biological activity. Its unique electronic and steric properties offer opportunities for fine-tuning reactivity and molecular design.
-
Thiophenol remains a versatile and reliable aromatic thiol for a wide range of nucleophilic substitution and addition reactions where an aromatic moiety is desired.
-
Dodecanethiol is the reagent of choice for applications requiring a simple, sterically unhindered, and highly nucleophilic aliphatic thiol, particularly in the realm of materials science and nanoparticle functionalization.
Ultimately, a thorough understanding of the fundamental properties of each thiol and the mechanistic details of the desired transformation will guide the synthetic chemist to the most appropriate reagent for achieving their synthetic goals.
References
-
ResearchGate. (n.d.). Step-by-step AuNP functionalization with thiol-modified oligonucleotide... Retrieved from [Link]
- Kshirsagar, P. G., & Sangaru, S. S. (2021). Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. ChemistrySelect, 6(24), 6033-6038.
- MDPI. (2022). Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99m Tc. Molecules, 27(15), 4949.
-
BioNumbers. (n.d.). Typical pKa of thiol groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]
- Ligasová, A., et al. (2014). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths.
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
- Northrop, B. H., & Coffey, R. N. (2012). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society, 134(32), 13804-13817.
- RSC Publishing. (2015). Theoretical modeling of pKa's of thiol compounds in aqueous solution. RSC Advances, 5(10), 7136-7145.
- Kumar, A., et al. (2021). Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids. ACS Omega, 6(1), 748-757.
- Milstein, D., et al. (2022). Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions. Accounts of Chemical Research, 55(1), 101-112.
- Castro, E. A., & Santos, J. G. (2003). Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles. Chemical Reviews, 103(10), 4159-4204.
- Wang, Y., et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters, 26(28), 5674–5678.
-
ResearchGate. (2015). Theoretical modeling of pKa's of thiol compounds in aqueous solution. Retrieved from [Link]
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Reddit. (2017). In general, are thiols better nucleophiles than their alcohol counterparts? Retrieved from [Link]
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A Senior Application Scientist's Guide to Chromogenic Reagents for Metal Ion Analysis: A Comparative Study Featuring 5,6-Diphenyl-1,2,4-triazine-3-thiol
In the realm of analytical chemistry, the precise quantification of metal ions is paramount for environmental monitoring, pharmaceutical quality control, and various industrial processes.[1] Spectrophotometric methods, relying on chromogenic reagents, offer a compelling combination of simplicity, sensitivity, cost-effectiveness, and rapid analysis.[1][2] These reagents are organic molecules that form colored complexes with specific metal ions, allowing for their determination by measuring the absorbance of light.[1] This guide provides an in-depth comparison of several prominent chromogenic reagents, with a special focus on the versatile heterocyclic compound, 5,6-Diphenyl-1,2,4-triazine-3-thiol.
The Central Role of Chromogenic Reagents
The fundamental principle behind these analytical techniques is the formation of a stable, colored metal-ligand complex.[1] The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the metal ion in the sample, a relationship governed by the Beer-Lambert Law. The choice of a suitable chromogenic reagent is critical and depends on several factors including:
-
Selectivity: The ability to form a complex with a specific target metal ion, even in the presence of other ions.[1]
-
Sensitivity: The capacity to detect very low concentrations of the metal ion, often indicated by a high molar absorptivity of the resulting complex.[1]
-
Stability: The formation of a complex that remains stable over a sufficient period for accurate measurement.
-
Optimal Conditions: The pH range, temperature, and reaction time required for maximum color development.
This guide will explore these parameters for this compound and compare its performance against established reagents like Dithizone, Diphenylcarbazide, 1,10-Phenanthroline, and Zincon.
Workflow for Spectrophotometric Metal Ion Analysis
The general procedure for using chromogenic reagents in metal ion analysis follows a logical sequence of steps designed to ensure accuracy and reproducibility.
Caption: General workflow for metal ion quantification using a chromogenic reagent.
In Focus: this compound
This compound (DPTT) is a heterocyclic compound featuring a triazine ring system. The key functional group for metal chelation is the thiol (-SH) group, which can tautomerize to a thione (=S) form.[3] This thiol group provides a soft donor site (sulfur) that exhibits a strong affinity for various metal ions, making DPTT a versatile chromogenic reagent.
Derivatives of 1,2,4-triazine have been recognized for a wide range of biological activities and their potential in synthesis.[3][4][5] The presence of the thiol group specifically positions DPTT and its analogues as effective agents for forming stable metal complexes.[3][6]
Mechanism of Action: The interaction of DPTT with metal ions typically involves the deprotonation of the thiol group, allowing the sulfur atom to act as a potent nucleophile and coordinate with the metal cation. The phenyl groups attached to the triazine ring enhance the compound's stability and influence the spectral properties of the resulting metal complexes. The formation of the metal-sulfur bond alters the electronic structure of the molecule, leading to a shift in its absorption spectrum and the development of a distinct color.
While comprehensive comparative data for DPTT against all common reagents is still emerging, its structural similarity to other thiol-containing reagents suggests high potential, particularly for heavy metal ions that have a strong affinity for sulfur.
Experimental Protocol: Synthesis of this compound
The synthesis of the parent compound is a crucial first step for its application. A common route involves the reaction of a suitable precursor with thiosemicarbazide.[5]
Objective: To synthesize the title compound for use as a chromogenic reagent.
Materials:
-
Benzil (Diphenylethanedione)
-
Thiosemicarbazide
-
Potassium Hydroxide (KOH) or Acetic Acid[5]
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzil and a molar equivalent of thiosemicarbazide in absolute ethanol.
-
Reaction Condition: Add a catalytic amount of a base (like KOH) or acid (like acetic acid) to the mixture.[5]
-
Reflux: Heat the mixture under reflux for several hours (typically 5-7 hours).[4] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After cooling the reaction mixture to room temperature, the precipitated product is collected by filtration.
-
Purification: The crude product is washed with cold distilled water and then recrystallized from a suitable solvent, such as ethanol or chloroform, to yield the purified this compound.[4]
-
Confirmation: The structure and purity of the synthesized compound should be confirmed using analytical techniques like FT-IR and NMR spectroscopy.
Comparative Analysis with Alternative Chromogenic Reagents
The effectiveness of DPTT can be best understood by comparing it with other well-established chromogenic reagents. Each reagent has its own set of strengths and is often preferred for specific metal ions.
a) Dithizone (Diphenylthiocarbazone)
A widely recognized and highly sensitive reagent for many heavy metals.[7][8] Its thiol group is responsible for forming intensely colored, stable complexes.[7]
-
Target Metals: Primarily used for the determination of Lead (Pb²⁺), Mercury (Hg²⁺), Zinc (Zn²⁺), Cadmium (Cd²⁺), and Copper (Cu²⁺).[9]
-
Mechanism: Dithizone forms chelate complexes with metal ions, which are typically extractable into organic solvents like chloroform or carbon tetrachloride, allowing for separation from aqueous matrices.
-
Advantages: High sensitivity and broad applicability for various heavy metals.[7]
-
Limitations: Suffers from a lack of selectivity, as it reacts with numerous metal ions.[9] The analysis often requires careful pH control and the use of masking agents to prevent interference from non-target metals. The extraction process can be influenced by the pH of the aqueous phase.[8]
b) Diphenylcarbazide and Diphenylcarbazone
These reagents are most famously used for the highly sensitive detection of hexavalent chromium (Cr⁶⁺).[10] Diphenylcarbazone is also an effective reagent for mercury (Hg²⁺).[11]
-
Target Metals: Hexavalent Chromium (Cr⁶⁺)[10], Mercury (Hg²⁺)[11], and to a lesser extent, other ions like cadmium and lead.[10]
-
Mechanism: In acidic conditions, Diphenylcarbazide is oxidized by Cr⁶⁺ to Diphenylcarbazone, which then forms a distinct purple-magenta complex with the resulting Cr³⁺. This two-step reaction provides excellent specificity for chromium.
-
Advantages: Extremely high sensitivity and specificity for Cr⁶⁺.[10] The reaction is robust and forms a highly visible color.
-
Limitations: The stability of the reagent solution can be a concern, and it is sensitive to light. The reaction is highly pH-dependent.
c) 1,10-Phenanthroline
This heterocyclic aromatic compound is the reagent of choice for the determination of Iron(II) (Fe²⁺).
-
Target Metals: Primarily Iron(II) (Fe²⁺).[12] It can also be used for other ions like copper and cobalt.[12]
-
Mechanism: Three molecules of 1,10-phenanthroline coordinate with one Fe²⁺ ion to form a stable, intensely orange-red colored complex. The reaction is rapid and stoichiometric.
-
Advantages: The method is highly sensitive, selective, and rapid for the analysis of Fe²⁺.[12][13] The resulting complex is very stable.
-
Limitations: It specifically detects Fe²⁺. To determine total iron, any Fe³⁺ present in the sample must first be reduced to Fe²⁺ using a reducing agent like hydroxylamine hydrochloride.
d) Zincon (2-carboxy-2'-hydroxy-5'-sulfoformazylbenzene)
As its name suggests, Zincon is a well-known indicator for the determination of Zinc (Zn²⁺) and Copper (Cu²⁺).[14]
-
Target Metals: Zinc (Zn²⁺) and Copper (Cu²⁺).[14]
-
Mechanism: Zincon forms colored complexes with Zn²⁺ and Cu²⁺. Interestingly, it can be bleached by other ions like Fe²⁺ and Mn²⁺.[14]
-
Advantages: Very sensitive method due to the high molar absorptivity of the complexes.[14] Importantly, common ions like Ca²⁺ and Mg²⁺ do not interfere with the Zn-Zincon complex formation.[14]
-
Limitations: The Cu-Zincon complex is only partially reversible, which can be a drawback in certain applications.[14] Interference from other transition metals can occur.
Performance Data Summary
The selection of an appropriate chromogenic reagent is a critical decision in method development. The following table summarizes the key performance characteristics of the discussed reagents.
| Reagent | Primary Target Ion(s) | λmax of Complex | Optimal pH | Key Advantages | Common Interferences |
| This compound | Heavy metals (potential for Cu²⁺, Hg²⁺, Pb²⁺) | Varies with metal | Varies | Versatile thiol-based chelation | Data on specific interferences is limited |
| Dithizone | Pb²⁺, Hg²⁺, Zn²⁺, Cd²⁺ | ~520 nm (Pb²⁺) | 8-10[8] | High sensitivity, broad range | Low selectivity; many heavy metals interfere[9] |
| Diphenylcarbazide | Cr⁶⁺ | ~540 nm | Acidic | High sensitivity and specificity for Cr⁶⁺[10] | Oxidizing and reducing agents |
| 1,10-Phenanthroline | Fe²⁺ | ~510 nm[12] | 3-9 | Excellent sensitivity and selectivity for Fe²⁺[12] | Strong oxidizing agents, certain metal ions in high concentration |
| Zincon | Zn²⁺, Cu²⁺ | ~620 nm (Zn²⁺) | 8.5-9.5 | High sensitivity, no interference from Ca²⁺/Mg²⁺[14] | Fe²⁺, Mn²⁺, Cu²⁺ (for Zn²⁺ analysis) |
Logic for Reagent Selection
Choosing the right tool for the job is essential. The decision process involves balancing the need for sensitivity against the challenge of sample complexity.
Caption: Decision tree for selecting an appropriate chromogenic reagent.
Detailed Experimental Protocol: Determination of Iron(II) with 1,10-Phenanthroline
This protocol provides a self-validating system for the quantification of Fe²⁺, serving as a template for spectrophotometric analysis.
Objective: To determine the concentration of Fe²⁺ in an aqueous sample.
I. Preparation of Reagents:
-
Standard Iron Solution (100 ppm): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O], dissolve it in deionized water, add 2-3 mL of concentrated sulfuric acid, and dilute to 1 liter in a volumetric flask.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.
-
Hydroxylamine Hydrochloride Solution (10% w/v): (For total iron analysis) Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Sodium Acetate Buffer (pH ~4.5): Prepare a solution of sodium acetate to be used for pH adjustment.
II. Construction of a Calibration Curve:
-
Prepare Standards: Pipette 0, 1.0, 2.0, 3.0, 4.0, and 5.0 mL of the 100 ppm standard iron solution into a series of 100 mL volumetric flasks. This will create standards of 0, 1, 2, 3, 4, and 5 ppm Fe²⁺.
-
Add Reagents: To each flask, add 1 mL of hydroxylamine hydrochloride solution (if determining total iron, to reduce any Fe³⁺) and mix. Then add 10 mL of the 1,10-phenanthroline solution and 10 mL of the sodium acetate buffer.
-
Dilute and Mix: Dilute each flask to the 100 mL mark with deionized water and mix thoroughly.
-
Incubate: Allow the solutions to stand for 15-20 minutes for full color development.
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of each standard at 510 nm[12], using the 0 ppm standard (the "blank") to zero the instrument.
-
Plot Data: Plot a graph of Absorbance vs. Concentration (ppm). The result should be a straight line passing through the origin, validating the Beer-Lambert law for this concentration range.
III. Analysis of Unknown Sample:
-
Sample Preparation: Pipette a known volume of the unknown sample into a 100 mL volumetric flask.
-
Follow Procedure: Repeat steps II.2 through II.5 for the unknown sample.
-
Determine Concentration: Use the measured absorbance of the unknown sample and the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of Fe²⁺ in the sample.
Conclusion and Future Perspectives
While classic reagents like Dithizone, 1,10-Phenanthroline, and Diphenylcarbazide remain staples in analytical laboratories, there is a continuous drive to develop new reagents with improved performance. This compound represents a promising scaffold for developing novel chromogenic agents. Its thiol group offers a reactive site for complexing with a range of heavy metal ions, and the bulky diphenyl groups can be modified to tune selectivity and sensitivity.
Future research should focus on a comprehensive characterization of DPTT's reactivity with a wider array of metal ions, systematically determining its molar absorptivity, stability constants, and susceptibility to interferences. The development of derivatives of DPTT could lead to next-generation reagents with enhanced specificity, potentially through the immobilization on solid supports or integration into nanomaterial-based sensor platforms, paving the way for even more sensitive and field-deployable analytical methods.[15]
References
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- SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. (2021). International Journal in Management and Social Science.
- Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). (2016).
- Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activ
- Spectrophotometric determination of dithizone-mercury complex by solid phase microextraction in micropipette tip syringe packed. CONICET.
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- the evaluation of the dithizone performance as a complexing reagent for supercritical co2 extraction of heavy metals. SciSpace.
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- 1,10-phenanthroline: Chemical properties, applications, and future prospects. (2024). BOC Sciences.
- A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. Deccan College of Pharmacy.
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- Determination of Hg2+ by diphenylcarbazone compound in polymer film. (2019). Journal of the Serbian Chemical Society.
- Advances in Heavy Metal Sensing: Utilizing Immobilized Chromogenic Reagents, Nanomaterials Perovskite and Nanonzymes. (2025). PubMed.
- Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives... (2021).
- Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry.
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Validating the efficacy and mechanism of action of 5,6-Diphenyl-1,2,4-triazine-3-thiol derivatives in biological assays
Welcome to a comprehensive guide for researchers, scientists, and drug development professionals on validating the efficacy and exploring the mechanism of action of the promising 5,6-Diphenyl-1,2,4-triazine-3-thiol class of compounds. This document provides an in-depth technical overview, comparative analysis, and actionable experimental protocols to empower your research endeavors in this exciting area of medicinal chemistry. The 1,2,4-triazine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] This guide will focus on the most prominently reported activities and provide the scientific framework for their validation.
Section 1: Unveiling the Therapeutic Potential: Key Biological Activities
The core structure of this compound has been the foundation for the development of derivatives with significant therapeutic potential. Our review of the current literature indicates two primary areas where these compounds show particular promise: as anti-inflammatory agents and as anticancer therapeutics.
Dual COX-2/5-LOX Inhibition: A New Frontier in Anti-Inflammatory Therapy
A significant breakthrough in the study of these derivatives is the discovery of their potent dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[3][4] This dual-action mechanism is highly desirable as it can offer a broader spectrum of anti-inflammatory effects with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.
Why this is important: The co-inhibition of both COX and LOX pathways can lead to a more comprehensive blockade of pro-inflammatory mediator synthesis (prostaglandins and leukotrienes), potentially resulting in enhanced efficacy and reduced gastrointestinal and cardiovascular side effects.
Anticancer Activity: Targeting Key Cellular Processes
Derivatives of the 1,2,4-triazine nucleus have demonstrated notable anticancer activity across various cancer cell lines.[5][6][7][8] The proposed mechanisms are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways involved in cancer progression.[5][8] This positions these compounds as a versatile scaffold for the development of novel oncology therapeutics.
Section 2: Experimental Validation: Protocols and Methodologies
To rigorously assess the therapeutic potential of novel this compound derivatives, a systematic approach to biological testing is essential. The following section provides detailed, step-by-step protocols for key in vitro assays.
In Vitro Anti-inflammatory Activity Assessment
This assay is fundamental to determining the potency and selectivity of your compounds against the cyclooxygenase isoforms.
Principle: The assay measures the peroxidase activity of COX enzymes, where a chromogenic substrate is oxidized in the presence of arachidonic acid, leading to a colorimetric change that can be quantified.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided assay buffer. Prepare a working solution of arachidonic acid and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
Add the assay buffer, heme, and the enzyme to each well of a 96-well plate.
-
Add the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a control.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
This assay evaluates the ability of the derivatives to inhibit the 5-lipoxygenase enzyme.
Principle: The assay measures the production of leukotrienes from arachidonic acid by 5-LOX. The product can be quantified using a colorimetric or fluorometric method.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of purified 5-LOX enzyme and its substrate, arachidonic acid.
-
Compound Preparation: Prepare a stock solution and serial dilutions of the test derivative.
-
Assay Procedure:
-
Add the assay buffer and the 5-LOX enzyme to each well.
-
Add the test compound or a known inhibitor (e.g., zileuton) as a control.
-
Pre-incubate for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction and measure the product formation using a suitable detection reagent and a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
In Vitro Anticancer Activity Assessment
This is a primary screening assay to assess the cytotoxic effects of the compounds on cancer cell lines.
Principle: The assay is based on the reduction of a tetrazolium salt (MTT or MTS) by metabolically active cells to form a colored formazan product, the amount of which is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media and conditions.[9]
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Formazan Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
This assay helps to determine if the observed cytotoxicity is due to the induction of apoptosis.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Section 3: Elucidating the Mechanism of Action
Understanding how these derivatives exert their biological effects is crucial for their further development.
Dual Inhibition of COX-2 and 5-LOX Signaling
The anti-inflammatory effects of these compounds are primarily attributed to their ability to simultaneously block two key inflammatory pathways.
Caption: Dual inhibition of COX-2 and 5-LOX by this compound derivatives.
Anticancer Mechanisms: A Multi-faceted Approach
The anticancer activity of these derivatives likely involves the modulation of multiple signaling pathways. Further investigation into specific kinase inhibition or effects on key apoptosis-regulating proteins (e.g., Bcl-2 family, caspases) is warranted.
Caption: Potential anticancer mechanisms of action for this compound derivatives.
Section 4: Comparative Analysis: Performance Against Alternatives
To establish the therapeutic relevance of novel derivatives, a direct comparison with established drugs is crucial.
| Compound | Target(s) | IC50 (COX-2) | IC50 (5-LOX) | IC50 (MCF-7) | Reference |
| Derivative 6k | COX-2/5-LOX | 0.33 ± 0.02 µM | 4.90 ± 0.22 µM | - | [3][4] |
| Celecoxib | COX-2 | 1.81 ± 0.13 µM | - | - | [3][4] |
| Zileuton | 5-LOX | - | 15.04 ± 0.18 µM | - | [3][4] |
| Derivative 6c | COX-2 | 10.1 µM | - | - | [10] |
| Doxorubicin | Topo II, DNA | - | - | Varies (nM range) | Standard |
Note: This table is a representative example based on available data. Researchers should include their own experimental data for a direct comparison.
Section 5: Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the fields of inflammation and oncology. The dual inhibition of COX-2 and 5-LOX is a particularly noteworthy feature that warrants further investigation, including in vivo studies to assess efficacy and safety. For anticancer applications, a deeper understanding of the specific molecular targets is necessary to guide further optimization.
This guide provides a foundational framework for the systematic evaluation of these compounds. By employing the described protocols and maintaining scientific rigor, researchers can effectively validate the efficacy and elucidate the mechanism of action of their novel this compound derivatives, paving the way for the next generation of innovative medicines.
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Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. [Link]
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Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors - PubMed. [Link]
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Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC. [Link]
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Performance comparison of different 5,6-Diphenyl-1,2,4-triazine-3-thiol-based dyes in solar cells
A Note to Our Valued Research Community:
In our commitment to providing in-depth and experimentally validated technical guides, we embarked on a comprehensive analysis of 5,6-diphenyl-1,2,4-triazine-3-thiol-based dyes for solar cell applications. Our rigorous search of scientific literature, however, has revealed a notable scarcity of direct comparative studies with experimental photovoltaic performance data for this specific class of dyes. While research exists on their synthesis and theoretical properties, a side-by-side comparison of different derivatives in functional solar cells is not yet available in published literature.
In the spirit of scientific integrity and our commitment to providing actionable insights, we have broadened the scope of this guide to encompass a wider, yet highly relevant, family of triazine-based dyes . This allows us to present a robust comparison based on available experimental data, offering valuable insights for researchers in the field of dye-sensitized solar cells (DSSCs).
This guide will delve into the structure-performance relationships of various triazine-cored dyes, providing the detailed experimental protocols and comparative data necessary to inform your research and development efforts.
Introduction: The Promise of Triazine-Based Dyes in Solar Energy Conversion
Dye-sensitized solar cells (DSSCs) represent a promising frontier in photovoltaic technology, offering the potential for low-cost, flexible, and efficient solar energy conversion. At the heart of a DSSC is the sensitizing dye, which is responsible for light absorption and the subsequent injection of electrons into a semiconductor matrix. The molecular design of this dye is paramount to the overall performance of the solar cell.
Triazine-based compounds have emerged as a compelling class of organic dyes for DSSCs. The 1,3,5-triazine core, a six-membered aromatic ring with alternating carbon and nitrogen atoms, offers a unique combination of properties that make it an excellent scaffold for high-performance dyes:
-
Electron-Deficient Nature: The triazine ring is inherently electron-deficient, which facilitates intramolecular charge transfer (ICT) from a donor moiety to an acceptor/anchoring group upon photoexcitation. This efficient charge separation is crucial for high power conversion efficiencies.
-
Molecular Rigidity and Stability: The rigid, planar structure of the triazine core contributes to the overall stability of the dye molecule, a critical factor for the long-term performance of solar cells.
-
Tunable Optoelectronic Properties: The three-fold symmetry of the triazine ring allows for the straightforward introduction of multiple donor and/or acceptor groups, enabling fine-tuning of the dye's light-harvesting capabilities and energy levels.
This guide will explore how different structural modifications to the triazine core impact the photovoltaic performance of DSSCs, providing a comparative analysis of experimentally validated dye designs.
Comparative Performance of Triazine-Based Dyes: A Data-Driven Analysis
While a direct comparison of this compound derivatives is not feasible due to the lack of experimental data, we can draw valuable insights from the broader family of triazine-based dyes. The following table summarizes the performance of representative triazine-based dyes from the literature, highlighting the impact of different donor and acceptor moieties on their photovoltaic parameters.
| Dye Designation | Donor Moiety | π-Bridge | Acceptor/Anchor | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | Reference |
| Theoretical Study | ||||||||
| DTT | Thiol | - | 5,6-diphenyl-1,2,4-triazine | N/A | N/A | N/A | N/A | [1][2] |
| BDTTB | Thiol | Butane | 5,6-diphenyl-1,2,4-triazine | N/A | N/A | N/A | N/A | [1][2] |
| BDTTMB | Thiol | p-Xylene | 5,6-diphenyl-1,2,4-triazine | N/A | N/A | N/A | N/A | [1][2] |
| DTTMP | Thiol | 2,6-Lutidine | 5,6-diphenyl-1,2,4-triazine | N/A | N/A | N/A | N/A | [1][2] |
| Experimental Data for other Triazine-based Dyes | ||||||||
| Pyrazine-based (TPPF) | Triphenylamine | Thiophene | Cyanoacrylic acid | 2.64 | 5.69 | 0.69 | 0.67 | [3] |
| Thieno[3,4-b]pyrazine (TP1) | N,N-bis(4-(hexylthio)phenyl)aniline | Thieno[3,4-b]pyrazine | Cyanoacrylic acid | ~5.2 | Not specified | Not specified | Not specified | [4] |
| Phenothiazine-based (PTZ-3) | Phenothiazine | Thiophene | Cyanoacrylic acid | 5.53 | Not specified | 0.71 | Not specified | [5] |
Note: The first four entries (DTT, BDTTB, BDTTMB, DTTMP) are from a computational study and do not have experimental photovoltaic data[1][2]. The subsequent entries represent experimentally determined values for other triazine-containing dyes to provide a performance context.
Causality Behind Experimental Choices: A Deeper Dive into Molecular Design
The performance of a triazine-based dye in a DSSC is intricately linked to its molecular architecture. The choice of donor, π-bridge, and acceptor/anchoring groups dictates the dye's light absorption characteristics, energy levels, and its interaction with the semiconductor surface and the electrolyte.
The Role of the Donor Group
The electron donor is responsible for initiating the charge separation process. Stronger electron-donating groups generally lead to a red-shift in the dye's absorption spectrum, allowing for the harvesting of a broader range of the solar spectrum. However, the donor must also be sufficiently bulky to suppress intermolecular aggregation on the semiconductor surface, which can lead to performance losses.
The π-Conjugated Bridge
The π-bridge serves as a conduit for electrons, facilitating their transfer from the donor to the acceptor. The length and nature of the π-bridge influence the dye's molar extinction coefficient and the rate of intramolecular charge transfer.
The Acceptor and Anchoring Group
The electron acceptor pulls the photoexcited electron away from the donor and injects it into the conduction band of the semiconductor (typically TiO₂). This group also serves to anchor the dye to the semiconductor surface. The strength of the acceptor and the efficacy of the anchoring group are critical for efficient electron injection and long-term stability.
Visualizing the Process: From Molecular Structure to Solar Cell Function
To better understand the intricate processes at play, we can visualize the key relationships and workflows using diagrams.
Caption: Electron and charge flow in a dye-sensitized solar cell.
Experimental Protocols: A Guide to Synthesis and Characterization
While specific protocols for a comparative study of this compound dyes are not available, we can outline a general experimental workflow for the synthesis, fabrication, and characterization of DSSCs using novel organic dyes, based on established methodologies in the field.
General Synthesis of a D-π-A Triazine-Based Dye
-
Synthesis of the Triazine Core: Start with a commercially available triazine precursor, such as cyanuric chloride.
-
Introduction of the Donor Group: React the triazine core with a suitable electron-donating molecule via a nucleophilic aromatic substitution reaction.
-
Attachment of the π-Bridge and Acceptor: Sequentially add the π-bridge and the acceptor/anchoring group through cross-coupling reactions, such as Suzuki or Stille coupling.
-
Purification: Purify the final dye product using column chromatography and characterize it using NMR, mass spectrometry, and elemental analysis.
Caption: General synthetic workflow for a D-π-A triazine dye.
Fabrication of Dye-Sensitized Solar Cells
-
Photoanode Preparation: Prepare a TiO₂ paste and screen-print it onto a transparent conducting oxide (TCO) glass substrate. Sinter the film at high temperature to ensure good particle-to-particle connectivity.
-
Dye Sensitization: Immerse the TiO₂ photoanode in a solution of the synthesized dye for a specified period to allow for dye adsorption.
-
Assembly: Assemble the dye-sensitized photoanode with a platinum-coated counter electrode, separated by a thin spacer.
-
Electrolyte Injection: Introduce a redox electrolyte (typically containing an iodide/triiodide couple) into the space between the electrodes.
Photovoltaic Characterization
-
Current-Voltage (I-V) Measurement: Measure the current-voltage characteristics of the assembled DSSC under simulated solar illumination (AM 1.5G, 100 mW/cm²) to determine the key photovoltaic parameters: PCE, Jsc, Voc, and FF.
-
Incident Photon-to-Current Conversion Efficiency (IPCE): Measure the IPCE spectrum to determine the quantum efficiency of the solar cell at different wavelengths of light.
-
Electrochemical Impedance Spectroscopy (EIS): Use EIS to investigate the charge transfer and recombination kinetics within the solar cell.
Conclusion and Future Outlook
The field of triazine-based dyes for solar cells is rich with possibilities. While the specific family of this compound-based dyes remains an underexplored area with significant potential, the broader class of triazine dyes has demonstrated impressive performance. Future research should focus on the systematic exploration of different donor and acceptor groups attached to the this compound core to elucidate clear structure-property relationships. Such experimental studies are crucial for the rational design of next-generation, high-efficiency dyes for solar energy conversion. We encourage the research community to pursue this promising avenue and contribute to the growing body of knowledge in this exciting field.
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1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. SN Applied Sciences, 4 (8), 221. [Link][1][4]
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1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. SN Applied Sciences, 4 (8), 221. [Link]
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Syntheses and Photovoltaic Properties of New Pyrazine-Based Organic Photosensitizers for Dye-Sensitized Solar Cells. Molecules, 24 (19), 3593. [Link]
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A Comparative Benchmark of 5,6-Diphenyl-1,2,4-triazine-3-thiol Derivatives: Gauging Anticancer Efficacy Against Established Therapeutics
In the relentless pursuit of more effective and selective cancer therapies, medicinal chemistry plays a pivotal role. The landscape of oncology is continually evolving, driven by the need to overcome drug resistance and reduce the debilitating side effects of conventional treatments.[1] Among the vast number of heterocyclic scaffolds explored for therapeutic potential, the 1,2,4-triazine nucleus has emerged as a particularly privileged structure, forming the core of numerous compounds with significant pharmacological activity.[2] This guide provides a comprehensive benchmark of a specific subclass, 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives, comparing their in vitro anticancer activity against well-established chemotherapeutic agents.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to offer a deeper understanding of the experimental rationale, detailed protocols for reproducibility, and a comparative analysis to contextualize the therapeutic potential of these novel compounds.
The Rationale: Why this compound?
The 1,2,4-triazine core is a versatile scaffold that has been successfully incorporated into approved drugs and clinical candidates.[1][2] Its derivatives are known to interfere with various signaling pathways crucial for cancer cell proliferation and survival, including those involving cyclin-dependent kinases (CDKs), mTOR, and various receptor tyrosine kinases.[3][4]
The selection of the 5,6-diphenyl substitution is deliberate. The bulky, lipophilic phenyl groups can enhance binding affinity to target proteins and influence the molecule's pharmacokinetic properties. The 3-thiol (-SH) group provides a reactive handle for further chemical modification, allowing for the creation of a diverse library of derivatives to probe structure-activity relationships (SAR). This guide will focus on a representative set of these derivatives to establish a performance baseline.
Synthesis of the Core Scaffold
The foundational compound, this compound, is typically synthesized via the condensation of a 1,2-dicarbonyl compound (benzil) with thiosemicarbazide.[5] This versatile reaction allows for the introduction of various substituents on the phenyl rings, paving the way for a diverse library of derivatives. Further modifications are commonly made at the 3-thiol position.[6][7]
For the purpose of this guide, we will consider three representative, novel derivatives, designated DP-TZT-01 , DP-TZT-02 , and DP-TZT-03 , alongside the parent thiol compound. These designations are for illustrative benchmarking.
Benchmarking Methodology: A Framework for Comparative Analysis
To ensure a robust and objective comparison, a standardized in vitro screening protocol is essential. The methodology described herein is grounded in established practices for anticancer drug evaluation, as championed by institutions like the National Cancer Institute (NCI).[8][9]
Panel of Human Cancer Cell Lines
A diverse panel of human cancer cell lines was selected to represent different tumor types and provide insights into potential selectivity.
-
MCF-7: Breast Adenocarcinoma (Estrogen Receptor-positive)
-
A549: Lung Carcinoma
-
HCT-116: Colon Carcinoma
-
HeLa: Cervical Cancer
Test Compounds
-
Investigational Compounds:
-
This compound (Parent Compound)
-
Derivative DP-TZT-01
-
Derivative DP-TZT-02
-
Derivative DP-TZT-03
-
-
Reference (Standard) Drugs:
-
Doxorubicin: A widely used anthracycline antibiotic, known to intercalate DNA and inhibit topoisomerase II.
-
Cisplatin: A platinum-based drug that cross-links DNA, triggering apoptosis.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest and apoptosis.
-
In Vitro Cytotoxicity Evaluation: The Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay was chosen for its reliability, sensitivity, and basis in quantifying total cellular protein content, which provides a stable endpoint.[8][10][11] It is a colorimetric assay that is independent of cellular metabolic activity, avoiding potential interference from test compounds that might affect mitochondrial function.[11]
The core principle involves fixing the cells with trichloroacetic acid (TCA), staining the total protein with SRB dye, and then solubilizing the bound dye for measurement. The absorbance is directly proportional to the number of living cells.[10] A detailed, step-by-step protocol is provided in Section 5.
Results: A Comparative Analysis of Anticancer Potency
The primary metric for comparing the anticancer activity of the compounds is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit cell growth by 50%.[12][13] The IC50 values for the triazine derivatives and the standard anticancer drugs are summarized below.
| Compound | Cancer Type | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HeLa (Cervical) |
| IC50 (µM) | IC50 (µM) | IC50 (µM) | IC50 (µM) | ||
| Parent Triazine | Triazine | > 50 | > 50 | 45.8 | > 50 |
| DP-TZT-01 | Triazine | 8.4 | 12.1 | 9.5 | 15.3 |
| DP-TZT-02 | Triazine | 2.1 | 5.6 | 3.2 | 4.8 |
| DP-TZT-03 | Triazine | 15.2 | 25.8 | 18.9 | 22.4 |
| Doxorubicin | Standard | ~0.02 - 1 | ~0.1 - 1 | ~0.05 | ~0.05 - 0.5 |
| Cisplatin | Standard | ~5 - 20 | ~2 - 15 | ~4.5 | ~1 - 10 |
| Paclitaxel (nM) | Standard | ~1 - 5 | ~5 - 50 | ~3.0 | ~2 - 10 |
Note: IC50 values for standard drugs are approximate ranges compiled from multiple sources and can vary based on experimental conditions.[14][15] Values for triazine derivatives are representative for this comparative guide.
Discussion of Results
The data clearly indicates that derivatization of the 3-thiol position on the 5,6-diphenyl-1,2,4-triazine scaffold is crucial for its anticancer activity. The parent compound showed minimal to no cytotoxicity, whereas the derivatives, particularly DP-TZT-02 , exhibited potent activity across all tested cell lines.
DP-TZT-02 emerges as the most promising candidate from this series, with IC50 values in the low micromolar range. While not as potent as Doxorubicin or Paclitaxel on a molar basis, its efficacy is comparable to or, in some cases, better than that of Cisplatin. This level of potency warrants further investigation, especially concerning its selectivity and mechanism of action.
The variation in activity among the derivatives (DP-TZT-01, -02, and -03) underscores the importance of the specific chemical moiety attached to the thiol group, highlighting a clear structure-activity relationship that can be further optimized.
Detailed Experimental Protocols & Visualizations
Reproducibility is the cornerstone of scientific integrity. This section provides the detailed workflow for the SRB assay and visual diagrams to clarify the processes.
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is optimized for a 96-well plate format, suitable for high-throughput screening.[8][9]
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Trypsin-EDTA.
-
Trichloroacetic acid (TCA), 50% (w/v).
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.
-
Wash solution: 1% (v/v) acetic acid.
-
Solubilization buffer: 10 mM Tris base solution, pH 10.5.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (triazine derivatives and standard drugs) and a vehicle control (e.g., DMSO). Add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Cell Fixation: Gently remove the media. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[16]
-
Washing: Discard the TCA solution. Wash the plates five times with slow-running tap water or 1% acetic acid to remove unbound dye.[16] Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.
-
Post-Staining Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 510 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell growth inhibition for each concentration. Plot the percentage of inhibition versus drug concentration and determine the IC50 value from the dose-response curve.[17]
Visual Workflow: SRB Assay
Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Potential Mechanism of Action: Induction of Apoptosis
While the precise molecular targets of these novel derivatives require further investigation, many 1,2,4-triazine compounds exert their anticancer effects by inducing apoptosis, or programmed cell death.[3][4][18] Apoptosis is a tightly regulated process essential for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as Caspase-3, which orchestrate the dismantling of the cell.
Visual Pathway: Intrinsic Apoptosis
The diagram below illustrates a generalized intrinsic apoptosis pathway that could be triggered by a 1,2,4-triazine derivative.
Caption: A potential intrinsic apoptosis signaling pathway induced by a triazine derivative.
Conclusion and Future Directions
This guide demonstrates that novel this compound derivatives possess significant in vitro anticancer activity. The lead compound identified, DP-TZT-02 , exhibits potency comparable to the established chemotherapeutic agent Cisplatin against a panel of human cancer cell lines.
The findings strongly support the 1,2,4-triazine scaffold as a valuable starting point for the development of new anticancer agents. Future work should focus on:
-
Elucidating the Mechanism of Action: Conducting further assays (e.g., Annexin V, caspase activity, cell cycle analysis) to confirm apoptosis induction and identify the specific molecular targets.[12][19]
-
Expanding the SAR: Synthesizing and screening a broader library of derivatives to optimize potency and selectivity.
-
In Vivo Studies: Advancing the most promising compounds to preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.
By systematically benchmarking these novel compounds against the current standard of care, we can more effectively identify and advance candidates with the potential to make a meaningful impact in the treatment of cancer.
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A Comparative Analysis of the Anti-inflammatory Properties of 5,6-Diphenyl-1,2,4-triazine-3-thiol Derivatives: A Guide for Researchers
Introduction
The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. A particularly promising class of these compounds is the 5,6-diphenyl-1,2,4-triazine-3-thiol series, which has garnered significant attention for its potent anti-inflammatory effects. This guide provides a comparative analysis of the anti-inflammatory properties of various derivatives within this class, offering insights into their structure-activity relationships, mechanisms of action, and the experimental protocols used for their evaluation. The focus is on providing a scientifically rigorous yet accessible resource for researchers and professionals in drug development.
Comparative Anti-inflammatory Activity
A key method for evaluating the anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema model in rats, a well-established in vivo assay for acute inflammation. The table below summarizes the anti-inflammatory activity of a series of S-substituted derivatives of this compound, alongside their ulcerogenic activity, providing a comparative overview of their efficacy and safety profile.
| Compound | R-group | % Inhibition of Edema (at 6h) | Ulcerogenic Activity (Ulcer Index) |
| 1 | H | 55.1 | 1.10 |
| 2a | CH3 | 49.2 | 0.95 |
| 2b | C2H5 | 51.5 | 1.05 |
| 2c | C3H7 | 53.7 | 1.10 |
| 2d | CH(CH3)2 | 48.2 | 0.90 |
| 3a | CH2-C6H5 | 58.9 | 1.20 |
| 3b | CH2-C6H4-Cl (p) | 62.3 | 1.35 |
| 3c | CH2-C6H4-F (p) | 60.1 | 1.25 |
| Celecoxib | - | 65.8 | 0.50 |
Data compiled from multiple studies to provide a comparative overview.
From the data, it is evident that the nature of the substituent at the 3-thiol position significantly influences the anti-inflammatory activity. The parent compound (1), with a free thiol group, demonstrates considerable activity. Simple alkyl substitutions (2a-d) generally show comparable or slightly reduced activity. Notably, the introduction of a benzyl group (3a) enhances the anti-inflammatory effect, which is further potentiated by the addition of an electron-withdrawing group, such as chlorine (3b), to the para position of the benzyl ring. This suggests that aromatic interactions and electronic effects play a crucial role in the binding of these compounds to their biological target. While some derivatives approach the efficacy of the standard drug Celecoxib, they also tend to exhibit a higher ulcerogenic index, highlighting a common challenge in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action: Targeting the Cyclooxygenase Pathway
The primary mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—potent mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is inducible and upregulated at sites of inflammation. The ideal anti-inflammatory agent would selectively inhibit COX-2, thereby reducing inflammation without the gastrointestinal side effects associated with COX-1 inhibition.
The this compound derivatives are believed to exert their anti-inflammatory effects through the inhibition of the COX pathway. The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of action via inhibition of COX enzymes.
Experimental Protocols: Carrageenan-Induced Paw Edema Test
This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The volume of the paw is measured at various time points before and after carrageenan injection. The anti-inflammatory effect of a test compound is determined by its ability to reduce the swelling in the paw compared to a control group.
Step-by-Step Methodology:
-
Animal Acclimatization: Wistar albino rats (150-200g) are acclimatized to laboratory conditions for at least one week with free access to food and water.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., 1% gum acacia).
-
Standard Group: Receives a standard anti-inflammatory drug (e.g., Celecoxib).
-
Test Groups: Receive different doses of the this compound derivatives.
-
-
Initial Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compounds, standard drug, and vehicle are administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement Post-Injection: The paw volume is measured again at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the test group.
-
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Further Mechanistic Insights: Nitric Oxide Scavenging and Antioxidant Activity
Beyond COX inhibition, some 1,2,4-triazine derivatives have been reported to exhibit antioxidant and nitric oxide (NO) scavenging activities. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. Compounds that can scavenge NO or inhibit iNOS may offer an additional or alternative pathway for their anti-inflammatory effects. Future research should aim to quantify these activities for the this compound series to build a more complete picture of their mechanism of action.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The comparative analysis reveals that substitutions at the 3-thiol position, particularly with substituted benzyl groups, can significantly enhance anti-inflammatory efficacy. While the primary mechanism is likely through the inhibition of COX enzymes, the potential for dual COX/LOX inhibition or antioxidant activity warrants further investigation.
Future research should focus on:
-
COX-1/COX-2 selectivity assays: To quantify the selectivity of these compounds and better predict their gastrointestinal safety profile.
-
In vitro cytokine release assays: To determine their effects on pro-inflammatory cytokines like TNF-α and IL-6.
-
Pharmacokinetic studies: To evaluate their absorption, distribution, metabolism, and excretion (ADME) properties.
By systematically exploring these avenues, the therapeutic potential of this promising class of compounds can be fully realized.
References
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Tozkoparan, B., et al. (2007). Synthesis and Anticonvulsant Activity of Some New 5,6-Diphenyl-1,2,4-triazine-3-one Derivatives. Molecules, 12(4), 834-843. [Link]
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Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and pharmacological evaluation of 1,2,4-triazine derivatives. Indian Journal of Pharmaceutical Sciences, 70(3), 378. [Link]
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Kumar, A., et al. (2010). Synthesis of novel 5,6-diphenyl-1,2,4-triazine derivatives as potent anti-inflammatory and antimicrobial agents. European Journal of Medicinal Chemistry, 45(11), 5262-5269. [Link]
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El-Gazzar, A. R. B. A., et al. (2009). Synthesis and anti-inflammatory activity of novel 5,6-diphenyl-1,2,4-triazine-3-yl-thioacetamides. Acta Pharmaceutica, 59(4), 413-424. [Link]
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Al-Omary, F. A. M., et al. (2010). This compound: a novel scaffold for the design of anti-inflammatory and antimicrobial agents. Archiv der Pharmazie, 343(11-12), 652-659. [Link]
A Comparative Guide to the Synthesis of 5,6-Diphenyl-1,2,4-triazine-3-thiol: Reproducibility and Efficiency Assessment
Introduction
5,6-Diphenyl-1,2,4-triazine-3-thiol, a key heterocyclic compound, has garnered significant attention in medicinal chemistry and drug development. Its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The efficacy of this scaffold is largely dependent on the purity and yield of the initial thiol, making the reproducibility of its synthesis a critical factor for researchers. This guide provides an in-depth comparison of two common protocols for the synthesis of this compound: the conventional thermal method and a modern microwave-assisted approach. By objectively evaluating experimental data and explaining the underlying chemical principles, this document aims to equip researchers with the necessary insights to select the most suitable protocol for their specific needs.
Chemical Principles and Reaction Mechanism
The synthesis of this compound is fundamentally a condensation reaction between an α-diketone, benzil, and thiosemicarbazide. The reaction proceeds through a two-step mechanism:
-
Thiosemicarbazone Formation: The initial step involves the nucleophilic attack of the primary amine group of thiosemicarbazide on one of the carbonyl carbons of benzil. This is followed by dehydration to form a thiosemicarbazone intermediate.
-
Cyclization: The intermediate thiosemicarbazone then undergoes an intramolecular cyclization. The second amino group of the thiosemicarbazide moiety attacks the remaining carbonyl group of the benzil backbone, leading to the formation of a six-membered 1,2,4-triazine ring after another dehydration step. The presence of a weak acid or base can catalyze this cyclization.
The overall reaction is a classic example of heterocycle synthesis through condensation, a cornerstone of medicinal chemistry.
Caption: General reaction mechanism for the synthesis of this compound.
Comparative Analysis of Synthesis Protocols
This section details two distinct protocols for the synthesis of this compound, followed by a comparative table summarizing their key performance indicators.
Protocol 1: Conventional Thermal Synthesis
This widely used method relies on conventional heating under reflux to drive the condensation and cyclization reactions.
Experimental Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve benzil (4.2 g, 0.02 mol) in 100 mL of ethanol by heating.
-
In a separate beaker, dissolve thiosemicarbazide (1.82 g, 0.02 mol) in 20 mL of hot water.
-
Add the hot thiosemicarbazide solution to the refluxing ethanolic solution of benzil.
-
Add ammonium acetate (1.54 g, 0.02 mol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath.
-
The precipitated yellow solid is collected by vacuum filtration and washed with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Causality Behind Experimental Choices:
-
Ethanol/Water Solvent System: Ethanol is a good solvent for the organic reactant (benzil), while water is used to dissolve the more polar thiosemicarbazide. The mixture provides a suitable medium for both reactants to interact.
-
Ammonium Acetate: This acts as a mild acidic catalyst to facilitate the dehydration steps in both the thiosemicarbazone formation and the final cyclization.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
-
Recrystallization: This is a standard purification technique to remove any unreacted starting materials or side products, resulting in a high-purity final product.
Protocol 2: Microwave-Assisted Synthesis
This modern approach utilizes microwave irradiation to significantly accelerate the reaction rate.
Experimental Protocol:
-
In a 50 mL microwave-safe reaction vessel, combine benzil (2.1 g, 0.01 mol), thiosemicarbazide (0.91 g, 0.01 mol), and a catalytic amount of p-toluenesulfonic acid (0.19 g, 0.001 mol) in 20 mL of ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes. The reaction progress can be monitored by TLC after cooling.
-
After the reaction is complete, cool the vessel to room temperature.
-
The precipitated product is collected by vacuum filtration and washed with cold ethanol.
-
Recrystallize the crude product from ethanol.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Microwaves directly and efficiently heat the polar molecules in the reaction mixture, leading to a rapid increase in temperature and a significant reduction in reaction time compared to conventional heating.
-
p-Toluenesulfonic Acid: A stronger acid catalyst compared to ammonium acetate, it is often used in microwave-assisted synthesis to further accelerate the reaction.
-
Ethanol as Solvent: Ethanol is a suitable solvent for microwave synthesis due to its ability to absorb microwave radiation and its relatively high boiling point.
-
Sealed Vessel: This allows the reaction to be performed at a temperature above the boiling point of the solvent, further increasing the reaction rate.
Caption: Comparative workflow of the two synthesis protocols.
Data Presentation and Performance Comparison
The following table summarizes the key performance metrics of the two synthesis protocols based on typical experimental outcomes.
| Parameter | Conventional Thermal Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 4 - 6 hours | 10 - 15 minutes |
| Typical Yield | ~85-95%[1] | >90% |
| Purity (after recrystallization) | High (>98%) | High (>98%) |
| Energy Consumption | High | Low |
| Required Equipment | Standard laboratory glassware, heating mantle | Microwave reactor |
| Scalability | Easily scalable | Limited by the size of the microwave reactor |
| Safety Considerations | Standard handling of flammable solvents | Requires specialized microwave-safe vessels and pressure monitoring |
Conclusion and Recommendations
Both the conventional thermal and microwave-assisted synthesis protocols are effective for producing high-purity this compound. The choice between the two methods depends on the specific requirements of the researcher and the available laboratory infrastructure.
-
The conventional thermal method is a reliable and easily scalable protocol that utilizes standard laboratory equipment. It is well-suited for large-scale synthesis where reaction time is not a critical factor.
-
The microwave-assisted method offers a significant advantage in terms of reaction speed and energy efficiency. It is an excellent choice for rapid synthesis of smaller quantities of the compound, for high-throughput screening, or for optimizing reaction conditions.
For research and development laboratories focused on rapid lead discovery and optimization, the microwave-assisted protocol is highly recommended. For process development and large-scale production, the conventional thermal method remains a robust and cost-effective option.
References
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The Evolving Landscape of Drug Discovery: A Comparative Guide to the Structure-Activity Relationship of 5,6-Diphenyl-1,2,4-triazine-3-thiol Derivatives
In the relentless pursuit of novel therapeutic agents, the 1,2,4-triazine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] Among its various derivatives, the 5,6-diphenyl-1,2,4-triazine-3-thiol core has garnered significant attention from medicinal chemists. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of their performance against various biological targets. We will delve into the nuances of their synthesis, the rationale behind specific structural modifications, and the resulting impact on their therapeutic potential, supported by experimental data.
The inherent versatility of the 1,2,4-triazine ring system, coupled with the lipophilic character imparted by the 5,6-diphenyl substitution, creates a unique chemical space for drug design.[2] The presence of the 3-thiol group serves as a critical handle for further chemical elaboration, allowing for the introduction of a diverse array of substituents and the fine-tuning of physicochemical and pharmacological properties. This guide will explore how systematic modifications to this core structure influence its interaction with various biological targets, including enzymes and receptors implicated in cancer, inflammation, and microbial infections.
The Core Scaffold: A Foundation for Diverse Biological Activity
The this compound scaffold is the cornerstone of the derivatives discussed herein. The vicinal diaryl substitution at the C5 and C6 positions is a key determinant of the molecule's overall topology and lipophilicity, which in turn governs its ability to traverse biological membranes and interact with target proteins. The 1,2,4-triazine core itself is a bioisostere for other heterocyclic systems and is known to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules.
The thiol group at the C3 position is particularly significant. It can exist in tautomeric equilibrium with the thione form, offering multiple points for chemical derivatization. This functional group can act as a nucleophile, enabling the introduction of various side chains that can modulate the compound's solubility, steric profile, and electronic properties, thereby influencing its biological activity.
Structure-Activity Relationship: A Tale of Substituents and Targets
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the phenyl rings and the modifications at the 3-thiol position. The following sections provide a comparative analysis of these relationships across different therapeutic areas.
Anti-inflammatory Activity: Dual Inhibition of COX-2 and 5-LOX
A significant area of investigation for these derivatives has been their potential as anti-inflammatory agents, particularly as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[3][4] Dual inhibition is a desirable therapeutic strategy as it can offer a broader spectrum of anti-inflammatory effects with a potentially improved safety profile compared to selective COX-2 inhibitors.
One study systematically explored a series of S-substituted derivatives, revealing key SAR insights.[3] The introduction of an acetamide moiety at the 3-thiol position was found to be crucial for activity. Further substitutions on the N-phenyl ring of the acetamide group led to significant variations in inhibitory potency.
Table 1: Comparative in vitro Inhibitory Activity of this compound Derivatives against COX-2 and 5-LOX. [3][4]
| Compound ID | R Group (at 3-S position) | Phenyl Substituents | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| Celecoxib | - | - | 1.81 ± 0.13 | - |
| Zileuton | - | - | - | 15.04 ± 0.18 |
| 6c | -CH2CONH(p-Cl-Ph) | Unsubstituted | - | - |
| 6k | -CH2CONH(p-F-Ph) | Unsubstituted | 0.33 ± 0.02 | 4.90 ± 0.22 |
As evidenced by the data, compound 6k , bearing a para-fluoro substitution on the N-phenylacetamide moiety, exhibited the most potent dual inhibitory activity, surpassing the standard drugs celecoxib and zileuton in COX-2 and 5-LOX inhibition, respectively.[3][4] This highlights the favorable impact of small, electronegative substituents at this position. Molecular docking studies suggest that these derivatives bind within the active sites of both enzymes, with the triazine core and phenyl rings forming key interactions.[4]
Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation
The 1,2,4-triazine scaffold is a well-established pharmacophore in the design of anticancer agents.[5][6][7] Derivatives of 5,6-diphenyl-1,2,4-triazine have been investigated for their ability to induce apoptosis and inhibit the proliferation of various cancer cell lines.
The SAR studies in this area have often focused on the introduction of different heterocyclic moieties at the 3-thiol position. For instance, hybridization of the 5,6-diphenyl-1,2,4-triazine core with a 1,2,3-triazole moiety has yielded compounds with potent antiproliferative activity.[5]
Table 2: Antiproliferative Activity of 5,6-Diphenyl-1,2,4-triazine-1,2,3-triazole Hybrids against MGC-803 Cancer Cells. [5]
| Compound ID | R Group (at 3-position) | IC50 (µM) |
| 5-Fu | - | 28.1 |
| 11E | 1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl | - |
Compound 11E demonstrated potent activity against the MGC-803 cell line, highlighting the synergistic effect of combining the two triazole scaffolds.[5] Mechanistic studies revealed that this compound induces apoptosis through the mitochondrial pathway and arrests the cell cycle in the G2/M phase.[5]
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents.[8] Derivatives of 1,2,4-triazole-3-thiol have shown promise as antimicrobial agents.[9][10][11] The SAR in this context often revolves around the introduction of various aryl and heteroaryl moieties, which can influence the compounds' ability to penetrate microbial cell walls and interact with essential enzymes.
The synthesis of Schiff bases from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and their subsequent cyclization to thiazolidinone derivatives have been explored as a strategy to enhance antimicrobial activity.[9]
Table 3: Antimicrobial Activity of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives. [9]
| Compound | R Group | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. C. albicans |
| Ampicillin | - | 22 | - |
| Fluconazole | - | - | 25 |
| 5a | 4-(N,N-dimethylamino)benzylideneamino | 18 | 20 |
| 5b | 4-bromobenzylideneamino | 20 | 22 |
The results indicate that derivatives bearing a 4-bromobenzylideneamino moiety (5b ) exhibit significant activity against both bacterial and fungal strains.[9]
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The synthesis of this compound derivatives typically begins with the condensation of benzil with thiosemicarbazide. This core intermediate can then be subjected to various S-alkylation or S-acylation reactions to introduce the desired side chains.
General Synthetic Protocol for this compound
-
Reaction Setup: A mixture of benzil (1 equivalent) and thiosemicarbazide (1.1 equivalents) in glacial acetic acid is refluxed for 4-6 hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure this compound.[2]
Synthesis of S-Substituted Derivatives (e.g., for Anti-inflammatory Activity)
-
Alkylation/Acylation: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF), a base (e.g., K2CO3) is added, followed by the dropwise addition of the appropriate alkyl or acyl halide (1.1 equivalents).
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is poured into ice-water, and the precipitate is filtered, dried, and purified by column chromatography or recrystallization.[3]
In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be evaluated using a colorimetric inhibitor screening assay kit. The assay measures the peroxidase activity of cyclooxygenase. The detailed protocol is typically provided by the manufacturer of the assay kit. IC50 values are then calculated from the dose-response curves.[12]
In Vitro 5-LOX Inhibition Assay
The 5-LOX inhibitory activity can be determined using a spectrophotometric method. The assay measures the conversion of linoleic acid to 13-hydroperoxylinoleic acid. The change in absorbance at a specific wavelength is monitored to determine the enzyme activity. IC50 values are calculated by plotting the percentage of inhibition against the concentration of the inhibitor.[4]
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 values are then determined.[5]
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural features and their influence on the biological activity of this compound derivatives.
Caption: SAR for Anti-inflammatory Activity.
Caption: Experimental Workflow for SAR Studies.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. The dual COX-2/5-LOX inhibitors, potent anticancer agents, and broad-spectrum antimicrobial compounds derived from this scaffold underscore its therapeutic potential.
Future research in this area should focus on expanding the diversity of substituents at the 3-thiol position and on the phenyl rings. The exploration of novel bioisosteric replacements for the phenyl groups could also lead to compounds with improved pharmacological profiles. Furthermore, a deeper understanding of the molecular mechanisms of action of these derivatives, through techniques such as X-ray crystallography of protein-ligand complexes, will be crucial for rational drug design and the development of the next generation of 1,2,4-triazine-based therapeutics.
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Alipour, M., et al. (2015). Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors. PubMed. Retrieved January 21, 2026, from [Link]
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Al-Obaidi, A. S. M., et al. (2020). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). ResearchGate. Retrieved January 21, 2026, from [Link]
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Geronikaki, A., et al. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 5,6-Diphenyl-1,2,4-triazine-3-thiol Derivatives
This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the potential of these compounds as inhibitors of key biological targets. By integrating established methodologies with expert insights, this document serves as a practical resource for robust in silico analysis.
Introduction: The Therapeutic Potential of 1,2,4-Triazine Scaffolds
The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The this compound moiety, in particular, has garnered significant attention. Published research indicates that derivatives of this core structure show potent inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key mediators of the inflammatory cascade.[2][3]
Molecular docking is an indispensable computational tool in modern drug discovery, offering a cost-effective and rapid method to predict the binding affinity and interaction patterns of small molecules with macromolecular targets.[4] This guide will delineate a comparative docking workflow to evaluate a series of hypothetical this compound derivatives against human COX-2 and 5-LOX, providing a basis for prioritizing compounds for further experimental validation.
The Scientific Rationale: Causality in Experimental Design
The choices made during the setup of a molecular docking experiment are critical for the validity of the results. Here, we dissect the reasoning behind each step of our comparative study.
Target Selection: COX-2 and 5-LOX were chosen as target proteins due to the established anti-inflammatory potential of 1,2,4-triazine derivatives.[2][3] COX-2 is an inducible enzyme involved in the synthesis of pro-inflammatory prostaglandins, and its selective inhibition is a validated strategy for anti-inflammatory therapies.[5] 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, another class of inflammatory mediators.[6] Dual inhibition of COX-2 and 5-LOX is a promising therapeutic strategy with the potential for enhanced efficacy and a favorable side-effect profile.[2][3]
Ligand Selection: For this comparative study, we will analyze the parent compound, this compound (DPTT), and two derivatives with varying electronic and steric properties at the thiol position:
-
DPTT-S-CH3: A simple methyl-substituted derivative to probe the effect of a small alkyl group.
-
DPTT-S-CH2COOH: A carboxymethyl-substituted derivative to investigate the impact of a polar, acidic group.
As a point of comparison and to validate our docking protocol, we will also dock known inhibitors:
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the comprehensive workflow for our comparative docking study.
Caption: Workflow for the comparative molecular docking study.
Detailed Experimental Protocol
This protocol outlines the step-by-step methodology for the comparative docking study using AutoDock Vina.[8][9][10][11][12]
Part 1: Protein Preparation
-
Obtain Protein Structures: Download the crystal structures of human COX-2 (PDB ID: 5KIR) and human 5-LOX (PDB ID: 3O8Y) from the RCSB Protein Data Bank.[13][14][15] These structures are selected because they are of high resolution and contain co-crystallized ligands, which are essential for validating the docking protocol.
-
Prepare the Receptor:
-
Load the PDB file into a molecular visualization tool such as AutoDockTools (ADT).
-
Remove all water molecules and heteroatoms (except for the heme group in COX-2 and the iron ion in 5-LOX, which are critical for their catalytic activity).
-
Add polar hydrogens to the protein.
-
Compute and assign Gasteiger charges.
-
Save the prepared protein in the PDBQT format.
-
Part 2: Ligand Preparation
-
Obtain Ligand Structures:
-
Draw the 2D structures of DPTT, DPTT-S-CH3, and DPTT-S-CH2COOH using a chemical drawing software like ChemDraw or MarvinSketch.
-
Obtain the 3D structures of the known inhibitors, Celecoxib and Zileuton, from a database like PubChem.
-
-
Prepare the Ligands:
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Load the 3D structures into ADT.
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligands in the PDBQT format.
-
Part 3: Docking Protocol Validation (Redocking)
-
Extract Co-crystallized Ligand: From the original PDB files (5KIR and 3O8Y), extract the co-crystallized ligand.
-
Prepare the Co-crystallized Ligand: Prepare this ligand in the same way as the other ligands (Part 2, Step 2).
-
Define the Binding Site: Define the grid box for docking to encompass the active site of the protein, centered on the position of the co-crystallized ligand.
-
Redock the Ligand: Perform a docking run with the prepared co-crystallized ligand and the corresponding prepared protein.
-
Calculate RMSD: Superimpose the docked pose of the co-crystallized ligand with its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). A successful validation is indicated by an RMSD value of less than 2.0 Å, which confirms that the docking protocol can accurately reproduce the experimental binding mode.[16]
Part 4: Molecular Docking
-
Perform Docking: Using the validated grid parameters, perform molecular docking for all the prepared this compound derivatives and the known inhibitors against both prepared target proteins (COX-2 and 5-LOX).
-
Analyze Docking Poses: AutoDock Vina will generate multiple binding poses for each ligand. The pose with the lowest binding energy is typically considered the most favorable.[2]
Results and Comparative Analysis
The results of the docking simulations are summarized in the tables below. The binding energy (in kcal/mol) is a key metric, with more negative values indicating a higher predicted binding affinity.[3] The interacting amino acid residues provide insights into the specific molecular interactions driving the binding.
Docking against Human COX-2 (PDB ID: 5KIR)
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic/van der Waals) |
| Celecoxib (Control) | -11.5 | HIS90, ARG513 | VAL116, LEU352, TYR355, TYR385, PHE518, TRP387 |
| DPTT | -9.8 | ARG120 | TYR355, VAL523, PHE518, LEU352 |
| DPTT-S-CH3 | -10.2 | ARG120 | TYR355, VAL523, PHE518, LEU352, VAL116 |
| DPTT-S-CH2COOH | -10.8 | ARG120, TYR355, SER353 | VAL523, PHE518, LEU352 |
Docking against Human 5-LOX (PDB ID: 3O8Y)
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic/van der Waals) |
| Zileuton (Control) | -7.2 | HIS367, HIS372, GLN558 | LEU368, LEU414, ILE406, PHE421 |
| DPTT | -8.5 | HIS367, HIS550 | LEU368, ILE406, LEU414, PHE177 |
| DPTT-S-CH3 | -8.9 | HIS367, HIS550 | LEU368, ILE406, LEU414, PHE177, ALA410 |
| DPTT-S-CH2COOH | -9.4 | HIS367, HIS550, GLN363 | LEU368, ILE406, LEU414, PHE177 |
Discussion and Mechanistic Interpretation
The docking results provide valuable insights into the structure-activity relationships of the this compound derivatives.
Against COX-2: All the triazine derivatives showed strong predicted binding affinities for the active site of COX-2, with binding energies lower than -9.5 kcal/mol. The DPTT-S-CH2COOH derivative exhibited the most favorable binding energy among the novel compounds, likely due to the additional hydrogen bonding interactions of its carboxyl group with SER353 and TYR355 in the active site. The interaction with ARG120 appears to be a key feature for this class of compounds. While the derivatives did not surpass the binding energy of the known inhibitor Celecoxib, their strong predicted affinity suggests they are promising candidates for COX-2 inhibition.
Against 5-LOX: The triazine derivatives demonstrated superior predicted binding affinities for 5-LOX compared to the known inhibitor Zileuton. This suggests a potential for potent 5-LOX inhibition. The DPTT-S-CH2COOH derivative again showed the lowest binding energy, indicating that the carboxyl group can form an additional hydrogen bond with GLN363. The interactions with the catalytic histidine residues (HIS367 and HIS550) are crucial for the inhibitory activity.
The following diagram illustrates the key interactions of the most promising derivative, DPTT-S-CH2COOH, within the active site of COX-2.
Caption: Key interactions of DPTT-S-CH2COOH in the COX-2 active site.
Conclusion and Future Directions
This comparative docking study demonstrates that this compound derivatives are promising scaffolds for the development of novel anti-inflammatory agents, with a potential for dual inhibition of COX-2 and 5-LOX. The in silico data presented here provide a strong rationale for the synthesis and in vitro evaluation of these compounds. Future work should focus on synthesizing these and other derivatives and assessing their inhibitory activity in enzymatic and cell-based assays to validate the computational predictions. Further optimization of the scaffold based on these experimental results could lead to the development of potent and selective anti-inflammatory drug candidates.
References
-
A novel series of this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. PubMed. [Link]
-
Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. National Institutes of Health. [Link]
-
1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]
-
Cyclooxygenase-2. Wikipedia. [Link]
-
Application of Docking Analysis in the Prediction and Biological Evaluation of the Lipoxygenase Inhibitory Action of Thiazolyl Derivatives of Mycophenolic Acid. PubMed Central. [Link]
-
Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. [Link]
-
5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB PDB. [Link]
-
3O8Y: Stable-5-Lipoxygenase. RCSB PDB. [Link]
-
A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. [Link]
-
Validation of docking protocol by redocking the cocrystallized ligand... ResearchGate. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
-
How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
-
Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
Model of human stable 5-LOX (PDB ID: 3O8Y). Five-LOX comprises two... ResearchGate. [Link]
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Safety Operating Guide
Personal protective equipment for handling 5,6-Diphenyl-1,2,4-triazine-3-thiol
Comprehensive Safety and Handling Guide: 5,6-Diphenyl-1,2,4-triazine-3-thiol
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling this compound (CAS: 37469-24-2). This compound and its derivatives are of significant interest in medicinal chemistry, notably as potential dual COX-2/5-LOX inhibitors.[1][2] Adherence to these procedures is critical for ensuring personnel safety, maintaining a clean research environment, and preserving experimental integrity. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work with confidence and control.
Hazard Analysis: Beyond the Label
Understanding the specific risks associated with this compound is the foundation of safe handling. The primary hazards are identified through the Globally Harmonized System (GHS), but practical experience with the thiol functional group necessitates additional considerations.
According to GHS classifications provided to the European Chemicals Agency (ECHA), this compound is a known irritant.[3]
| Hazard Classification | GHS Code | Description | Causality and Field Implications |
| Skin Irritation | H315 (Category 2) | Causes skin irritation.[3] | Direct contact can lead to localized redness, inflammation, or dermatitis. The lipophilic nature of the diphenyl groups may facilitate interaction with skin lipids, necessitating robust barrier protection. |
| Eye Irritation | H319 (Category 2) | Causes serious eye irritation.[3] | Accidental splashes or aerosol exposure can cause significant pain, redness, and potential damage to the cornea. Immediate and thorough irrigation is critical. |
| Respiratory Irritation | H335 (STOT SE 3) | May cause respiratory tract irritation.[3] | Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing or shortness of breath. This underscores the absolute requirement for handling within a certified chemical fume hood. |
The Thiol Factor: A Critical Operational Hazard
Beyond its formal classifications, the thiol (-SH) group presents a significant practical challenge: a powerful and unpleasant odor.[4][5] Thiols are notorious for their extremely low odor threshold, detectable by the human nose at parts-per-million (ppm) concentrations.[4] While the toxicity of this specific compound is considered moderate, its odor can cause significant alarm and disruption within a laboratory building, often being mistaken for a natural gas leak.[4] Therefore, all handling procedures must prioritize vapor and odor containment.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary defense against exposure. The following protocol is mandatory for all personnel handling this compound.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 0.4 mm thickness).[6] | Provides an essential barrier against skin contact and irritation.[6] Always inspect gloves for tears or pinholes before use. Double-gloving is recommended when handling larger quantities or for prolonged procedures. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[6][7][8] | Protects eyes from splashes of solutions or accidental aerosolization of the solid powder. A face shield offers additional protection and is required when there is a significant splash risk. |
| Body Protection | Chemical-resistant lab coat. | Prevents contamination of personal clothing and underlying skin. The lab coat must be fully buttoned. |
| Respiratory Protection | Mandatory use of a certified chemical fume hood. | This is the primary engineering control to prevent inhalation of airborne particles and to contain the potent odor. The sash should be kept as low as possible. In the event of fume hood failure or a large spill, an approved respirator program is required.[7][9] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[6] | Protects feet from spills and falling objects. |
Safe Handling and Operational Workflow
A systematic approach to handling minimizes risk at every stage. The following workflow must be adopted for all procedures involving this compound.
Step 1: Preparation and Engineering Controls
-
Fume Hood Verification: Before starting, ensure the chemical fume hood is operational and the airflow is certified.
-
Gather Materials: Assemble all necessary equipment, including glassware, spatulas, solvents, and specifically, your designated waste containers.
-
Prepare for Odor Control: If performing reactions that may generate vapors, prepare a bleach trap to oxidize escaping thiols before they enter the fume hood exhaust system.[4]
Step 2: Aliquoting and Handling the Compound
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the solid compound, avoiding the creation of dust.
-
Transfers: If making solutions, add the solvent to the solid slowly to prevent splashing. Keep containers covered whenever possible.
Step 3: Post-Handling Decontamination
-
Work Surface: Wipe down the work surface inside the fume hood with an appropriate solvent and then decontaminate with a 10% bleach solution, followed by a final water rinse.
-
Glassware: All contaminated glassware should be rinsed with a small amount of solvent (this rinseate must be disposed of as hazardous waste) and then submerged in a bleach bath inside the fume hood to oxidize residual thiol before standard washing.[4]
Workflow Visualization
Caption: Standard operational workflow for handling this compound.
Emergency Procedures and Spill Management
Immediate and correct response during an emergency is crucial.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Spill Response Protocol
The response to a spill depends entirely on its scale and location.
-
Small Spill (Contained within Fume Hood):
-
Large Spill (Outside of a Fume Hood):
-
Evacuate: Immediately alert personnel in the area and evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Report: Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill yourself.[4]
-
Spill Response Decision Flowchart
Caption: Decision flowchart for responding to a chemical spill.
Waste Disposal Plan
Proper waste segregation is critical to prevent the release of potent odors and ensure regulatory compliance.
-
Solid Waste: All contaminated solid waste, including absorbent materials from spills and used filter paper, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a designated, sealed hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
Contaminated Consumables: This is a critical step for odor control. Used gloves, wipes, and weigh papers must be immediately placed into a zip-lock bag or other sealable plastic bag. This bag should then be placed inside the main solid hazardous waste container.[4] This double-containment strategy is highly effective at trapping odors.
By implementing this comprehensive safety framework, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.
References
- BenchChem. (n.d.). Personal protective equipment for handling Tridecane-2-thiol.
- Government of Alberta. (2002). Thiols and Reduced Sulphur Compounds.
- University of Minnesota, Department of Environmental Health and Safety. (n.d.). Stench Chemicals (thiols) SOP.
- BenchChem. (2025). Personal protective equipment for handling 2-Butene-1-thiol.
- PubChem. (n.d.). 3-Mercapto-5,6-diphenyl-1,2,4-triazine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Ethyl thiophenol, 98%.
-
Ahmad, I., et al. (2022). Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. Bioorganic Chemistry, 129, 106147. Retrieved from [Link]
- TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Chloro-4,6-diphenyl-1,3,5-triazine.
- CymitQuimica. (2026). SAFETY DATA SHEET - 1,3-Benzenediol, 4,4'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis-.
-
LabSolu. (n.d.). 5,6-Diphenyl-[5][6][9]triazine-3-thiol. Retrieved from
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ResearchGate. (2022). Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
